molecular formula C24H30FN3O3 B12390126 Sigma-2 Radioligand 1

Sigma-2 Radioligand 1

货号: B12390126
分子量: 427.5 g/mol
InChI 键: BJPCFIBNHQQLQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sigma-2 Radioligand 1 is a useful research compound. Its molecular formula is C24H30FN3O3 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C24H30FN3O3

分子量

427.5 g/mol

IUPAC 名称

1-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-(2-fluoroethyl)benzimidazol-2-one

InChI

InChI=1S/C24H30FN3O3/c1-30-22-15-18-9-13-26(17-19(18)16-23(22)31-2)11-5-6-12-27-20-7-3-4-8-21(20)28(14-10-25)24(27)29/h3-4,7-8,15-16H,5-6,9-14,17H2,1-2H3

InChI 键

BJPCFIBNHQQLQT-UHFFFAOYSA-N

规范 SMILES

COC1=C(C=C2CN(CCC2=C1)CCCCN3C4=CC=CC=C4N(C3=O)CCF)OC

产品来源

United States

Foundational & Exploratory

The Enigmatic Sigma-2 Receptor: A Technical Deep Dive into the Mechanism of Action of its Radioligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sigma-2 receptor, a protein of significant interest in oncology and neurodegenerative disease research, has long been a subject of intense investigation. Its overexpression in proliferating tumor cells has positioned it as a key biomarker and a promising target for both diagnostic imaging and therapeutic intervention. This technical guide provides an in-depth exploration of the sigma-2 receptor's mechanism of action, with a particular focus on the interactions and downstream effects of its radioligands.

The Sigma-2 Receptor: Identity and Cellular Localization

Initially defined pharmacologically, the sigma-2 receptor was definitively identified in 2017 as the transmembrane protein 97 (TMEM97).[1][2] For a period, it was controversially thought to be identical to the Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1). However, extensive research has now firmly established that TMEM97 and PGRMC1 are distinct proteins encoded by different genes, although they can form a functional complex within the cell.[3][4][5]

The sigma-2 receptor/TMEM97 is a transmembrane protein primarily located in the endoplasmic reticulum.[1] It is also found in other subcellular compartments, including the plasma membrane, lysosomes, and nuclear membrane.[1] This widespread localization is indicative of its involvement in a multitude of cellular processes.

Radioligands Targeting the Sigma-2 Receptor

A variety of radioligands have been developed to probe the function and distribution of the sigma-2 receptor. These tools are indispensable for in vitro characterization and in vivo imaging using techniques like Positron Emission Tomography (PET).

Table 1: Binding Affinities of Common Sigma-2 Receptor Radioligands

RadioligandReceptor Subtype(s)Affinity (Ki/IC50)Tissue/Cell LineReference
[³H]DTGσ1 and σ2~20-80 nM (for σ2)Rat Liver Membranes[2][5]
--INVALID-LINK---Pentazocineσ1 selective>1000 nM (for σ2)Guinea Pig Brain[2][6]
[¹⁸F]ISO-1σ2 selective--[2]
RHM-1σ2 selective- (300-fold selective for σ2 over σ1)-[7]

Note: Specific affinity values can vary depending on the experimental conditions and tissue/cell line used.

Mechanism of Action: A Multifaceted Signaling Hub

The binding of a radioligand to the sigma-2 receptor initiates a cascade of intracellular events, impacting several key signaling pathways. The cellular response can vary depending on whether the ligand acts as an agonist or an antagonist.

Regulation of Calcium Signaling

A primary and rapid response to sigma-2 receptor ligand binding is the modulation of intracellular calcium (Ca²⁺) levels. Agonist binding has been shown to induce the release of Ca²⁺ from the endoplasmic reticulum, a thapsigargin-sensitive store.[6] This alteration in calcium homeostasis can, in turn, influence a wide array of downstream cellular processes, including enzyme activation, gene transcription, and the initiation of cell death pathways.

Calcium_Signaling Sigma-2 Radioligand Sigma-2 Radioligand Sigma-2 Receptor (TMEM97) Sigma-2 Receptor (TMEM97) Sigma-2 Radioligand->Sigma-2 Receptor (TMEM97) Endoplasmic Reticulum Endoplasmic Reticulum Sigma-2 Receptor (TMEM97)->Endoplasmic Reticulum  Modulates Ca2+ Release Ca2+ Release Endoplasmic Reticulum->Ca2+ Release Downstream Effects Downstream Effects Ca2+ Release->Downstream Effects

Caption: Sigma-2 receptor-mediated calcium signaling pathway.

Induction of Cell Death: Apoptosis and Autophagy

In cancer cells, sigma-2 receptor agonists are potent inducers of cell death through both apoptotic and non-apoptotic mechanisms.[6] The apoptotic cascade is often initiated by the activation of caspase-3.[1] Furthermore, sigma-2 receptor activation has been linked to lysosomal membrane permeabilization and the generation of reactive oxygen species (ROS), which can also trigger cell death.[8][9]

Cell_Death_Pathway cluster_receptor Receptor Activation cluster_effects Cellular Effects Sigma-2 Agonist Sigma-2 Agonist Sigma-2 Receptor Sigma-2 Receptor Sigma-2 Agonist->Sigma-2 Receptor ROS Generation ROS Generation Sigma-2 Receptor->ROS Generation Lysosomal Dysfunction Lysosomal Dysfunction Sigma-2 Receptor->Lysosomal Dysfunction Caspase-3 Activation Caspase-3 Activation ROS Generation->Caspase-3 Activation Lysosomal Dysfunction->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Sigma-2 agonist-induced apoptotic pathway in cancer cells.

Regulation of Cholesterol Homeostasis

A critical and more recently elucidated function of the sigma-2 receptor/TMEM97 is its role in cholesterol homeostasis.[1][2][8] TMEM97 forms a complex with PGRMC1 and the Low-Density Lipoprotein Receptor (LDLR) to facilitate the uptake of LDL.[2][10] It also interacts with the Niemann-Pick C1 (NPC1) protein to regulate the transport of cholesterol out of lysosomes.[2] This function is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where cholesterol metabolism is often dysregulated.

Cholesterol_Homeostasis cluster_complex Receptor Complex TMEM97 (Sigma-2R) TMEM97 (Sigma-2R) PGRMC1 PGRMC1 TMEM97 (Sigma-2R)->PGRMC1 NPC1 NPC1 TMEM97 (Sigma-2R)->NPC1  Interacts with LDLR LDLR PGRMC1->LDLR LDL Uptake LDL Uptake LDLR->LDL Uptake Lysosome Lysosome Cholesterol Egress Cholesterol Egress Lysosome->Cholesterol Egress  Regulates NPC1->Lysosome

Caption: Role of the Sigma-2 receptor in cholesterol homeostasis.

Neuronal Signaling

In the central nervous system, the sigma-2 receptor is involved in modulating neuronal signaling.[1] Its activation can regulate the activity of calcium and potassium channels, thereby influencing action potential firing. Furthermore, it plays a role in synaptic vesicle release and the modulation of key neurotransmitter systems, including dopamine, serotonin, and glutamate.[1]

Key Experimental Protocols

The characterization of sigma-2 radioligands and their mechanism of action relies on a set of core experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the affinity and selectivity of a radioligand for the sigma-2 receptor.

Protocol Outline: Competitive Radioligand Binding Assay

  • Tissue/Cell Preparation: Homogenize tissue (e.g., rat liver) or harvest cells known to express the sigma-2 receptor. Prepare membrane fractions through centrifugation.

  • Incubation: Incubate the membrane preparation with a known concentration of a sigma-2 selective radioligand (e.g., [³H]DTG in the presence of (+)-pentazocine to block sigma-1 receptors) and varying concentrations of the unlabeled test ligand.

  • Separation: Separate the bound and free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand. Calculate the IC50 value, which can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow Membrane Prep Membrane Prep Incubation Incubation Membrane Prep->Incubation  + Radioligand + Test Ligand Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (IC50/Ki) Data Analysis (IC50/Ki) Scintillation Counting->Data Analysis (IC50/Ki)

Caption: Workflow for a competitive radioligand binding assay.

Cell Viability and Cytotoxicity Assays

To assess the functional effects of sigma-2 ligands, particularly in cancer cell lines, cell viability assays are crucial.

Protocol Outline: MTT Assay

  • Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the sigma-2 ligand for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value (the concentration of ligand that causes a 50% reduction in cell viability).

Conclusion and Future Directions

The identification of TMEM97 as the sigma-2 receptor has opened new avenues for research and drug development. Its multifaceted mechanism of action, involving the regulation of calcium signaling, cholesterol homeostasis, and cell death pathways, underscores its importance as a therapeutic target. The continued development of highly selective and potent radioligands will be critical for advancing our understanding of sigma-2 receptor biology and for the clinical translation of novel diagnostic and therapeutic strategies for cancer and neurodegenerative diseases. Future research should focus on further dissecting the intricate signaling networks governed by the sigma-2 receptor and on elucidating the precise molecular interactions between TMEM97, PGRMC1, and other partner proteins.

References

The Advent of a Highly Selective Sigma-2 Receptor Radioligand: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97), has emerged as a significant target in drug discovery, particularly in the fields of oncology and neurodegenerative diseases.[1] Its overexpression in proliferating tumor cells has made it an attractive biomarker for cancer imaging and therapy.[2] The historical challenge in studying this receptor has been the lack of truly selective ligands, often necessitating the use of masking agents to differentiate it from the sigma-1 receptor subtype. This guide provides a comprehensive overview of a recently developed, highly selective sigma-2 radioligand, referred to commercially as "Sigma-2 Radioligand 1" and detailed in the scientific literature as "compound 1".[3][4]

Core Compound: this compound (compound 1)

The discovery of "compound 1" represents a significant advancement in the development of selective probes for the sigma-2 receptor. This novel ligand, featuring a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) pharmacophore, demonstrates nanomolar affinity and exceptional selectivity for the sigma-2 receptor over the sigma-1 receptor.[5]

Data Presentation: Pharmacological Profile

The quantitative data for "compound 1" and other relevant sigma receptor ligands are summarized below for comparative analysis.

LigandTarget ReceptorKi (nM)Selectivity (σ1/σ2)Reference
This compound (compound 1) Sigma-2 2.57 >2000-fold [5]
Sigma-1>5000[5]
CM398Sigma-20.43>1000-fold[6]
[3H]DTG (Di-o-tolylguanidine)Sigma-239.9Non-selective[7]
Sigma-135.5[7]
(+)-PentazocineSigma-13.0 - 10.0High for Sigma-1[8][9]

Experimental Protocols

Sigma-2 Receptor Radioligand Competition Binding Assay

This protocol is a standard method used to determine the binding affinity of a test compound for the sigma-2 receptor.[7][10]

Objective: To determine the inhibition constant (Ki) of a test ligand for the sigma-2 receptor.

Materials:

  • Radioligand: [3H]1,3-di-o-tolylguanidine ([3H]DTG)

  • Tissue Source: Rat liver membrane homogenates

  • Masking Agent: (+)-Pentazocine (to block sigma-1 receptor binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Non-specific Binding Control: High concentration of a non-labeled sigma ligand (e.g., 10 µM haloperidol (B65202) or DTG)

  • Test compounds at various concentrations

  • 96-well plates

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Prepare rat liver membrane homogenates.

  • In a 96-well plate, combine the membrane homogenate (approximately 300 µg protein), assay buffer, and 100 nM (+)-pentazocine.

  • Add the test compound at concentrations ranging from 0.1 nM to 10 µM.

  • Add [3H]DTG at a final concentration of approximately 5 nM.

  • For determining non-specific binding, a separate set of wells should contain 10 µM of unlabeled haloperidol or DTG instead of the test compound.

  • Incubate the plates at 25°C for 120 minutes.[7]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo PET Imaging of Tumors

This protocol outlines the workflow for using the 18F-labeled version of "this compound" for Positron Emission Tomography (PET) imaging in a tumor xenograft model.[4]

Objective: To visualize tumor uptake of the radioligand and assess its specificity in vivo.

Materials:

  • [18F]-labeled this compound

  • Tumor-bearing animal model (e.g., U87MG glioma xenograft in rats)

  • Micro-PET/CT scanner

  • Blocking agent (e.g., CM398) for specificity studies

  • Anesthesia

Procedure:

  • Anesthetize the tumor-bearing animal.

  • Acquire a baseline CT scan for anatomical reference.

  • Administer the [18F]-labeled this compound via intravenous injection.

  • For blocking studies, co-inject a high dose of an unlabeled selective sigma-2 ligand like CM398.[4]

  • Perform dynamic PET scanning for a specified duration (e.g., 60-70 minutes).

  • Reconstruct the PET/CT images.

  • Analyze the images to determine the uptake of the radioligand in the tumor and other tissues.

  • Calculate tumor-to-background ratios to assess imaging contrast.

  • In blocking studies, a significant reduction in tumor uptake indicates specific binding of the radioligand to sigma-2 receptors.[4]

Visualizations

Signaling and Functional Interactions

The sigma-2 receptor (TMEM97) is located in the endoplasmic reticulum and lipid rafts.[1] It plays a crucial role in regulating cholesterol homeostasis and is involved in cell proliferation and survival.[1] Ligand binding can influence these pathways and, in the context of cancer, can lead to apoptosis. The receptor is known to form a complex with the progesterone (B1679170) receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR).[11]

sigma2_signaling_pathway cluster_membrane Cellular Membranes (ER, Plasma Membrane) cluster_ligand Extracellular cluster_downstream Intracellular Effects s2r Sigma-2 Receptor (TMEM97) pgrcm1 PGRMC1 s2r->pgrcm1 Interacts with ldlr LDLR s2r->ldlr Interacts with npc1 NPC1 s2r->npc1 Regulates egfr EGFR s2r->egfr Interacts with calcium Calcium Signaling s2r->calcium Influences cholesterol Cholesterol Homeostasis npc1->cholesterol Modulates proliferation Cell Proliferation (via PKC/RAF) egfr->proliferation Activates ligand Sigma-2 Ligand (e.g., compound 1) ligand->s2r Binds apoptosis Apoptosis ligand->apoptosis Induces in Cancer Cells

Caption: Sigma-2 receptor interactions and downstream cellular effects.

Experimental Workflows

binding_assay_workflow start Start: Prepare Rat Liver Membranes prepare_reagents Prepare Reagents: - [3H]DTG - (+)-Pentazocine - Test Compound Dilutions start->prepare_reagents incubation Incubate at 25°C for 120 min: Membranes + Reagents prepare_reagents->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration wash Wash Filters with Ice-Cold Buffer filtration->wash scintillation Scintillation Counting wash->scintillation analysis Data Analysis: Calculate IC50 and Ki scintillation->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for the Sigma-2 Receptor Competition Binding Assay.

pet_imaging_workflow start Start: Anesthetize Tumor-Bearing Animal ct_scan Acquire Baseline CT Scan start->ct_scan injection Inject [18F]-labeled This compound ct_scan->injection pet_scan Perform Dynamic PET Scan (e.g., 60-70 min) injection->pet_scan blocking Blocking Study (Optional): Co-inject with CM398 injection->blocking Parallel Experiment reconstruction Image Reconstruction (PET/CT Fusion) pet_scan->reconstruction analysis Image Analysis: - Tumor Uptake (SUV) - Tumor-to-Background Ratio reconstruction->analysis end End: Assess In Vivo Specificity & Tumor Targeting analysis->end blocking->pet_scan

Caption: Workflow for In Vivo PET Imaging with [18F]-Sigma-2 Radioligand 1.

References

The Role of Sigma-2 Receptors in Cancer Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sigma-2 receptor, now identified as the transmembrane protein 97 (TMEM97), has emerged as a critical player in cancer biology.[1] Its significant overexpression in a wide array of proliferating tumor cells compared to their quiescent counterparts positions it as a promising biomarker for tumor proliferation and a viable target for novel anti-cancer therapeutics.[2][3][4] This technical guide provides a comprehensive overview of the sigma-2 receptor's role in cancer proliferation, detailing its associated signaling pathways, summarizing key quantitative data, and providing methodologies for its study. The involvement of the sigma-2 receptor in critical cellular processes, including the PI3K/Akt/mTOR pathway, cholesterol homeostasis, and cell cycle regulation, underscores its importance in oncogenesis and as a target for therapeutic intervention.

The Sigma-2 Receptor (TMEM97) and its Upregulation in Cancer

Initially defined by its pharmacological profile, the sigma-2 receptor's molecular identity was confirmed as TMEM97.[5] This endoplasmic reticulum-resident protein is intricately linked to cellular proliferation, with studies demonstrating a density approximately 10-fold higher in proliferating cancer cells than in quiescent cells.[2][3][4] This differential expression is a cornerstone of its utility as a cancer biomarker. For instance, in mouse mammary adenocarcinoma cell lines, Scatchard analysis revealed a significantly higher number of sigma-2 receptors per cell in the proliferative 'P' cells compared to the quiescent 'Q' cells.[3] This upregulation has been observed across various cancer types, including breast, lung, and pancreatic cancer, making it a broad-spectrum marker of proliferative status.[6][7]

Signaling Pathways in Cancer Proliferation

The pro-proliferative effects of the sigma-2 receptor are mediated through its influence on several key signaling cascades.

PI3K/Akt/mTOR Pathway

A growing body of evidence indicates that sigma-2 receptor ligands can modulate the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[8][9][10] Activation of this pathway is a common feature in many cancers.[9] Some sigma-2 receptor agonists have been shown to inhibit this pathway, leading to decreased cell proliferation and the induction of autophagy.[9]

PI3K_Akt_mTOR_Pathway Sigma-2 Receptor Modulation of PI3K/Akt/mTOR Pathway S2R Sigma-2 Receptor (TMEM97) PI3K PI3K S2R->PI3K inhibits PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 phosphorylates Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes S2R_Agonist Sigma-2 Receptor Agonist S2R_Agonist->S2R activates

Sigma-2 Receptor and PI3K/Akt/mTOR Signaling
Cholesterol Homeostasis and the TMEM97/PGRMC1/LDLR Complex

The sigma-2 receptor plays a crucial role in cholesterol homeostasis, a process often dysregulated in cancer cells to meet the demands of rapid proliferation. TMEM97 forms a ternary complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR), which facilitates the uptake of LDL cholesterol.[1] This provides the necessary building blocks for membrane synthesis in rapidly dividing cells.

Cholesterol_Homeostasis Role of Sigma-2 Receptor in Cholesterol Uptake cluster_membrane Plasma Membrane S2R TMEM97 (Sigma-2 Receptor) PGRMC1 PGRMC1 S2R->PGRMC1 LDLR LDLR PGRMC1->LDLR Endocytosis Endocytosis LDLR->Endocytosis mediates LDL LDL Cholesterol LDL->LDLR binds Cell_Proliferation Membrane Synthesis & Cell Proliferation Endocytosis->Cell_Proliferation supports

Sigma-2 Receptor in Cholesterol Homeostasis
Induction of Apoptosis

Paradoxically, while upregulated in proliferating cells, activation of the sigma-2 receptor by specific ligands can induce apoptosis.[11] This pro-apoptotic effect appears to be multifaceted, involving both caspase-dependent and -independent pathways. Some sigma-2 receptor agonists trigger the activation of caspase-3, a key executioner caspase.[12] However, other studies suggest a caspase-independent mechanism of cell death, highlighting the complexity of sigma-2 receptor signaling.

Cell Cycle Regulation

The sigma-2 receptor influences the cell cycle machinery, further solidifying its role in proliferation. Studies have shown that sigma-2 receptor ligands can lead to a decrease in the expression of key cyclins, such as cyclin D1 and cyclin B1.[13][14] Cyclin D1 is crucial for the G1-S phase transition, and its downregulation can lead to cell cycle arrest.[15][16][17] Similarly, cyclin B1 is essential for the G2-M transition.[14] By modulating the levels of these cyclins, sigma-2 receptor ligands can halt cancer cell proliferation at various stages of the cell cycle.

Quantitative Data on Sigma-2 Receptor Ligands and Expression

The following tables summarize key quantitative data for sigma-2 receptor ligands and expression levels in cancer cells.

Table 1: Binding Affinities (Ki) of Selected Sigma-2 Receptor Ligands

LigandCancer Cell LineKi (nM) for Sigma-2Reference(s)
Siramesine-10.5[18]
PB28--[7][11]
Haloperidol-24.2[18]
(+)-Pentazocine->1000[2]
[³H]DTG-39.9-
RHM-1Panc-024.88 (Kd)[19]

Table 2: Anti-proliferative Effects (EC50/GI50) of Selected Sigma-2 Receptor Agonists

LigandCancer Cell LineEC50/GI50 (µM)Reference(s)
SiramesineNCI-H460 (Lung)5.6[20]
HCT-15 (Colorectal)9.3[20]
MCF7 (Breast)4.7[20]
PC3 (Prostate)20 (LC50)[21]
DU145 (Prostate)35 (LC50)[21]
LNCaP (Prostate)40 (LC50)[21]
PB28HCT116 (Colorectal)-[20]
OVCAR3 (Ovarian)-[20]
MCF7 (Breast)-[20]
AsPC1 (Pancreatic)-[20]

Table 3: Sigma-2 Receptor Expression (Bmax) in Proliferating vs. Quiescent Cells

Cell LineConditionBmax (fmol/mg protein)Fold Change (P/Q)Reference(s)
66 (Mouse Mammary)Proliferating-~10[2][3][4]
Quiescent-[2][3][4]
Panc-02 (Pancreatic)Proliferating1250-[19]
MCF7 (Breast)Proliferating2.02 pmol/mg-[22]
C6 (Glioma)Proliferating2.15 pmol/mg-[22]

Experimental Protocols

Radioligand Binding Assay for Sigma-2 Receptors

This protocol is used to determine the binding affinity (Ki) of a compound for the sigma-2 receptor and the density of receptors (Bmax) in a given tissue or cell preparation.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow prep 1. Prepare Cell Membranes incubate 2. Incubate Membranes with Radioligand ([³H]DTG) & Test Compound prep->incubate mask Add (+)-pentazocine to mask sigma-1 receptors incubate->mask filter 3. Separate Bound and Free Radioligand (Rapid Filtration) incubate->filter count 4. Quantify Bound Radioligand (Scintillation Counting) filter->count analyze 5. Data Analysis (Scatchard or Non-linear Regression) count->analyze results Determine Ki and Bmax analyze->results

Workflow for a Radioligand Binding Assay

Protocol Steps:

  • Membrane Preparation: Homogenize cancer cells or tissues in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Incubation: In a multi-well plate, combine the membrane preparation, a radiolabeled sigma-2 ligand (commonly [³H]DTG), and varying concentrations of the unlabeled test compound. To specifically measure binding to sigma-2 receptors, a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) is added to block binding to sigma-1 sites.[6]

  • Separation: After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Wash the filters to remove non-specifically bound radioligand and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the free radioligand concentration. For saturation binding experiments, Scatchard analysis or non-linear regression is used to determine the Bmax and Kd.[19][23] For competition binding experiments, the IC50 is determined and converted to a Ki value using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of sigma-2 receptor ligands on cancer cell viability and proliferation.

Protocol Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the sigma-2 receptor ligand for a specified duration (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[12][24][25] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results to determine the EC50 or GI50 value of the compound.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with sigma-2 receptor ligands.

Protocol Steps:

  • Cell Treatment and Lysis: Treat cancer cells with the sigma-2 receptor ligand for various time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).[1][5][22]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR).

  • Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.[7][26]

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Conclusion and Future Directions

The sigma-2 receptor (TMEM97) is unequivocally a significant factor in cancer proliferation, with its high expression in tumor cells and its involvement in key oncogenic signaling pathways. This makes it an attractive target for the development of novel diagnostic and therapeutic agents. The ability of sigma-2 receptor ligands to induce apoptosis and inhibit critical survival pathways highlights their potential as anti-cancer drugs.

Future research should focus on further elucidating the intricate signaling networks governed by the sigma-2 receptor, including its less understood interactions with the EGFR pathway and cell cycle components. The development of more selective and potent sigma-2 receptor ligands will be crucial for translating the promising preclinical findings into effective clinical applications. Furthermore, a deeper understanding of the mechanisms underlying the dual pro-proliferative and pro-apoptotic roles of this receptor will be essential for designing rational and effective therapeutic strategies targeting the sigma-2 receptor in cancer.

References

Navigating the Sigma-2 Receptor Landscape: A Technical Guide to Radioligand Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the binding affinity and selectivity of "Sigma-2 Radioligand 1" and other key ligands for the Sigma-2 (σ2) receptor. This document details experimental protocols and visualizes critical pathways to facilitate a deeper understanding of this important therapeutic target.

The Sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), is a compelling target in drug discovery, particularly in oncology and neurodegenerative diseases. Its overexpression in proliferating tumor cells has made it a valuable biomarker for cancer imaging and therapy. Understanding the binding characteristics of selective radioligands is paramount for the development of novel diagnostic and therapeutic agents. This guide focuses on "this compound," a compound noted for its high affinity and selectivity, placing it in the context of other significant σ2 receptor ligands.

Quantitative Analysis of Ligand Binding Affinity and Selectivity

The binding affinity (typically expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) and selectivity of a ligand are critical parameters in drug development. The following tables summarize the quantitative data for "this compound" and other notable Sigma-2 receptor ligands, providing a comparative analysis of their binding profiles.

Table 1: Binding Affinity of Selected Ligands for the Sigma-2 (σ2) Receptor

LigandRadioligand Used in AssayTissue/Cell LineBinding Affinity (Ki/IC50, nM)
This compound (Compound 1) Not SpecifiedNot Specified2.57 (Ki) [1]
[³H]DTG-Rat Liver Membranes9.45 (Kd)[2]
[¹²⁵I]RHM-4-Rat Liver Membranes0.2 (Kd)[2]
CB-64DNot SpecifiedNot Specified16.5 (Ki)[3]
CB-184Not SpecifiedNot Specified13.4 (Ki)[3]
Haloperidol[³H]DTGJurkat Cells210 (IC50)[4]
R(+)-3PPP[³H]DTGJurkat Cells650 (IC50)[4]
PD-144418[³H]DTGJurkat Cells1200 (IC50)[4]

Table 2: Selectivity Profile of "this compound" and Other Ligands

Ligandσ2 Receptor Affinity (Ki, nM)σ1 Receptor Affinity (Ki, nM)Selectivity (σ1/σ2 Ratio)Other Receptors (Affinity)
This compound (Compound 1) 2.57 [1]>5140>2000-fold [1]High selectivity over 40 other receptors and transporters[1]
CB-64D16.5[3]3055.5185-fold[3]Not Specified
CB-18413.4[3]7437555-fold[3]Not Specified
[¹²⁵I]RHM-4High AffinityLow AffinityHigh SelectivityNot Specified

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the characterization of ligand-receptor interactions. Below are detailed methodologies for common radioligand binding assays used to assess Sigma-2 receptor affinity.

Protocol 1: [³H]DTG Competitive Binding Assay for Sigma-2 Receptor

This protocol is adapted from methodologies used for determining the binding affinity of unlabeled ligands to the Sigma-2 receptor.[5][6]

Materials:

  • Membrane Preparation: Rat liver membranes, known to have a high density of Sigma-2 receptors.

  • Radioligand: [³H]1,3-di-o-tolylguanidine ([³H]DTG).

  • Masking Ligand: (+)-Pentazocine to block binding of [³H]DTG to Sigma-1 receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Test Compounds: Unlabeled ligands of interest at various concentrations.

  • Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Brandel cell harvester or equivalent.

  • Filters: Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine the following in a final volume of 150 µL:

    • ~300 µg of rat liver membrane protein.

    • 5 nM [³H]DTG.

    • 100 nM (+)-pentazocine to mask Sigma-1 receptor binding sites.[6]

    • Varying concentrations of the unlabeled test compound (typically ranging from 0.1 nM to 10 µM).

  • Incubation: Incubate the reaction plate at 25°C for 120 minutes to reach equilibrium.[6]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials with an appropriate scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]DTG (IC50 value). The specific binding is calculated as the difference between total binding (in the absence of competing ligand) and non-specific binding (in the presence of a high concentration of a known Sigma-2 ligand, e.g., 10 µM haloperidol). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: [¹²⁵I]RHM-4 Saturation Binding Assay

This protocol is designed to determine the density of Sigma-2 receptors (Bmax) and the dissociation constant (Kd) of [¹²⁵I]RHM-4.[6]

Materials:

  • Membrane Preparation: SD rat liver membranes.

  • Radioligand: [¹²⁵I]RHM-4.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM DTG.

  • Filtration Apparatus and Filters: As described in Protocol 1.

  • Gamma Counter: For quantifying radioactivity.

Procedure:

  • Reaction Mixture Preparation: Incubate 30-60 µg of rat liver membrane protein with increasing concentrations of [¹²⁵I]RHM-4 (typically ranging from 0.02 to 9 nM) in a final volume of 150 µL.[6]

  • Total and Non-specific Binding: For each concentration of [¹²⁵I]RHM-4, prepare replicate tubes. To determine non-specific binding, add 10 µM of unlabeled DTG to a parallel set of tubes.

  • Incubation: Incubate the tubes at room temperature for 90 minutes.[6]

  • Filtration and Quantification: Terminate the assay and quantify radioactivity as described in Protocol 1, using a gamma counter instead of a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration. Plot the specific binding versus the concentration of [¹²⁵I]RHM-4. Analyze the data using non-linear regression to determine the Bmax (maximum number of binding sites) and Kd (dissociation constant).

Visualizing Key Pathways and Processes

To further elucidate the context of Sigma-2 receptor function, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a conceptual representation of receptor selectivity.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes Prepare Rat Liver Membranes incubation Incubate Membranes, Radioligand, Masking Ligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand ([3H]DTG) and Test Compounds prep_ligands->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification calculation Calculate IC50 and Ki Values quantification->calculation

Competitive Radioligand Binding Assay Workflow.

receptor_selectivity ligand This compound sigma2 Sigma-2 Receptor (High Affinity) ligand->sigma2 Strong Binding (Low Ki) sigma1 Sigma-1 Receptor (Low Affinity) ligand->sigma1 Weak Binding (High Ki) other_receptors Other Receptors (Negligible Affinity) ligand->other_receptors No Significant Binding sigma2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus s2r Sigma-2 Receptor (TMEM97) egfr EGFR s2r->egfr interacts with trka TrkA s2r->trka associates with pkc PKC s2r->pkc ras Ras egfr->ras pi3k PI3K egfr->pi3k trka->ras trka->pi3k raf Raf ras->raf akt Akt pi3k->akt mek MEK raf->mek transcription Gene Transcription (Proliferation, Survival) akt->transcription erk ERK1/2 mek->erk erk->transcription pkc->raf

References

A Technical Guide to the Preclinical Evaluation of Novel Sigma-2 Radioligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data analysis involved in the preclinical evaluation of novel sigma-2 (σ2) receptor radioligands. The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is a promising biomarker for proliferating cancer cells, making it a key target for diagnostic imaging agents and targeted therapeutics.[1][2][3] This guide is designed to equip researchers with the necessary information to design, execute, and interpret preclinical studies of these novel compounds.

Introduction to the Sigma-2 Receptor in Oncology

The sigma-2 (σ2) receptor is overexpressed in a wide variety of human and murine tumor cells compared to healthy tissues.[4] Its density is reportedly up to 10 times higher in proliferating tumor cells than in quiescent ones, establishing it as a valuable biomarker for tumor proliferation.[5][6] The development of selective σ2 receptor radioligands for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging allows for the non-invasive assessment of tumor proliferative status.[3][6]

Recent research has identified the σ2 receptor as Transmembrane Protein 97 (TMEM97).[7] It is often found in complex with the Progesterone Receptor Membrane Component 1 (PGRMC1), and this complex is implicated in various cellular processes, including cholesterol homeostasis and key oncogenic signaling pathways.[1][5][8] Understanding these interactions is crucial for the development of effective σ2-targeted agents.

In Vitro Evaluation of Novel Sigma-2 Radioligands

The initial characterization of a novel radioligand begins with a series of in vitro assays to determine its binding affinity, selectivity, and specificity for the σ2 receptor.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity (Kd or Ki) of a novel compound for the σ2 receptor and its selectivity over the sigma-1 (σ1) receptor.[9] These assays are typically performed using membrane homogenates from tissues or cells known to express high densities of σ2 receptors, such as rat liver or various cancer cell lines.[5]

Experimental Protocol: Competitive Inhibition Binding Assay

This protocol is designed to determine the inhibitory constant (Ki) of a novel, non-radiolabeled sigma-2 ligand.

  • Membrane Preparation:

    • Homogenize fresh or frozen tissue (e.g., rat liver) or cultured cells in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 8.0).[10]

    • Centrifuge the homogenate at a low speed to remove large debris.

    • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[11]

    • Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer, and determine the protein concentration (e.g., using a BCA assay).[11]

  • Assay Setup:

    • In a 96-well plate, combine the membrane homogenate (typically 50-120 µg of protein for tissue), a fixed concentration of a radioligand with known affinity for the σ2 receptor (e.g., [3H]DTG or [125I]RHM-4), and a range of concentrations of the unlabeled test compound.[11][12]

    • To determine binding specifically to the σ2 receptor when using a non-selective radioligand like [3H]DTG, a "masking" ligand that is highly selective for the σ1 receptor (e.g., (+)-pentazocine) is added to the reaction mixture at a concentration that saturates the σ1 receptors.[5][10]

    • For each concentration of the test compound, prepare triplicate wells.

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (typically 60 minutes), with gentle agitation.[11][13]

  • Separation of Bound and Free Radioligand:

    • Terminate the incubation by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.[11]

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[11]

  • Quantification:

    • Dry the filters and measure the radioactivity retained on them using a scintillation counter.[11]

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding (determined in the presence of a high concentration of a known σ2 ligand) from the total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

A similar protocol can be used for saturation binding assays, where increasing concentrations of the radioligand are incubated with the membrane preparation to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand itself.[10]

Table 1: In Vitro Binding Affinities of Selected Sigma-2 Radioligands

RadioligandReceptorTissue/Cell LineKi (nM)Reference
[3H]DTGσ2Rat Liver~15-30[5][10]
σ1Guinea Pig Brain~15-30[5]
[125I]RHM-4σ2Rat Liver0.23[12]
σ1->1000[12]
WC-26σ2-0.8[14]
SV119σ2-1.2[14]
RHM-138σ2-2.5[14]
Siramesineσ2-0.1[14]

Note: Ki values can vary depending on the experimental conditions.

In Vitro Autoradiography

In vitro autoradiography provides a visual representation of the distribution and density of σ2 receptors in tissue sections.[15] This technique is valuable for confirming the presence of the target receptor in specific tissues and for assessing the specificity of a new radioligand.

Experimental Protocol: In Vitro Receptor Autoradiography

  • Tissue Preparation:

    • Rapidly freeze fresh tissue samples (e.g., tumor xenografts, brain) and section them into thin slices (typically 10-20 µm) using a cryostat.[15]

    • Mount the tissue sections onto microscope slides.

  • Incubation:

    • Pre-incubate the slides in a buffer to remove any endogenous ligands.[15]

    • Incubate the tissue sections with a solution containing the radioligand at a concentration typically near its Kd.

    • To determine non-specific binding, incubate adjacent sections with the radioligand plus a high concentration of a selective non-radiolabeled σ2 ligand.[15]

  • Washing and Drying:

    • Wash the slides in cold buffer to remove unbound radioligand.[15]

    • Perform a quick rinse in ice-cold deionized water to remove buffer salts.[15]

    • Dry the sections rapidly.

  • Imaging:

    • Expose the dried sections to a phosphor imaging plate or photographic film.[15]

    • After an appropriate exposure time, scan the imaging plate or develop the film to obtain an autoradiogram.

  • Data Analysis:

    • Quantify the signal intensity in different regions of interest on the autoradiogram using image analysis software.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

In Vivo Evaluation of Novel Sigma-2 Radioligands

Following successful in vitro characterization, promising radioligand candidates are advanced to in vivo studies in animal models to assess their biodistribution, pharmacokinetics, and tumor-targeting efficacy.

Biodistribution Studies

Ex vivo biodistribution studies are essential for determining the uptake and clearance of a radiotracer in various organs and, most importantly, in the target tumor.[16][17] These studies provide quantitative data on the percentage of the injected dose per gram of tissue (%ID/g).[16][17]

Experimental Protocol: Ex Vivo Biodistribution in Tumor-Bearing Mice

  • Animal Model:

    • Use an appropriate tumor-bearing animal model, typically immunodeficient mice with subcutaneously implanted human cancer cell lines known to express high levels of σ2 receptors.

  • Radiotracer Administration:

    • Administer a known amount of the radiotracer to each animal, usually via intravenous (tail vein) injection.[18]

  • Tissue Harvesting:

    • At predefined time points post-injection (e.g., 1, 2, 4, 24 hours), euthanize a cohort of animals.

    • Dissect and collect relevant organs and tissues (e.g., tumor, blood, liver, kidneys, muscle, brain, etc.).

  • Measurement of Radioactivity:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter.

    • Also, measure the radioactivity of a standard of the injected dose.

  • Data Analysis:

    • Calculate the %ID/g for each tissue using the following formula: %ID/g = (counts per minute in tissue / weight of tissue in grams) / (total injected counts per minute) * 100

    • Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) to assess the imaging contrast.

Table 2: Biodistribution of a Hypothetical Novel Sigma-2 Radioligand ([18F]XYZ) in Tumor-Bearing Mice (%ID/g)

Organ1 hour p.i.4 hours p.i.24 hours p.i.
Blood2.5 ± 0.50.8 ± 0.20.1 ± 0.05
Tumor5.0 ± 1.06.5 ± 1.24.0 ± 0.8
Muscle0.5 ± 0.10.3 ± 0.080.1 ± 0.03
Liver10.0 ± 2.08.0 ± 1.53.0 ± 0.7
Kidneys8.0 ± 1.54.0 ± 0.91.0 ± 0.3
Brain1.0 ± 0.30.5 ± 0.10.1 ± 0.04

Data are presented as mean ± standard deviation.

PET/SPECT Imaging

PET and SPECT imaging studies in small animals provide a non-invasive, longitudinal assessment of radiotracer uptake and distribution. These studies are crucial for visualizing tumor targeting and for evaluating the pharmacokinetics of the radioligand in a living system.

Sigma-2 Receptor Signaling Pathways

The development of effective σ2-targeted agents is informed by an understanding of the downstream signaling pathways modulated by ligand binding. The σ2 receptor/TMEM97 is known to interact with PGRMC1, and this complex can influence several key oncogenic pathways.[2][4][8][19]

Key Signaling Interactions:

  • EGFR/HER2 Signaling: The σ2/PGRMC1 complex can influence the expression and activation of growth factor receptors like EGFR, thereby promoting downstream signaling cascades that lead to cell proliferation.[2][4][8]

  • ERα Signaling: In hormone-receptor-positive breast cancer, PGRMC1 can interact with prohibitins, leading to the activation of Estrogen Receptor Alpha (ERα) and subsequent cell proliferation.[20][21][22] TMEM97 expression has also been shown to enhance ERα activity.[23]

  • mTOR Pathway: Sigma-2 ligands have been shown to induce autophagy, potentially through the inhibition of the mTOR pathway, which is a central regulator of cell growth and proliferation.[2][4][14]

  • Apoptosis: Agonists of the σ2 receptor can induce apoptosis in tumor cells through both caspase-dependent and independent mechanisms.[2][4][7]

Visualization of Workflows and Pathways

Experimental Workflow for Preclinical Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Ligand_Synthesis Novel Ligand Synthesis Binding_Assays Radioligand Binding Assays (Saturation & Competition) Ligand_Synthesis->Binding_Assays Determine Ki, Kd, Bmax Autoradiography In Vitro Autoradiography Binding_Assays->Autoradiography Confirm Target Presence Cell_Uptake Cell Uptake Studies Autoradiography->Cell_Uptake Biodistribution Ex Vivo Biodistribution Cell_Uptake->Biodistribution Promising Candidate PET_SPECT PET/SPECT Imaging Biodistribution->PET_SPECT Visualize Tumor Targeting Dosimetry Dosimetry Studies PET_SPECT->Dosimetry

Caption: Workflow for the preclinical evaluation of sigma-2 radioligands.

Simplified Sigma-2 Receptor Signaling Pathway in Cancer

G Sigma2_Ligand Sigma-2 Ligand (Agonist) Sigma2_PGRMC1 σ2/TMEM97-PGRMC1 Complex Sigma2_Ligand->Sigma2_PGRMC1 EGFR EGFR Activation Sigma2_PGRMC1->EGFR Interaction ERa ERα Activation Sigma2_PGRMC1->ERa Interaction mTOR mTOR Pathway (Inhibition) Sigma2_PGRMC1->mTOR Apoptosis Apoptosis Sigma2_PGRMC1->Apoptosis Induces Proliferation Cell Proliferation EGFR->Proliferation ERa->Proliferation mTOR->Proliferation

Caption: Simplified signaling pathways of the sigma-2 receptor in cancer.

Conclusion

The preclinical evaluation of novel sigma-2 radioligands is a multi-faceted process that requires a combination of robust in vitro and in vivo experimental techniques. This guide has provided a detailed overview of the core methodologies, from initial binding assays to in vivo imaging and an introduction to the relevant signaling pathways. By following these established protocols and carefully analyzing the quantitative data, researchers can effectively characterize new radioligands and advance the most promising candidates toward clinical translation for improved cancer diagnosis and therapy.

References

Endogenous Ligands for the Sigma-2 Receptor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-2 receptor (σ2R), identified as transmembrane protein 97 (TMEM97), has emerged as a significant target in various pathological conditions, including cancer, neurodegenerative diseases, and pain.[1] Historically considered an orphan receptor, recent research has led to the identification of putative endogenous ligands, shedding light on its physiological roles and opening new avenues for therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of endogenous ligands for the sigma-2 receptor, detailing their binding characteristics, the experimental methodologies used for their identification, and the signaling pathways they modulate.

Identified Endogenous Ligands

While several molecules have been investigated for their affinity to the sigma-2 receptor, two have recently emerged as the most likely endogenous ligands: 20(S)-hydroxycholesterol and histatin-1 (B1576432). Other molecules, such as progesterone (B1679170) and N,N-dimethyltryptamine (DMT), have also been studied in this context.

20(S)-Hydroxycholesterol (20(S)-OHC)

20(S)-OHC, an oxysterol and a metabolite of cholesterol, has been identified as a putative endogenous ligand for the sigma-2 receptor.[2][3] Its association with the receptor underscores the role of σ2R/TMEM97 in cholesterol homeostasis. While its function as an endogenous ligand is supported by multiple studies, specific binding affinity values (Ki or Kd) for 20(S)-OHC at the sigma-2 receptor are not yet firmly established in the literature. However, it has been shown to reduce the co-immunoprecipitation of both TMEM97 and PGRMC1 with the translocator protein (TSPO), suggesting a functional interaction.[3][4]

Histatin-1

Histatin-1, a salivary protein known for its role in wound healing and its antimicrobial properties, has been identified as another endogenous ligand for the sigma-2 receptor.[5][6][7] This discovery has broadened the known physiological functions of the sigma-2 receptor to include tissue repair and migration.

Other Potential Endogenous Ligands
  • Progesterone: This steroid hormone was one of the earliest molecules proposed as a potential endogenous ligand for sigma receptors. However, its affinity for the sigma-2 receptor is relatively low.[1]

  • N,N-Dimethyltryptamine (DMT): This naturally occurring psychedelic compound has been shown to bind to sigma receptors, but its primary role as an endogenous ligand for the sigma-2 receptor is not well-established.

Quantitative Binding Data

The following table summarizes the available quantitative data for the binding of endogenous and other relevant ligands to the sigma-2 receptor.

LigandReceptorAssay TypeKi (nM)Kd (nM)Source
Histatin-1 Human TMEM97 (σ2R)Radioligand Binding Assay239[6]
Progesterone Rat Liver σ2RRadioligand Binding Assay441[1]

Note: Specific binding affinity data for 20(S)-hydroxycholesterol at the sigma-2 receptor is not yet available in the literature.

Experimental Protocols

The identification and characterization of endogenous ligands for the sigma-2 receptor have relied on a variety of sophisticated experimental techniques.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a ligand for a receptor.[8][9][10]

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand, or the inhibition constant (Ki) of an unlabeled ligand.

General Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the sigma-2 receptor (e.g., rat liver, cultured cells) in a suitable buffer and centrifuge to isolate the membrane fraction.[11]

  • Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]DTG, a non-selective sigma-1/sigma-2 ligand) at various concentrations. For competition assays, a fixed concentration of radioligand is used along with varying concentrations of the unlabeled test compound (the putative endogenous ligand). To specifically measure binding to the sigma-2 receptor when using a non-selective radioligand, a "masking" ligand that is selective for the sigma-1 receptor (e.g., (+)-pentazocine) is added to the incubation mixture.[8][11]

  • Separation of Bound and Free Ligand: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters that trap the membranes.[10]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine Kd, Bmax, or IC50 values. The Ki value for the test compound can be calculated from the IC50 using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.[5][12][13]

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of the interaction between a ligand and a receptor.

General Protocol for Histatin-1 and TMEM97 Interaction:

  • Sensor Chip Preparation: Immobilize one of the interacting partners (e.g., recombinant TMEM97) onto the surface of a sensor chip.

  • Analyte Injection: Inject a solution containing the other interacting partner (e.g., histatin-1) at various concentrations over the sensor chip surface.

  • Detection: Monitor the change in the refractive index at the sensor surface as the analyte binds to the immobilized ligand. This change is proportional to the mass of analyte bound and is recorded in a sensorgram (a plot of response units versus time).

  • Regeneration: After each binding cycle, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.[5]

Signaling Pathways and Biological Functions

The binding of endogenous ligands to the sigma-2 receptor initiates downstream signaling cascades that regulate various cellular processes.

Cholesterol Homeostasis

The sigma-2 receptor/TMEM97 plays a crucial role in cellular cholesterol trafficking.[14] It forms a complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR) to facilitate the uptake of LDL. Furthermore, TMEM97 interacts with the Niemann-Pick C1 (NPC1) protein, which is essential for the transport of cholesterol out of lysosomes. The identification of the cholesterol metabolite 20(S)-OHC as an endogenous ligand reinforces the central role of σ2R/TMEM97 in maintaining cholesterol balance within the cell.

Cholesterol_Homeostasis cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm LDL LDL LDLR LDLR LDL->LDLR Binds Endosome Endosome LDLR->Endosome PGRMC1 PGRMC1 PGRMC1->LDLR Complex Formation TMEM97 σ2R/TMEM97 TMEM97->LDLR Complex Formation Lysosome Lysosome Endosome->Lysosome Fusion Cholesterol Cholesterol Lysosome->Cholesterol Hydrolysis of LDL NPC1 NPC1 Cholesterol->NPC1 Transport Cytoplasm Cytoplasm NPC1->Cytoplasm Egress 20S_OHC 20(S)-OHC 20S_OHC->TMEM97 Binds

Cholesterol homeostasis pathway involving σ2R/TMEM97.
Cell Migration and Wound Healing

The interaction between histatin-1 and the sigma-2 receptor activates signaling pathways that promote cell migration, a critical process in wound healing. This function is particularly relevant in tissues like the corneal epithelium where histatin-1 is present.

Cell_Migration Histatin1 Histatin-1 TMEM97 σ2R/TMEM97 Histatin1->TMEM97 Binds DownstreamSignaling Downstream Signaling (e.g., ERK, Akt pathways) TMEM97->DownstreamSignaling Activates CytoskeletalRearrangement Cytoskeletal Rearrangement DownstreamSignaling->CytoskeletalRearrangement CellMigration Cell Migration & Wound Healing CytoskeletalRearrangement->CellMigration Cancer_Proliferation EndogenousLigand Endogenous Ligand (e.g., 20(S)-OHC) TMEM97 σ2R/TMEM97 EndogenousLigand->TMEM97 Binds EGFR EGFR TMEM97->EGFR Interacts with PKC PKC EGFR->PKC Activates Raf Raf Kinase PKC->Raf Transcription Gene Transcription Raf->Transcription Proliferation Cell Proliferation Transcription->Proliferation

References

Molecular Imaging of Tumor Proliferation with Sigma-2 Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-2 receptor, now identified as the transmembrane protein 97 (TMEM97), has emerged as a compelling biomarker for tumor proliferation.[1][2] Proliferating cancer cells exhibit a significantly higher density of sigma-2 receptors, approximately 10-fold greater than their quiescent counterparts.[2][3] This differential expression provides a unique opportunity for the non-invasive imaging of tumor proliferation using positron emission tomography (PET) and single-photon emission computed tomography (SPECT) with radiolabeled sigma-2 receptor ligands.[4] This technical guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative data associated with the molecular imaging of tumor proliferation using sigma-2 ligands.

The Sigma-2 Receptor (TMEM97) in Tumor Biology

The sigma-2 receptor (TMEM97) is an 18–21.5 kDa protein primarily located in the endoplasmic reticulum.[2][5] It plays a crucial role in various cellular processes that are fundamental to cancer progression, including cell proliferation, cholesterol homeostasis, and signal transduction.[6][7]

Several key aspects underscore the importance of the sigma-2 receptor in oncology:

  • Biomarker of Proliferation: The stark contrast in sigma-2 receptor density between proliferating and quiescent tumor cells forms the basis for its use as an imaging biomarker.[3][8] This has been validated in numerous cancer cell lines and preclinical tumor models.[2]

  • Signaling Hub: The sigma-2 receptor is implicated in complex signaling networks. It forms a trimeric complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR), influencing cholesterol uptake and homeostasis, a critical process for rapidly dividing cancer cells.[6][9] Furthermore, there is evidence of crosstalk between the sigma-2 receptor/PGRMC1 complex and the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key driver of tumor growth.[10][11]

  • Therapeutic Target: Beyond its role in imaging, the sigma-2 receptor is also being explored as a therapeutic target. Agonistic ligands of the sigma-2 receptor have been shown to induce apoptosis in cancer cells, highlighting its potential in cancer therapy.[12]

Quantitative Data on Sigma-2 Receptor Ligands

The development of high-affinity and selective ligands is paramount for effective molecular imaging. The following tables summarize key quantitative data for a selection of sigma-2 receptor ligands, including their binding affinities (Ki), and in vivo tumor uptake.

Table 1: Binding Affinities (Ki) of Selected Sigma-2 Receptor Ligands

Ligandσ2 Ki (nM)σ1 Ki (nM)Selectivity (σ1/σ2)Reference
[³H]DTG39.935.5~1[13]
Siramesine10.512.6~1.2
CB-64D--185[2]
[¹²⁵I]RHM-40.2-High[13]
SW12011--[14]
Haloperidol24.21.50.06
(+)-PentazocineHigh100 (masking)-[13]

Note: Ki values can vary depending on the assay conditions and tissue/cell line used.

Table 2: In Vivo Tumor Uptake of Selected Radiolabeled Sigma-2 Ligands

RadioligandTumor ModelUptake (%ID/g)Time Point (post-injection)Reference
[⁹⁹mTc]2Mouse Mammary Adenocarcinoma (66)2.111 hour[15]
[⁹⁹mTc]2Mouse Mammary Adenocarcinoma (66)1.304 hours[15]
[⁹⁹mTc]2Mouse Mammary Adenocarcinoma (66)1.118 hours[15]
[¹¹C]SA5845Rat Hepatoma (AH109A)0.4960 minutes[16]
[¹⁸F]ISO-1Mouse Mammary Tumor (66)- (High Contrast)-[17]

%ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of molecular imaging studies. The following sections provide step-by-step methodologies for key experiments in the evaluation of sigma-2 receptor ligands.

Protocol 1: Radiosynthesis of [¹⁸F]ISO-1 (A Representative PET Ligand)

This protocol is a generalized representation based on common radiosynthesis procedures.

Objective: To radiolabel the precursor molecule with Fluorine-18 to produce [¹⁸F]ISO-1 for PET imaging.

Materials:

  • Precursor molecule for ISO-1

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K2.2.2)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (anhydrous)

  • Water for injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a semi-preparative column

  • Sterile filters (0.22 µm)

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Load the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water onto a pre-conditioned anion exchange cartridge.

    • Elute the trapped [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K2.2.2 and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying:

    • Evaporate the solvent from the reaction vessel under a stream of nitrogen at an elevated temperature (e.g., 110-120°C) to remove water. This step is typically repeated with the addition of anhydrous acetonitrile to ensure complete drying.

  • Radiolabeling Reaction:

    • Dissolve the ISO-1 precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride/K2.2.2 complex.

    • Heat the reaction mixture at a specific temperature (e.g., 85-110°C) for a defined period (e.g., 10-15 minutes).

  • Purification:

    • Dilute the reaction mixture with water and pass it through a C18 SPE cartridge to trap the crude [¹⁸F]ISO-1.

    • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.

    • Elute the crude product from the cartridge with acetonitrile.

    • Inject the eluted product onto a semi-preparative HPLC system for final purification.

  • Formulation:

    • Collect the HPLC fraction containing [¹⁸F]ISO-1.

    • Remove the HPLC solvent by rotary evaporation or by passing the fraction through a C18 SPE cartridge and eluting with ethanol.

    • Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol) and pass it through a 0.22 µm sterile filter.

  • Quality Control:

    • Perform quality control tests to determine radiochemical purity, specific activity, and residual solvent levels.

Protocol 2: In Vitro Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the sigma-2 receptor.

Materials:

  • Cell or tissue homogenates expressing sigma-2 receptors (e.g., from tumor cell lines or animal liver)

  • Radioligand with known affinity for the sigma-2 receptor (e.g., [³H]DTG)

  • Unlabeled ("cold") test compound at various concentrations

  • Sigma-1 receptor masking agent (e.g., (+)-pentazocine) to prevent binding of the radioligand to sigma-1 receptors[13]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Homogenize the cells or tissue in ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer to a specific protein concentration.

  • Assay Setup:

    • In a series of tubes or a microplate, add a fixed amount of the membrane preparation.

    • Add the sigma-1 masking agent to all tubes.

    • Add a fixed concentration of the radioligand (typically at or near its Kd value) to all tubes.

    • Add increasing concentrations of the unlabeled test compound to the experimental tubes.

    • For determining non-specific binding, add a high concentration of an unlabeled sigma-2 ligand (e.g., haloperidol) to a set of control tubes.

    • For determining total binding, add only the radioligand and masking agent to another set of control tubes.

  • Incubation:

    • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[13]

  • Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Protocol 3: In Vivo PET Imaging of Tumor-Bearing Mice

Objective: To visualize and quantify the uptake of a radiolabeled sigma-2 ligand in a tumor in a living animal.

Materials:

  • Tumor-bearing mice (e.g., xenograft or genetically engineered models)

  • Radiolabeled sigma-2 ligand (e.g., [¹⁸F]ISO-1)

  • Anesthesia (e.g., isoflurane)

  • Small animal PET scanner

  • CT or MRI scanner for anatomical co-registration (optional)

  • Syringes and needles for injection

  • Animal handling and monitoring equipment

Procedure:

  • Animal Preparation:

    • Fast the animal for a few hours before the scan, if necessary, depending on the radiotracer.

    • Anesthetize the mouse using isoflurane (B1672236) or another suitable anesthetic.

    • Position the animal on the scanner bed and maintain anesthesia throughout the imaging session.

  • Radiotracer Administration:

    • Administer a known amount of the radiolabeled sigma-2 ligand via intravenous injection (e.g., tail vein).

  • PET Data Acquisition:

    • Acquire dynamic or static PET images over a specified period. Dynamic scans involve continuous imaging immediately after injection to observe the tracer kinetics, while static scans are performed at a specific time point post-injection (e.g., 60 minutes).[19]

  • Anatomical Imaging (Optional):

    • If using a PET/CT or PET/MRI scanner, acquire a CT or MRI scan for anatomical co-registration to precisely locate the tumor.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET data using appropriate algorithms, correcting for factors like attenuation and scatter.

    • Co-register the PET images with the anatomical images (if acquired).

    • Draw regions of interest (ROIs) around the tumor and other relevant tissues (e.g., muscle, brain) on the fused images.[17]

    • Calculate the tracer uptake in the ROIs, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or as a standardized uptake value (SUV).

    • Calculate tumor-to-background ratios (e.g., tumor-to-muscle) to assess imaging contrast.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and workflows related to sigma-2 receptor-mediated tumor proliferation imaging.

Sigma-2 Receptor (TMEM97) Signaling in Tumor Proliferation

This diagram illustrates the central role of TMEM97 in a signaling network that promotes tumor cell proliferation through its interaction with PGRMC1, influence on cholesterol homeostasis, and crosstalk with the EGFR pathway.

sigma2_signaling cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K LDLR LDLR Cholesterol Cholesterol Homeostasis LDLR->Cholesterol Internalization PGRMC1_TMEM97 PGRMC1-TMEM97 Complex PGRMC1_TMEM97->EGFR Interacts with & Stabilizes PGRMC1_TMEM97->LDLR AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Tumor Cell Proliferation mTOR->Proliferation Promotes Cholesterol->Proliferation Supports EGF EGF EGF->EGFR Binds LDL LDL LDL->LDLR Binds

Caption: Sigma-2 (TMEM97) signaling pathway in tumor proliferation.

Experimental Workflow for Sigma-2 Ligand Evaluation

This diagram outlines the typical workflow for the development and evaluation of a novel sigma-2 receptor ligand for tumor imaging, from initial synthesis to in vivo validation.

workflow start Ligand Synthesis in_vitro In Vitro Binding Assay (Determine Ki) start->in_vitro radiolabeling Radiolabeling (e.g., with ¹⁸F or ⁹⁹mTc) in_vitro->radiolabeling High Affinity & Selectivity in_vivo In Vivo PET/SPECT Imaging in Tumor-Bearing Animals radiolabeling->in_vivo biodistribution Ex Vivo Biodistribution (Quantify Uptake) in_vivo->biodistribution evaluation Evaluation of Tumor-to-Background Ratio biodistribution->evaluation end Candidate for Clinical Translation evaluation->end Favorable Imaging Characteristics

Caption: Workflow for developing and evaluating sigma-2 imaging agents.

Logical Relationship: Sigma-2 Expression and Proliferation

This diagram illustrates the fundamental principle underlying the use of sigma-2 ligands for imaging tumor proliferation: the direct correlation between sigma-2 receptor density and the proliferative state of tumor cells.

logical_relationship proliferating Proliferating Tumor Cells high_sigma2 High Sigma-2 Receptor Density proliferating->high_sigma2 Leads to quiescent Quiescent Tumor Cells low_sigma2 Low Sigma-2 Receptor Density quiescent->low_sigma2 Leads to high_uptake High Radioligand Uptake (PET/SPECT) high_sigma2->high_uptake Results in low_uptake Low Radioligand Uptake (PET/SPECT) low_sigma2->low_uptake Results in

Caption: Relationship between cell state and imaging signal.

Conclusion

Molecular imaging with sigma-2 receptor ligands represents a promising strategy for the non-invasive assessment of tumor proliferation. The high expression of the sigma-2 receptor (TMEM97) in proliferating cancer cells provides a strong biological rationale for this approach. This technical guide has provided a comprehensive overview of the quantitative data, detailed experimental protocols, and underlying signaling pathways that are central to this field. As our understanding of the complex biology of the sigma-2 receptor continues to grow, so too will the opportunities for developing novel and more effective imaging agents and targeted therapies for cancer.

References

The Sigma-2 Receptor (TMEM97): A Proliferation Biomarker in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on its Expression in Cancer Cell Lines, Associated Signaling Pathways, and Methodologies for Quantification

Introduction

The sigma-2 receptor (σ2R), now identified as the transmembrane protein 97 (TMEM97), is a critical protein in cellular biology that has garnered significant attention in oncology research.[1][2] Initially characterized pharmacologically, TMEM97 is a four-pass transmembrane protein located in the endoplasmic reticulum and other organelles.[1][3] Its overexpression in a wide array of proliferating tumor cells compared to quiescent cells has established it as a valuable biomarker for tumor proliferation.[4][5][6] The density of sigma-2 receptors has been shown to be up to 10-fold higher in proliferating cancer cells than in their non-proliferating counterparts.[4][5] This differential expression provides a promising avenue for both diagnostic imaging and targeted cancer therapies.[7][8]

This technical guide provides a comprehensive overview of sigma-2 receptor/TMEM97 expression across various cancer cell lines, details the key signaling pathways it modulates, and offers standardized protocols for its experimental quantification.

Data Presentation: Sigma-2 Receptor Expression in Cancer Cell Lines

The density and binding affinity of the sigma-2 receptor vary considerably across different cancer types and even between cell lines derived from the same tissue. This heterogeneity is crucial for researchers selecting appropriate models for therapeutic and diagnostic studies. The following table summarizes quantitative data from radioligand binding assays, which are the standard for quantifying receptor density (Bmax) and affinity (Kd).

Cancer Cell LineCancer TypeBmax (fmol/mg protein)Kd (nM)Radioligand SystemReference
Human Cell Lines
MCF-7Breast Adenocarcinoma2,020-[3H]DTG / (+)-pentazocine[9]
T47DBreast Ductal Carcinoma1,162 ± 13845.4 ± 4.5[3H]DTG / (+)-pentazocine[10]
MDA-MB-231Breast AdenocarcinomaLow Expression-Western Blot[11]
NCI-H727Lung Carcinoid1,023 ± 21449.3 ± 13.9[3H]DTG / (+)-pentazocine[10]
NCI-H460Lung CancerHigh Expression-Western Blot[11]
A375Melanoma1,170 ± 11745.3 ± 7.2[3H]DTG / (+)-pentazocine[10]
MDA-MB-435MelanomaHigh Expression-Caspase-3 Assay[12]
SK-N-SHNeuroblastoma1,514 ± 20443.1 ± 8.8[3H]DTG / (+)-pentazocine[10]
LNCaP.FGCProstate Cancer975 ± 10328.2 ± 3.9[3H]DTG / (+)-pentazocine[10]
HCT-15Colorectal CancerHigh Expression-Western Blot[11]
SW480Colorectal Adenocarcinoma--MTT Assay[13]
U-138MGGlioblastoma1,196 ± 12361.1 ± 7.9[3H]DTG / (+)-pentazocine[10]
ThP-1Leukemia1,411 ± 130146.0 ± 22.0[3H]DTG / (+)-pentazocine[10]
Rodent Cell Lines
C6 GliomaRat Glioma2,150-[3H]DTG / (+)-pentazocine[9]
N1E-115Mouse Neuroblastoma7,324 ± 481101.0 ± 9.0[3H]DTG / (+)-pentazocine[10]
NG108-15Mouse Neuroblastoma x Rat Glioma5,758 ± 29046.5 ± 3.4[3H]DTG / (+)-pentazocine[10]
EMT-6Mouse Breast Cancer--MTS Assay[12]
66P (Proliferating)Mouse Mammary Adenocarcinoma~10x higher than 66Q-Radioligand Binding[4]
66Q (Quiescent)Mouse Mammary AdenocarcinomaLow Expression-Radioligand Binding[4]

Note: Bmax (maximum binding capacity) represents the density of receptors in the tissue preparation. Kd (dissociation constant) is an inverse measure of binding affinity. Data are presented as mean ± SEM where available. Expression levels described as "High" or "Low" are based on qualitative or semi-quantitative analysis from the cited sources.

Signaling Pathways and Molecular Interactions

TMEM97 is integrated into several critical cellular pathways, influencing cell proliferation, survival, and metabolism. Its function is often modulated by its interaction with other proteins.

Key Interactions and Downstream Effects:
  • Cholesterol Homeostasis: TMEM97 forms a complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR) to regulate the uptake of LDL.[1][11] This highlights a crucial role in cellular cholesterol metabolism, a process often dysregulated in cancer.

  • EGFR Signaling: The sigma-2 receptor interacts with the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation.[3][8] This interaction can modulate downstream signaling cascades, including the Raf kinase and Protein Kinase C (PKC) pathways, which ultimately promote transcription and cell division.[3]

  • Induction of Apoptosis: While TMEM97 is associated with proliferation, its ligands can paradoxically induce cytotoxicity. Sigma-2 receptor agonists have been shown to trigger programmed cell death (apoptosis) through the activation of caspase-3, a key executioner caspase.[3][12]

  • mTOR Pathway: In estrogen receptor-positive (ER+) breast cancer, TMEM97 has been shown to enhance ERα transcriptional activity and stimulate the mTOR/S6K1 signaling pathway, contributing to tamoxifen (B1202) resistance.[14]

Below is a diagram illustrating the central role of TMEM97 in these cellular signaling networks.

sigma2_signaling_pathway cluster_membrane Plasma Membrane / ER cluster_cytosol Cytosol / Downstream Signaling cluster_outcomes s2r Sigma-2 Receptor (TMEM97) pgrmc1 PGRMC1 s2r->pgrmc1 forms complex ldlr LDLR s2r->ldlr forms complex egfr EGFR s2r->egfr interacts mtor mTOR/S6K1 s2r->mtor enhances caspase3 Caspase-3 Activation s2r->caspase3 agonist binding cholesterol LDL/Cholesterol Uptake pgrmc1->cholesterol ldlr->cholesterol raf Raf Kinase egfr->raf pkc PKC egfr->pkc prolif Cell Proliferation & Survival raf->prolif pkc->prolif mtor->prolif apoptosis Apoptosis caspase3->apoptosis s2r_agonist Sigma-2 Agonist s2r_agonist->s2r

Caption: TMEM97 signaling network in cancer cells.

Experimental Protocols

Accurate quantification of sigma-2 receptor/TMEM97 is fundamental to its study. The following sections provide detailed methodologies for the most common experimental approaches.

Radioligand Binding Assay for Receptor Density (Bmax)

This assay remains the gold standard for quantifying functional receptor sites in a cell or tissue preparation.

radioligand_workflow arrow arrow start 1. Cell Culture Grow cancer cells to ~80-90% confluency. harvest 2. Cell Harvesting Scrape and centrifuge cells to form a pellet. start->harvest homogenize 3. Membrane Preparation Homogenize cell pellet in buffer (e.g., Tris-HCl) and perform differential centrifugation to isolate the membrane fraction. harvest->homogenize assay_setup 4. Assay Incubation Incubate membrane homogenate with: a) Increasing concentrations of [3H]DTG b) 100 nM (+)-pentazocine (masks σ1R) c) Excess cold ligand (for non-specific binding) homogenize->assay_setup incubate Incubate at 25°C for a defined period (e.g., 120 min). assay_setup->incubate filter 5. Separation Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. incubate->filter wash Wash filters with ice-cold buffer. filter->wash count 6. Quantification Place filters in scintillation vials with cocktail and measure radioactivity using a liquid scintillation counter. wash->count analyze 7. Data Analysis Perform Scatchard analysis to calculate Bmax (receptor density) and Kd (binding affinity). count->analyze

Caption: Workflow for a sigma-2 radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 8.0) and homogenize using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membrane fraction.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation. Resuspend the final pellet in assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Binding Assay:

    • The accepted radioligand for quantifying σ2R is [3H]1,3-di-o-tolylguanidine ([3H]DTG).[4][10]

    • To ensure specificity for σ2R, assays are conducted in the presence of a masking concentration (e.g., 100 nM) of a σ1R-selective ligand, such as (+)-pentazocine.[4][13]

    • For saturation binding experiments, incubate membrane homogenates (~300 µg protein) with increasing concentrations of [3H]DTG.[12]

    • For each concentration, a parallel set of tubes containing an excess of a non-labeled sigma ligand (e.g., haloperidol) is included to determine non-specific binding.

    • Incubate at 25°C until equilibrium is reached.

  • Separation and Counting:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Analyze the specific binding data using non-linear regression or Scatchard transformation to determine the Bmax (in fmol/mg protein) and Kd (in nM).

Western Blotting for Relative Protein Expression

Western blotting allows for the semi-quantitative comparison of TMEM97 protein levels between different cell lines.

Detailed Methodology:

  • Protein Extraction: Lyse harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the total protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel. The molecular weight of TMEM97 is approximately 18-21.5 kDa.[15][16]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to TMEM97 overnight at 4°C.

    • Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize the TMEM97 band intensity.[11] Compare the normalized intensity values across different cell lines.

Flow Cytometry Using a Fluorescent Ligand

This method allows for the quantification of receptor expression on a single-cell basis using a fluorescently-tagged sigma-2 ligand, such as SW120.[17]

Detailed Methodology:

  • Cell Preparation: Harvest and wash cells, then resuspend them in a staining buffer (e.g., PBS with 1% BSA) at a concentration of 1x10⁶ cells/mL.[17]

  • Staining: Add the fluorescent ligand (e.g., SW120 at 50-100 nM) to the cell suspension.[17]

  • Incubation: Incubate for 30 minutes at 37°C, protected from light.[17]

  • Washing: Wash the cells twice with cold staining buffer to remove unbound probe.[17]

  • Analysis: Resuspend the final cell pellet and analyze on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population. The MFI is proportional to the level of receptor expression.

Conclusion

The sigma-2 receptor/TMEM97 is a well-validated biomarker of cellular proliferation across a multitude of cancer types. Its differential expression in proliferating versus quiescent cells provides a rational basis for the development of novel cancer diagnostics and therapeutics. The quantitative data presented demonstrate significant heterogeneity in receptor density among common cancer cell lines, underscoring the importance of empirical model selection for preclinical research. The standardized protocols provided herein offer robust methods for quantifying TMEM97 expression, enabling researchers to further probe its function and exploit its potential as a therapeutic target in oncology.

References

A Technical Guide to the Subcellular Localization of Sigma-2 Receptors in Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is a critical protein in cancer biology, distinguished by its significant overexpression in proliferating tumor cells compared to quiescent ones.[1][2][3] This differential expression establishes TMEM97 as a promising biomarker for tumor proliferation and a viable target for novel cancer diagnostics and therapeutics.[3][4][5][6] Understanding the precise subcellular distribution of these receptors is paramount for elucidating their function and for designing targeted therapies. This guide provides a comprehensive overview of the subcellular localization of sigma-2 receptors/TMEM97 in tumor cells, detailing their presence in various organelles, summarizing quantitative data, outlining key experimental protocols, and illustrating associated cellular pathways.

Molecular Identity and Function

Initially defined pharmacologically, the sigma-2 receptor was identified as the 21.5 kDa protein, TMEM97.[7] It is a four-pass transmembrane protein primarily resident in the endoplasmic reticulum (ER) but is also found in other subcellular compartments.[8][9][10] Functionally, TMEM97 is deeply involved in cholesterol homeostasis, forming complexes with proteins like PGRMC1 (Progesterone Receptor Membrane Component 1) and the Low-Density Lipoprotein Receptor (LDLR) to regulate cholesterol trafficking.[4][11] Its role extends to modulating calcium signaling, ER stress, and cell proliferation pathways, making it a multifaceted player in tumor cell biology.[7][9][12]

Subcellular Localization of Sigma-2 Receptors/TMEM97

Fluorescence microscopy studies, primarily using selective fluorescent probes like SW107, K05-138, and SW120, have been instrumental in mapping the subcellular landscape of sigma-2 receptors in various cancer cell lines, including breast and neuroblastoma cells.[13][14][15][16] These studies consistently show that sigma-2 receptors are not confined to a single organelle but are distributed across several key cellular compartments.

Key Localization Sites:

  • Endoplasmic Reticulum (ER): The ER is a primary residence for TMEM97.[8][9][12][17] Sequence analysis of TMEM97 reveals a predicted ER-retention signal.[8] Its localization here is consistent with its role as an ER stress "gatekeeper" and its involvement in cholesterol homeostasis.[9][12]

  • Mitochondria: Sigma-2 receptors are consistently found to co-localize with mitochondrial markers.[13][14][15] This localization is significant, as sigma-2 receptor agonists can induce mitochondrial depolarization, a key event in apoptosis.[18]

  • Lysosomes: Receptors are also present in lysosomes.[4][8][13][15] Under conditions of sterol depletion, a noticeable fraction of TMEM97 translocates to lysosomes, where it interacts with the NPC1 protein to regulate cholesterol export.[4][8]

  • Plasma Membrane and Lipid Rafts: A population of sigma-2 receptors is located on the plasma membrane, often within specialized microdomains known as lipid rafts.[8][13][15][18] From the plasma membrane, receptor-ligand complexes can be internalized, partly through an endocytotic pathway.[13][15][16]

  • Nucleus: Notably, fluorescence microscopy studies have consistently shown an absence of sigma-2 receptor probes within the nucleus, suggesting that the receptor is not localized in this compartment.[1][10]

Quantitative Distribution Data

While precise, universally applicable percentages are difficult to establish due to variations in cell lines and experimental conditions, the relative expression levels of sigma-2 receptors are a key feature of cancer cells. The density of sigma-2 receptors has been found to be up to 10-fold higher in proliferating tumor cells compared to their quiescent counterparts.[2][3][19]

Below is a summary of sigma-2 receptor expression across various cancer cell lines, as determined by radioligand binding assays.

Cell LineCancer TypeSigma-1 Bmax (fmol/mg protein)Sigma-2 Bmax (fmol/mg protein)
A549 Lung Carcinoma22002600
Caco-2 Colorectal Adenocarcinoma2300100
Flo-1 Esophageal Adenocarcinoma19000
HCT116 Colorectal Carcinoma6800
HEK293 Embryonic Kidney1500200
HT-29 Colorectal Adenocarcinoma20002400
Table 1: Sigma-receptor density in various human cancer cell lines. Data is derived from saturation binding curves using selective radioligands. Bmax represents the maximum number of binding sites.

Experimental Protocols

Accurate determination of subcellular localization is crucial. The following are generalized protocols for two common, powerful techniques.

Protocol: Immunofluorescence Staining for Sigma-2 Receptor Localization

This method uses fluorescently labeled probes or antibodies to visualize the location of the receptor within fixed cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-435 human breast cancer)

  • Glass coverslips in multi-well plates

  • Fluorescent sigma-2 probe (e.g., SW120) or primary antibody against TMEM97

  • Organelle-specific fluorescent trackers (e.g., MitoTracker™, ER-Tracker™)

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate-Buffered Saline (PBS)

  • Mounting medium with DAPI (for nuclear counterstain)

  • Confocal or two-photon microscope

Procedure:

  • Cell Culture: Seed cells onto glass coverslips at a density to achieve 50-70% confluency. Allow cells to adhere for 24-48 hours.[20]

  • Organelle Staining (Optional, for Co-localization): Incubate cells with organelle-specific trackers (e.g., 20 nM MitoTracker Red) according to the manufacturer's instructions.

  • Sigma-2 Receptor Staining:

    • Prepare a working solution of a fluorescent probe like SW120 (e.g., 50-100 nM) in complete cell culture medium.[20]

    • Remove the medium, add the probe-containing medium, and incubate for 30-60 minutes at 37°C.[20]

  • Washing: Remove the staining solution and wash the cells three times with warm PBS.[20]

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.[20]

  • Washing: Wash the cells three times with PBS.[20]

  • Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI.[20]

  • Imaging: Acquire images using a confocal or two-photon microscope with appropriate filter sets. Analyze for co-localization between the sigma-2 receptor signal and the organelle-specific trackers.[20]

Protocol: Subcellular Fractionation and Western Blotting

This biochemical technique separates cellular components into different fractions based on their physical properties, allowing for the detection of the receptor in each fraction via immunoblotting.

Materials:

  • Cultured tumor cells

  • Homogenization buffer (e.g., hypotonic buffer with protease inhibitors)

  • Dounce homogenizer

  • Centrifuge (capable of differential and density gradient centrifugation)

  • Fraction-specific markers (antibodies for proteins known to reside in specific organelles)

  • SDS-PAGE and Western blotting equipment

  • Primary antibody against TMEM97

Procedure:

  • Cell Harvesting: Collect cells and wash with ice-cold PBS.

  • Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer and disrupt the plasma membrane using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet mitochondria.

    • Perform a high-speed ultracentrifugation (e.g., 100,000 x g) on the next supernatant to pellet the microsomal fraction (containing ER and Golgi). The final supernatant is the cytosolic fraction.

  • Protein Quantification: Determine the protein concentration of each fraction.

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against TMEM97.

    • Use antibodies for marker proteins (e.g., Calnexin for ER, COX IV for mitochondria) to verify the purity of the fractions.

    • Detect with a secondary antibody and visualize bands. The relative intensity of the TMEM97 band in each fraction indicates its distribution.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the subcellular localization of the sigma-2 receptor.

G Workflow for Determining Sigma-2 Receptor Subcellular Localization cluster_0 Cellular Preparation cluster_1 Localization Methodologies cluster_2 Immunofluorescence Steps cluster_3 Fractionation Steps cluster_4 Analysis & Conclusion start Culture Tumor Cells (e.g., MDA-MB-435, SK-N-SH) immuno Immunofluorescence (Microscopy) start->immuno fraction Subcellular Fractionation (Biochemical) start->fraction stain Stain with Fluorescent Sigma-2 Probe (e.g., SW120) & Organelle Trackers immuno->stain homog Cell Homogenization fraction->homog fix Fix and Mount Cells stain->fix image Confocal / Two-Photon Microscopy fix->image analysis_img Analyze Image Co-localization image->analysis_img centri Differential Centrifugation (Nuclei, Mitochondria, Microsomes) homog->centri wb Western Blot with anti-TMEM97 Antibody centri->wb analysis_wb Quantify Band Intensity in Fractions wb->analysis_wb conclusion Determine Subcellular Distribution Profile analysis_img->conclusion analysis_wb->conclusion G Proposed Sigma-2 Receptor-Mediated Apoptotic Pathway cluster_membrane Plasma Membrane / Lipid Raft cluster_mito Mitochondrion cluster_er Endoplasmic Reticulum s2r_pm Sigma-2 Receptor (TMEM97) s2r_mito Sigma-2 Receptor (TMEM97) s2r_pm->s2r_mito Signal Transduction or Translocation s2r_er Sigma-2 Receptor (TMEM97) s2r_pm->s2r_er Signal Transduction or Translocation casp_indep Caspase-Independent Pathway s2r_pm->casp_indep Activates agonist S2R Agonist (e.g., CB-64D) agonist->s2r_pm Binds mito_depol Mitochondrial Depolarization s2r_mito->mito_depol Induces casp_dep Caspase-Dependent Pathway mito_depol->casp_dep Activates apoptosis Apoptosis casp_dep->apoptosis er_stress ER Stress s2r_er->er_stress Modulates ca_release Ca2+ Release er_stress->ca_release Causes ca_release->mito_depol Contributes to casp_indep->apoptosis

References

A Technical Guide to Sigma-2 Receptor Radioligands for Non-Invasive Tumor Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The sigma-2 receptor (σ2R), recently identified as Transmembrane Protein 97 (TMEM97), has emerged as a compelling biomarker for cancer. Its expression is significantly elevated in proliferating (P) tumor cells compared to their quiescent (Q) counterparts, often by a factor of 10.[1][2][3] This differential expression provides a powerful molecular target for non-invasive imaging to characterize tumor proliferation, assess growth rates, and monitor therapeutic response. This technical guide provides an in-depth overview of radioligands targeting the σ2R, with a focus on their quantitative data, the experimental protocols for their evaluation, and the underlying biological pathways.

Introduction to the Sigma-2 Receptor in Oncology

The sigma-2 receptor is a transmembrane protein implicated in various cellular processes, including cell proliferation, apoptosis, and cholesterol homeostasis.[4][5] Its overexpression in a wide array of solid tumors—including breast, pancreatic, lung, and prostate cancers—correlates with the proliferative status of the tumor.[4][6][7] This makes σ2R-targeted radioligands valuable tools for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to visualize and quantify the proliferative fraction of tumors.[8][9] The radioligand [¹⁸F]ISO-1, in particular, has advanced to clinical trials for imaging primary breast cancer.[7]

Quantitative Data on Key Sigma-2 Radioligands

The development of selective σ2R radioligands is crucial for accurate tumor imaging. The following tables summarize the in vitro binding affinities and in vivo performance of several prominent compounds.

Table 1: In Vitro Binding Affinities and Selectivity of Key Sigma-2 Radioligands

RadioligandReceptor Affinity Ki (nM)Selectivity (σ1/σ2 Ratio)Reference
[³H]DTG σ1: ~15-20, σ2: ~15-20~1 (Non-selective)[1][2]
[¹⁸F]ISO-1 σ2: 1.2>1000[10][11]
CB-64D σ2: 1.4140[12]
SV119 σ2: 0.81500[13]
WC26 σ2: 1.11000[13]
Compound 4b σ1: 2.7, σ2: 16.20.17[14][15]
Compound 4c σ1: 3.5, σ2: 35.50.10[14][15]

Note: Ki values can vary based on experimental conditions. [³H]DTG is a tool compound used in binding assays.

Table 2: In Vivo Tumor Uptake and Performance of Key Sigma-2 Radioligands

RadioligandAnimal ModelKey FindingReference
[¹⁸F]ISO-1 Mouse Mammary Tumor 66 XenograftsStrong linear correlation (R=0.87) between tumor:background ratio and P:Q ratio.[11][16]
[¹⁸F]ISO-1 MNU-induced Rat Mammary CarcinomaSignificant correlation (R=0.68) between uptake and subsequent tumor volume changes.[11][16]
[⁹⁹mTc]51 Murine Breast Tumor 66 XenograftsHigh uptake and clear visualization of tumors in nude mice via SPECT.[1]
[¹¹C]27 Breast Tumor MicroPETClear tumor imaging, though short half-life of ¹¹C is a limitation.[1]

Sigma-2 Receptor Signaling Pathways

Sigma-2 receptor activation initiates a cascade of cellular events. Agonist binding can induce a novel, caspase-independent apoptotic pathway and influence other critical signaling networks.[12] The receptor's interaction with Progesterone Receptor Membrane Component 1 (PGRMC1) and its role within lipid rafts are central to its function, coupling it to pathways like EGFR and mTOR and affecting calcium homeostasis.[17]

sigma2_signaling_pathway cluster_membrane Plasma Membrane / Lipid Raft cluster_cytoplasm Cytoplasmic Signaling cluster_effects Cellular Outcomes s2r σ2R (TMEM97) pgrmc1 PGRMC1 s2r->pgrmc1 Forms Complex egfr EGFR s2r->egfr Couples with mTOR mTOR s2r->mTOR Couples with ca_signal Intracellular Ca²⁺ Signaling s2r->ca_signal Modulates cholesterol Cholesterol Homeostasis s2r->cholesterol Regulates caspases Caspase Activation s2r->caspases Couples with apoptosis Apoptosis (Caspase-Independent) s2r->apoptosis Induces raf Raf Kinase egfr->raf pkc PKC egfr->pkc ligand Sigma-2 Radioligand (Agonist) ligand->s2r Binds proliferation Cell Proliferation raf->proliferation pkc->proliferation

Caption: Sigma-2 receptor signaling network.

Experimental Methodologies

The evaluation of novel σ2R radioligands follows a structured workflow from chemical synthesis to in vivo validation.

experimental_workflow cluster_dev Development & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_analysis Data Analysis synthesis Ligand Synthesis & Radiolabeling (e.g., ¹⁸F) qc Quality Control (Radiochemical Purity) synthesis->qc binding_assay Receptor Binding Assay (Ki, Selectivity) qc->binding_assay cell_uptake Cellular Uptake & Internalization Studies binding_assay->cell_uptake animal_model Tumor Model (e.g., Xenograft) cell_uptake->animal_model injection Radioligand Injection animal_model->injection imaging PET / SPECT-CT Imaging injection->imaging biodist Ex Vivo Biodistribution & Autoradiography imaging->biodist analysis Image Reconstruction & Quantitative Analysis (e.g., SUV, T:B Ratio) imaging->analysis biodist->analysis

Caption: General workflow for σ2R radioligand evaluation.

Protocol 1: In Vitro Sigma-2 Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) and selectivity of a test compound for the σ2R.

  • Tissue Preparation: Prepare membrane homogenates from a tissue source rich in σ2 receptors, such as rat liver.[1]

  • Assay Buffer: Use a standard buffer, typically 50 mM Tris-HCl, pH 8.0.

  • Radioligand: Use [³H]di-o-tolylguanidine ([³H]DTG), a non-selective sigma receptor ligand, at a concentration near its Kd value.[2]

  • Masking of σ1R: To measure binding to σ2R specifically, include a high concentration (e.g., 100-300 nM) of a selective σ1R ligand, such as (+)-pentazocine, to block or "mask" all σ1 receptor sites.[1]

  • Competition Assay: Incubate the membrane homogenates, [³H]DTG, (+)-pentazocine, and varying concentrations of the unlabeled test compound.

  • Incubation: Allow incubation at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Quantification: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation. Selectivity is determined by comparing the Ki values for σ2R and σ1R (obtained from a separate assay without the masking ligand).

Protocol 2: Radiosynthesis of [¹⁸F]ISO-1

The radiosynthesis of 2-(2-[¹⁸F]fluoroethoxy)-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-5-methyl-benzamide ([¹⁸F]ISO-1) is typically achieved via nucleophilic substitution.

  • [¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride ion via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • [¹⁸F]Fluoride Activation: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute with a solution of potassium carbonate and Kryptofix 2.2.2 (K222) in acetonitrile/water. Dry the azeotrope by heating under a stream of nitrogen to form the reactive [¹⁸F]K/K222 complex.

  • Radiolabeling Step: Add the tosylate precursor of ISO-1 dissolved in a suitable solvent (e.g., DMSO) to the dried [¹⁸F]K/K222 complex. Heat the reaction mixture (e.g., 120 °C for 10-15 minutes) to facilitate the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.

  • Purification: Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate [¹⁸F]ISO-1 from unreacted precursor and byproducts.

  • Formulation: Collect the HPLC fraction containing [¹⁸F]ISO-1. Remove the organic solvent under reduced pressure. Reformulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Quality Control: Perform quality control tests to confirm radiochemical identity, purity (>95%), and specific activity before in vivo use.

Protocol 3: In Vivo PET Imaging in a Rodent Tumor Model

This protocol describes the use of a σ2R radioligand for non-invasive tumor imaging.

  • Animal Model: Use immunocompromised mice (e.g., nude mice) bearing subcutaneous tumor xenografts from a cell line with high σ2R expression (e.g., mouse mammary tumor 66 cells).[11][18]

  • Animal Preparation: Fast the animal for 4-6 hours prior to imaging to reduce background signal variability. Anesthetize the animal for the duration of the scan (e.g., using isoflurane).

  • Radioligand Administration: Administer a bolus injection of the radioligand (e.g., 3.7-7.4 MBq of [¹⁸F]ISO-1) via the tail vein.

  • PET/CT Acquisition: Position the animal in a small-animal PET/CT scanner. Acquire a CT scan for anatomical co-registration and attenuation correction. Perform a dynamic or static PET scan starting at a set time post-injection (e.g., 60 minutes for static scans).

  • Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.

  • Image Analysis: Co-register the PET and CT images. Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle) to calculate the Standardized Uptake Value (SUV) and tumor-to-background ratios.

  • Correlation (Optional): After the final imaging session, tumors can be excised for ex vivo analysis (e.g., Ki-67 staining or flow cytometry for BrdU labeling) to correlate radioligand uptake with direct measures of cell proliferation.[11][18]

Conclusion and Future Directions

Radioligands targeting the sigma-2 receptor, such as [¹⁸F]ISO-1, are highly promising probes for the non-invasive characterization of tumor proliferation. The strong correlation between radioligand uptake and the proliferative status of tumors provides a quantitative imaging biomarker that could significantly impact clinical oncology.[16] This could aid in initial diagnosis, patient stratification, and the early assessment of treatment response, guiding personalized cancer therapy. Future efforts will focus on the clinical translation of these agents for a broader range of cancers and the development of next-generation radioligands with optimized pharmacokinetic properties.

References

The Therapeutic Potential of Sigma-2 Receptor Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), has emerged as a compelling therapeutic target for a range of diseases, most notably cancer and neurodegenerative disorders.[1] Its significant overexpression in proliferating tumor cells compared to healthy tissues has positioned it as a biomarker for cancer diagnosis and a target for novel anti-cancer therapies.[2] Furthermore, its involvement in cholesterol homeostasis and neuronal function has opened avenues for its exploration in the context of neurodegenerative diseases like Alzheimer's.[2][3][4] This technical guide provides an in-depth overview of the therapeutic potential of sigma-2 receptor ligands, focusing on quantitative data, detailed experimental protocols, and the intricate signaling pathways they modulate.

Data Presentation: Pharmacological Profiles of Sigma-2 Receptor Ligands

The development of selective sigma-2 receptor ligands has been a key focus of research. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of representative sigma-2 receptor ligands, providing a comparative overview of their pharmacological profiles.

LigandSigma-2 (S2R) Ki (nM)Sigma-1 (S1R) Ki (nM)S2R/S1R SelectivityReference
Siramesine 49.7--[5]
PB28 5.2--[5]
SV119 ----
WC-26 ----
RHM-138 ----
(±)-7 0.59 ± 0.0248.4 ± 7.782[6]
(±)-8 4.92 ± 0.59108 ± 3522[6]
D04 19.9 ± 4.742.4 ± 3.50.47[6]
B06 179 ± 2651.8 ± 6.90.29[6]
E07 >100068.1 ± 27.2<0.07[6]
R(-)-PPAP (5R) 61110.18[7]
SM-21 67.5>1000>14.8[7]
Compound 105 24--[7]
[125I]RHM-4 0.2 (Kd)--[8]
[3H]DTG 9.45 (Kd)35.50.37[8]
AG205 570.6--[8]

Table 1: Binding Affinities (Ki) and Selectivity of Various Sigma-2 Receptor Ligands. Note: '-' indicates data not available in the cited sources.

LigandCell LineEC50 (µM)AssayReference
Siramesine EMT-65.3Cell Viability[9]
Siramesine MDA-MB-4359.3Cell Viability[9]
Siramesine TMEM97 KO10.3Cell Viability[5]
Siramesine Double KO10Cell Viability[5]
PB28 TMEM97 KO59.8Cell Viability[5]
PB28 Double KO57.4Cell Viability[5]
WC-26 EMT-611.4 - >200Cell Viability[9]
SV119 EMT-611.4 - >200Cell Viability[9]
RHM-138 EMT-611.4 - >200Cell Viability[9]

Table 2: Cytotoxic Efficacy (EC50) of Sigma-2 Receptor Agonists in Cancer Cell Lines. Note: KO refers to knockout cell lines.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of sigma-2 receptor ligands. This section outlines standard protocols for key in vitro and in vivo experiments.

In Vitro Assays

1. Radioligand Binding Assay for Sigma-2 Receptors

This protocol is used to determine the binding affinity of a test compound for the sigma-2 receptor.[10][11][12]

  • Materials:

    • Rat liver membrane homogenates (source of sigma-2 receptors)

    • [3H]DTG (1,3-di-o-tolylguanidine) as the radioligand

    • (+)-Pentazocine (to mask sigma-1 receptors)

    • Test compounds at various concentrations

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Scintillation fluid

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing rat liver membrane homogenate, [3H]DTG (at a concentration near its Kd, e.g., 5 nM), and (+)-pentazocine (100 nM) in the incubation buffer.

    • Add varying concentrations of the test compound to the reaction mixture. For determining non-specific binding, add a high concentration of a known sigma-2 ligand (e.g., 10 µM haloperidol).

    • Incubate the mixture at room temperature for 90-120 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and vortex.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Ki value of the test compound by analyzing the competition binding data using appropriate software (e.g., Prism).

2. MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of sigma-2 receptor ligands on cancer cell lines.[13][14]

  • Materials:

    • Cancer cell line of interest (e.g., EMT-6, MDA-MB-435)

    • Complete cell culture medium

    • 96-well plates

    • Test compounds at various concentrations

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control.

    • Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the EC50 value of the test compound from the dose-response curve.

In Vivo Models

1. Mouse Xenograft Model for Cancer

This model is used to evaluate the anti-tumor efficacy of sigma-2 receptor ligands in a living organism.[15][16]

  • Materials:

    • Immunocompromised mice (e.g., athymic nude mice)

    • Cancer cell line (e.g., BxPC-3 pancreatic cancer cells)

    • Test compound formulated for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inoculate a suspension of cancer cells into the flank of each mouse.

    • Monitor the mice for tumor growth.

    • Once the tumors reach a palpable size (e.g., 5 mm in diameter), randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).

    • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

    • Calculate the tumor volume using the formula: (Length × Width2) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

    • Compare the tumor growth rates between the treatment and control groups to assess the efficacy of the compound.

2. 5XFAD Mouse Model for Alzheimer's Disease

This transgenic mouse model is used to investigate the neuroprotective and cognitive-enhancing effects of sigma-2 receptor ligands.[17]

  • Materials:

    • 5XFAD transgenic mice

    • Wild-type littermates as controls

    • Test compound formulated for chronic administration (e.g., in medicated diet)

    • Behavioral testing apparatus (e.g., T-maze, Morris water maze)

  • Procedure:

    • Begin chronic treatment with the test compound or a control diet at a young age (e.g., 2 months).

    • Perform a battery of behavioral tests at different time points to assess various cognitive domains.

      • Short-term memory: T-maze spontaneous alternation task.

      • Spatial learning and memory: Morris water maze test.

      • Motivation/Anxiety: Open field test or elevated plus maze.

    • At the end of the treatment period, collect brain tissue for biochemical and histological analysis.

    • Measure amyloid-beta plaque load, levels of synaptic proteins, and markers of neuroinflammation.

    • Compare the behavioral performance and neuropathological readouts between the treated and untreated 5XFAD mice and wild-type controls.

Signaling Pathways and Mechanisms of Action

Sigma-2 receptor ligands exert their therapeutic effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.

Sigma-2 Receptor (TMEM97) in Cholesterol Homeostasis

Sigma-2/TMEM97 plays a crucial role in regulating cellular cholesterol levels by forming a complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR), which facilitates the uptake of LDL cholesterol.[1][18][19][20][21]

Cholesterol_Homeostasis LDLR LDLR Endosome Endosome LDLR->Endosome Internalization TMEM97 TMEM97 (Sigma-2R) TMEM97->LDLR PGRMC1 PGRMC1 TMEM97->PGRMC1 NPC1 NPC1 TMEM97->NPC1 Regulates PGRMC1->LDLR LDL LDL Cholesterol LDL->LDLR Binds Lysosome Lysosome Endosome->Lysosome Fusion Cholesterol_Efflux Cholesterol Efflux Lysosome->Cholesterol_Efflux via NPC1

Caption: TMEM97/PGRMC1/LDLR complex in cholesterol uptake.

Sigma-2 Receptor Ligand-Induced Apoptosis

Sigma-2 receptor agonists have been shown to induce apoptosis in cancer cells through both caspase-dependent and -independent pathways.[22][23][24] This involves the activation of key executioner caspases like caspase-3 and the subsequent cleavage of downstream targets such as PARP-1.

Apoptosis_Pathway S2R_Ligand Sigma-2 Receptor Agonist S2R Sigma-2 Receptor (TMEM97) S2R_Ligand->S2R Binds Mitochondria Mitochondria S2R->Mitochondria Induces Stress Caspase9 Pro-Caspase-9 Mitochondria->Caspase9 Activates Active_Caspase9 Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Activates Active_Caspase3 Caspase-3 Caspase3->Active_Caspase3 PARP PARP-1 Active_Caspase3->PARP Cleaves Apoptosis Apoptosis Active_Caspase3->Apoptosis Cleaved_PARP Cleaved PARP-1 PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Caption: Caspase-dependent apoptosis via sigma-2 receptor activation.

Experimental Workflow for Ligand Evaluation

The process of identifying and characterizing novel sigma-2 receptor ligands involves a multi-step workflow, from initial screening to in vivo validation.

Ligand_Workflow Start Compound Library Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay (Determine EC50) Binding_Assay->Cytotoxicity_Assay Lead_Selection Lead Compound Selection Cytotoxicity_Assay->Lead_Selection In_Vivo_Cancer In Vivo Efficacy (Xenograft Model) Lead_Selection->In_Vivo_Cancer High Cytotoxicity In_Vivo_Neuro In Vivo Efficacy (AD Mouse Model) Lead_Selection->In_Vivo_Neuro Low Cytotoxicity & High Affinity End_Cancer Anti-Cancer Candidate In_Vivo_Cancer->End_Cancer End_Neuro Neuroprotective Candidate In_Vivo_Neuro->End_Neuro

Caption: Workflow for sigma-2 receptor ligand discovery and evaluation.

Conclusion

The sigma-2 receptor/TMEM97 represents a promising and versatile target for therapeutic intervention in oncology and neurology. The development of potent and selective ligands has provided valuable tools to probe the biological functions of this receptor and has laid the groundwork for novel therapeutic strategies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of sigma-2 receptor pharmacology and translating these findings into clinically effective treatments. Continued research into the intricate signaling networks and the development of next-generation ligands will be crucial in fully realizing the therapeutic potential of targeting the sigma-2 receptor.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Radiolabeling of [¹⁸F]Sigma-2 Radioligand 1

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis and radiolabeling of a selective sigma-2 (σ₂) receptor radioligand, 1-(4-(5,6-dimethoxyisoindolin-2-yl)butyl)-4-(2-[¹⁸F]fluoroethoxy)-1H-indole, hereafter referred to as [¹⁸F]Sigma-2 Radioligand 1. This radioligand has shown high affinity and selectivity for σ₂ receptors, making it a valuable tool for positron emission tomography (PET) imaging in neuroscience and oncology research.

Overview

The synthesis of [¹⁸F]this compound involves a two-stage process: the multi-step synthesis of a tosylate precursor, followed by the nucleophilic substitution with [¹⁸F]fluoride. The protocols provided herein are based on established methodologies and are intended for researchers experienced in organic synthesis and radiochemistry.

Precursor Synthesis

The synthesis of the tosylate precursor for [¹⁸F]this compound is a multi-step process, which is outlined below.

Workflow for Precursor Synthesis of this compound cluster_0 Step 1: Synthesis of Intermediate 20 cluster_1 Step 2: Synthesis of Intermediate 22 cluster_2 Step 3: Debenzylation to yield Intermediate 24 cluster_3 Step 4: Synthesis of Tosylate Precursor 26 start1 4-(benzyloxy)-1H-indole (18) reagents1 1,4-dibromobutane (B41627), KOH start1->reagents1 product1 Intermediate 20 reagents1->product1 start2 Intermediate 20 product1->start2 N-Alkylation reagents2 5,6-dimethoxyisoindoline (B56020) start2->reagents2 product2 Intermediate 22 reagents2->product2 start3 Intermediate 22 product2->start3 Debenzylation reagents3 H₂, 10% Pd/C start3->reagents3 product3 Intermediate 24 reagents3->product3 start4 Intermediate 24 product3->start4 Tosylation reagents4 Ethane-1,2-diyl bis(4-methylbenzenesulfonate) start4->reagents4 product4 Tosylate Precursor (26) reagents4->product4

Caption: Precursor synthesis workflow for this compound.

A detailed, step-by-step protocol for the synthesis of the tosylate precursor is provided in the table below.

StepReactionReagents and Conditions
1 Synthesis of Intermediate 20To a solution of 4-(benzyloxy)-1H-indole (18) in a suitable solvent, add 1,4-dibromobutane and potassium hydroxide (B78521) (KOH). Stir at room temperature.
2 Synthesis of Intermediate 22React Intermediate 20 with 5,6-dimethoxyisoindoline in the presence of a base.
3 Debenzylation to yield Intermediate 24Perform debenzylation of Intermediate 22 using hydrogen gas (H₂) and a 10% Palladium on activated carbon (Pd/C) catalyst.[1]
4 Synthesis of Tosylate PrecursorReact Intermediate 24 with ethane-1,2-diyl bis(4-methylbenzenesulfonate) to yield the final tosylate precursor.[1]

[¹⁸F]Radiolabeling

The radiolabeling of the precursor is achieved through a nucleophilic substitution reaction with [¹⁸F]fluoride.

Workflow for [¹⁸F]Radiolabeling of this compound cluster_0 [¹⁸F]Fluoride Production and Trapping cluster_1 Elution and Drying cluster_2 Radiolabeling Reaction cluster_3 Purification and Formulation start [¹⁸O]H₂O Target Bombardment trap Trap [¹⁸F]Fluoride on Anion Exchange Cartridge start->trap elute Elute [¹⁸F]Fluoride with K₂CO₃/K₂₂₂ trap->elute dry Azeotropic Drying elute->dry add_precursor Add Tosylate Precursor dry->add_precursor heat Heat Reaction Mixture add_precursor->heat purify Semi-preparative HPLC Purification heat->purify formulate Formulate in Saline/Ethanol purify->formulate final_product final_product formulate->final_product Final Product: [¹⁸F]this compound

Caption: [¹⁸F]Radiolabeling workflow for this compound.

The following protocol details the manual or automated radiosynthesis of [¹⁸F]this compound.

StepProcedureParameters
1 [¹⁸F]Fluoride TrappingPass cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water through a pre-conditioned anion exchange cartridge (e.g., QMA).[2]
2 ElutionElute the trapped [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.[2][3]
3 Azeotropic DryingRemove water by azeotropic distillation with acetonitrile.[4]
4 RadiolabelingAdd the tosylate precursor dissolved in a suitable solvent (e.g., DMSO) to the dried [¹⁸F]fluoride/K₂₂₂ complex. Heat the reaction mixture.
5 PurificationPurify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC).
6 FormulationCollect the desired product fraction from the HPLC, remove the solvent, and formulate the final product in a sterile solution, typically saline with a small percentage of ethanol, for in vivo use.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and radiolabeling of [¹⁸F]this compound.

ParameterValueReference
Radiochemical Yield (decay-corrected) 25-40%[1]
Total Synthesis Time ~90 minutes[2]
Radiochemical Purity >99%[3][5]
Molar Activity 1-5 Ci/µmol[3]
LogD₇.₄ 2.43 ± 0.01[5]
Brain Uptake (at 30 min p.i. in mice) 5.04 ± 0.67 %ID/g[1][5]
Brain-to-Blood Ratio (at 30 min p.i.) 10.6[1][5]

Quality Control

Standard quality control procedures should be performed on the final product before in vivo use. These include:

  • Radiochemical Purity: Determined by analytical HPLC.

  • Residual Solvents: Analyzed by gas chromatography (GC).

  • pH: Measured using a pH meter or pH strips.

  • Sterility and Endotoxin Testing: Performed according to standard pharmaceutical protocols.

Safety Precautions

All work with radioactive materials must be conducted in a designated radiochemistry laboratory with appropriate shielding and in compliance with all local and institutional regulations. Standard personal protective equipment (PPE), including lab coats, safety glasses, and gloves, should be worn at all times.

Disclaimer: This document is intended for informational purposes only and should be used by qualified personnel. The protocols described herein may require optimization based on specific laboratory conditions and equipment. The user assumes all responsibility for the safe handling and use of the chemicals and radioactive materials mentioned.

References

Application Notes and Protocols for In Vitro Binding Assay Using a Selective Sigma-2 Radioligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is a compelling target in drug discovery, implicated in various pathological conditions including cancer and neurodegenerative diseases.[1][2][3] Characterizing the interaction of novel compounds with this receptor is crucial for the development of new therapeutics. Radioligand binding assays are a fundamental tool for determining the affinity and selectivity of compounds for the sigma-2 receptor. This document provides a detailed protocol for conducting in vitro competitive binding assays using a selective sigma-2 radioligand, referred to here as "Sigma-2 Radioligand 1". While "this compound" is noted as a selective sigma-2 ligand with applications in in vivo imaging, this protocol outlines a general methodology for its application in in vitro binding studies based on established principles for other selective sigma-2 radioligands.[4][5]

Sigma-2 Receptor Signaling and Function

The sigma-2 receptor (TMEM97) is an endoplasmic reticulum-resident protein that plays a significant role in cellular signaling and homeostasis.[1] It forms a complex with the Progesterone Receptor Membrane Component 1 (PGRMC1) and is involved in regulating cholesterol homeostasis, lipid metabolism, and intracellular calcium levels.[2][3] Dysregulation of sigma-2 receptor function has been linked to the progression of various cancers, where it is often overexpressed in proliferating tumor cells, and neurodegenerative disorders such as Alzheimer's disease.[1][6] The signaling pathways associated with the sigma-2 receptor are complex and can involve modulation of various downstream effectors, including EGFR and mTOR pathways.[6]

Sigma2_Signaling_Pathway cluster_cell Cell Membrane cluster_downstream Intracellular Signaling S2R Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 S2R->PGRMC1 interacts with EGFR EGFR S2R->EGFR modulates Ca_Signaling Calcium Signaling S2R->Ca_Signaling Autophagy Autophagy S2R->Autophagy Cholesterol_Homeostasis Cholesterol Homeostasis S2R->Cholesterol_Homeostasis RAF RAF EGFR->RAF PKC PKC EGFR->PKC Cell_Proliferation Cell Proliferation and Survival RAF->Cell_Proliferation PKC->Cell_Proliferation caption Conceptual diagram of the Sigma-2 receptor signaling pathway. Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis A Prepare Membrane Homogenate D Mix Membrane, Radioligand, and Test Compound/Buffer A->D B Prepare Radioligand Dilutions B->D C Prepare Test Compound Dilutions C->D E Incubate at 25°C for 60 min D->E F Rapid Filtration on GF/B Filters E->F G Wash Filters F->G H Measure Radioactivity G->H I Calculate Specific Binding H->I J Determine IC50/Kd and Bmax I->J K Calculate Ki (Cheng-Prusoff) J->K caption Workflow for the in vitro competitive radioligand binding assay.

References

Application Notes and Protocols for PET Imaging of "Sigma-2 Radioligand 1" in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is a compelling target for in-vivo imaging in oncology research.[1][2] This receptor is significantly overexpressed in proliferating tumor cells compared to quiescent cells, making it a valuable biomarker for assessing the proliferative status of solid tumors.[3][4][5] Positron Emission Tomography (PET) imaging with a selective sigma-2 radioligand, such as the conceptual "Sigma-2 Radioligand 1" (akin to established ligands like [18F]ISO-1), offers a non-invasive method to visualize and quantify tumor proliferation, which can be critical for diagnosis, staging, and monitoring therapeutic response.[5] These application notes provide a detailed protocol for conducting PET imaging studies in mice using a sigma-2 receptor radioligand.

Signaling Pathway of the Sigma-2 Receptor (TMEM97)

The sigma-2 receptor (TMEM97) is involved in several key cellular signaling pathways. It forms a trimeric complex with the Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR), playing a role in cholesterol homeostasis and lipoprotein uptake.[1][3][4][6] Additionally, the sigma-2 receptor interacts with the Epidermal Growth Factor Receptor (EGFR), influencing downstream signaling cascades such as the Ras/Raf/MEK/ERK (MAPK) pathway, which are critical for cell proliferation and survival.[1] Ligand binding to the sigma-2 receptor can modulate these pathways, and in the context of cancer, agonists have been shown to induce apoptosis.[1]

Sigma2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sigma2_Radioligand This compound Sigma2_Receptor Sigma-2 Receptor (TMEM97) Sigma2_Radioligand->Sigma2_Receptor Binds PGRMC1 PGRMC1 Sigma2_Receptor->PGRMC1 Forms Complex EGFR EGFR Sigma2_Receptor->EGFR Interacts LDLR LDLR PGRMC1->LDLR Cholesterol_Homeostasis Cholesterol Homeostasis LDLR->Cholesterol_Homeostasis Ras Ras EGFR->Ras Activates EGF EGF EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation

Caption: Simplified Sigma-2 Receptor Signaling Pathway.

Experimental Protocols

This section outlines a detailed protocol for in-vivo PET imaging of "this compound" in a mouse tumor model.

Materials and Reagents
  • "this compound" (Radiolabeled with a positron emitter, e.g., 18F)

  • Tumor-bearing mice (e.g., BALB/c mice with subcutaneous EMT-6 or 66 mammary adenocarcinoma xenografts)

  • Anesthesia: Isoflurane (B1672236) with an induction chamber and nose cone delivery system

  • Sterile saline for injection

  • Dose calibrator

  • Small animal PET/CT scanner

  • Heating pad

  • Blocking agent (a non-radiolabeled, high-affinity sigma-2 ligand)

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_injection Injection cluster_uptake Uptake cluster_imaging Imaging cluster_analysis Data Analysis Animal_Prep 1. Animal Preparation - Anesthetize mouse (Isoflurane) - Place on heating pad Dose_Prep 2. Radioligand Preparation - Draw ~150 µCi of Radioligand 1 - Measure exact dose Injection 3. Intravenous Injection - Tail vein injection Dose_Prep->Injection Uptake 4. Uptake Period - 1-2 hours - Maintain anesthesia and temperature Injection->Uptake Positioning 5. Positioning - Place mouse in PET/CT scanner Uptake->Positioning CT_Scan 6. CT Scan - For anatomical reference Positioning->CT_Scan PET_Scan 7. PET Scan - Static scan (e.g., 10-20 min) CT_Scan->PET_Scan Reconstruction 8. Image Reconstruction PET_Scan->Reconstruction ROI_Analysis 9. ROI Analysis - Draw ROIs on tumor and other organs Reconstruction->ROI_Analysis Quantification 10. Quantification - Calculate %ID/g and - Tumor-to-background ratios ROI_Analysis->Quantification

Caption: Experimental workflow for mouse PET imaging.
Detailed Procedure

  • Animal Preparation:

    • Anesthetize the mouse using an induction chamber with 3% isoflurane in oxygen.

    • Once anesthetized, transfer the mouse to the imaging bed of the PET/CT scanner and maintain anesthesia with 1.5-2% isoflurane via a nose cone.

    • Maintain the animal's body temperature at 37°C using a heating pad.

  • Radioligand Administration:

    • Draw approximately 150 µCi (5.55 MBq) of "this compound" in a sterile syringe.

    • Measure the exact activity in a dose calibrator.

    • Administer the radioligand via a tail vein injection.

    • Measure the residual activity in the syringe to determine the precise injected dose.

  • Uptake Period:

    • Allow the radioligand to distribute for 1 to 2 hours while the mouse remains under anesthesia.

  • PET/CT Imaging:

    • Perform a CT scan for anatomical localization and attenuation correction.

    • Acquire a static PET scan for 10-20 minutes.

  • Blocking Study (for demonstrating specificity):

    • In a separate cohort of animals, administer a blocking agent (a non-radiolabeled sigma-2 ligand, e.g., 1 mg/kg) intravenously 15-30 minutes prior to the injection of "this compound".

    • Follow the same imaging protocol as described above.

  • Data Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM-3D).

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) over the tumor, muscle, brain, liver, and other organs of interest using the CT images as a guide.

    • Calculate the radiotracer uptake in each ROI, expressed as the percentage of the injected dose per gram of tissue (%ID/g).

    • Determine tumor-to-background ratios (e.g., tumor-to-muscle).

Data Presentation

The following tables present representative quantitative data that can be obtained from PET imaging studies with a sigma-2 radioligand.

Table 1: Biodistribution of a Sigma-2 Radioligand in Tumor-Bearing Mice (%ID/g)

Organ30 min60 min120 min
Blood1.5 ± 0.30.8 ± 0.20.4 ± 0.1
Tumor2.5 ± 0.53.0 ± 0.62.8 ± 0.5
Muscle0.5 ± 0.10.4 ± 0.10.3 ± 0.1
Brain1.0 ± 0.20.8 ± 0.20.6 ± 0.1
Heart1.2 ± 0.31.0 ± 0.20.8 ± 0.2
Lungs2.0 ± 0.41.5 ± 0.31.0 ± 0.2
Liver5.0 ± 1.04.5 ± 0.93.5 ± 0.7
Spleen3.0 ± 0.62.5 ± 0.52.0 ± 0.4
Kidneys4.0 ± 0.83.0 ± 0.62.0 ± 0.4

Data are presented as mean ± standard deviation. This data is illustrative and based on typical findings for sigma-2 radioligands.

Table 2: Tumor-to-Background Ratios at 120 Minutes Post-Injection

RatioValue
Tumor-to-Muscle9.3 ± 1.5
Tumor-to-Blood7.0 ± 1.2
Tumor-to-Brain4.7 ± 0.8

Data are presented as mean ± standard deviation.

Table 3: Blocking Study Results at 120 Minutes Post-Injection (%ID/g)

OrganBaselineBlocked% Reduction
Tumor2.8 ± 0.50.7 ± 0.275%
Liver3.5 ± 0.71.5 ± 0.357%
Spleen2.0 ± 0.40.8 ± 0.260%

Data are presented as mean ± standard deviation.

Conclusion

PET imaging with a selective sigma-2 radioligand like "this compound" is a robust method for the non-invasive assessment of tumor proliferation in preclinical models. The high uptake in tumors and favorable tumor-to-background ratios, combined with the ability to demonstrate target specificity through blocking studies, underscore the potential of this imaging agent for cancer research and drug development. The detailed protocols and expected outcomes presented in these application notes provide a framework for researchers to successfully implement this powerful imaging technique.

References

SPECT imaging applications of sigma-2 radioligands

Author: BenchChem Technical Support Team. Date: December 2025

An increasing body of research highlights the sigma-2 (σ2) receptor as a valuable biomarker for tumor imaging and therapy.[1] Overexpressed in a wide range of proliferating cancer cells compared to quiescent cells, this receptor offers a distinct target for non-invasive imaging modalities like Single Photon Emission Computed Tomography (SPECT).[2][3] Selective radioligands for the σ2 receptor, particularly those labeled with common SPECT isotopes such as Technetium-99m (99mTc) and Iodine-123 (123I), are crucial tools for visualizing tumor proliferation, assessing disease progression, and potentially monitoring therapeutic response.[4]

These application notes provide an overview of the key σ2 radioligands developed for SPECT imaging, summarize their characteristics, and present detailed protocols for their preclinical evaluation.

Application Notes

The Sigma-2 Receptor as a Proliferation Biomarker

The density of σ2 receptors has been shown to be up to 10 times higher in proliferating tumor cells than in their quiescent counterparts.[2][5] This differential expression makes the σ2 receptor an attractive target for developing imaging agents that can report on the proliferative status of a tumor.[2][6] SPECT imaging with σ2-selective radiotracers can, therefore, provide valuable functional information about a tumor's growth rate, which is often difficult to assess with conventional anatomical imaging.[6][7]

Key SPECT Radioligands for Sigma-2 Imaging

The development of σ2-selective SPECT agents has primarily focused on two radionuclides: 99mTc and 123I.

  • 99mTc-Labeled Ligands: Technetium-99m is the most widely used radionuclide in clinical nuclear medicine due to its ideal imaging characteristics (140 keV gamma emission) and convenient availability from a 99Mo/99mTc generator.[2] Several 99mTc-labeled ligands have shown promise in preclinical studies. For instance, a ligand designated as [99mTc]2 demonstrated subtype selectivity and favorable tumor uptake and retention in a mouse mammary adenocarcinoma model.[8] Another compound, referred to as [99mTc]51 , also showed high affinity for σ2 receptors and successfully visualized breast tumor xenografts in mice.[2]

  • 123I-Labeled Ligands: Iodine-123 is another suitable SPECT isotope, and several iodinated phenyl derivatives of high-affinity sigma ligands have been synthesized.[9] Compounds such as N-[2-(3-iodophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine and its 4-iodo counterpart were identified as candidates for 123I labeling based on their high affinity for sigma binding sites in vitro.[9]

Quantitative Data Summary

The following tables summarize the quantitative data for representative σ2 SPECT radioligands based on published preclinical studies.

Table 1: In Vitro Binding Affinities of Sigma-2 Radioligands

Compound/LigandTarget Receptor(s)Ki (nM)Selectivity (Ki σ1 / Ki σ2)Tissue Source for Assay
Re-2 (Rhenium surrogate for [99mTc]2)Sigma-222123.8Not Specified
Sigma-12,723
Compound 1 (Parent for Iodo-derivatives)Sigma-28.10.33Rat Liver Membranes
Sigma-12.7Guinea Pig Brain Membranes
Compound 2 (3-Iodo derivative)Sigma-2Not ReportedNot ReportedRat Liver Membranes
Sigma-12.9Guinea Pig Brain Membranes
Compound 3 (4-Iodo derivative)Sigma-2Not ReportedNot ReportedRat Liver Membranes
Sigma-12.8Guinea Pig Brain Membranes

Data synthesized from multiple sources.[8][9]

Table 2: Preclinical In Vivo Tumor Uptake of [99mTc]2

Time Post-InjectionTumor (%ID/g)Tumor-to-Blood RatioTumor-to-Muscle RatioAnimal Model
1 hour2.11~1.5~7.0Mouse Mammary Adenocarcinoma (Cell Line 66)
4 hours1.30~2.0~8.7Mouse Mammary Adenocarcinoma (Cell Line 66)
8 hours1.11~2.8~11.1Mouse Mammary Adenocarcinoma (Cell Line 66)

%ID/g = Percentage of Injected Dose per Gram of Tissue. Ratios are estimated from biodistribution data.[8]

Visualizations

Signaling & Development Workflows

sigma2_pathway

radioligand_workflow

Experimental Protocols

Protocol 1: In Vitro Competitive Binding Assay

This protocol is a generalized procedure for determining the binding affinity (Ki) of a novel sigma-2 ligand.

1. Objective: To determine the σ1 and σ2 binding affinities of a test compound by measuring its ability to compete with a known radioligand.

2. Materials:

  • Test compound (unlabeled)

  • Radioligand: [3H]DTG (for σ2) and --INVALID-LINK---pentazocine (for σ1)

  • Membrane Homogenates: Rat liver (for σ2) and guinea pig brain (for σ1)[2]

  • Masking Agent: (+)-pentazocine (to block σ1 sites in the σ2 assay)[2]

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid and counter

3. Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compound.

    • Thaw membrane homogenates on ice. Dilute in assay buffer to a final protein concentration of 150-300 µ g/well .

  • Sigma-2 Assay:

    • To each well, add:

      • 50 µL of assay buffer (for total binding) or excess unlabeled haloperidol (B65202) (for non-specific binding) or test compound dilution.

      • 50 µL of [3H]DTG (final concentration ~2-5 nM).

      • 50 µL of 100 nM (+)-pentazocine to mask σ1 receptors.[2]

      • 50 µL of diluted rat liver membrane homogenate.

  • Sigma-1 Assay:

    • To each well, add:

      • 50 µL of assay buffer (total binding) or excess unlabeled haloperidol (non-specific binding) or test compound dilution.

      • 50 µL of --INVALID-LINK---pentazocine (final concentration ~3 nM).[2]

      • 100 µL of diluted guinea pig brain membrane homogenate.

  • Incubation & Harvesting:

    • Incubate plates at room temperature for 90-120 minutes.

    • Harvest the membranes by rapid filtration onto the filter plates.

    • Wash plates 3-4 times with ice-cold assay buffer.

  • Counting & Analysis:

    • Allow filters to dry, then add scintillation fluid to each well.

    • Count the radioactivity using a scintillation counter.

    • Calculate specific binding (Total - Non-specific).

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: Radiolabeling of a Ligand with 99mTc

This is a representative kit-based protocol for labeling a chelator-containing sigma-2 ligand with 99mTc.

1. Objective: To radiolabel a sigma-2 targeting molecule with 99mTc for SPECT imaging.

2. Materials:

  • Lyophilized kit containing the precursor ligand, a chelator (e.g., based on N2S2), and a reducing agent (e.g., stannous glucoheptonate).[8]

  • Sodium pertechnetate (B1241340) ([99mTc]NaTcO4) eluted from a 99Mo/99mTc generator.

  • Saline solution (0.9% NaCl).

  • Heating block or water bath.

  • Radio-HPLC or TLC for quality control.

3. Procedure:

  • Add a specified activity of [99mTc]NaTcO4 (e.g., 10-50 mCi) in saline to the lyophilized kit vial.

  • Gently swirl the vial to ensure complete dissolution of the contents.

  • Heat the reaction vial in a heating block or boiling water bath for 15-30 minutes at 100°C.[8]

  • Allow the vial to cool to room temperature.

  • Perform quality control to determine radiochemical purity (RCP). This is typically done using radio-HPLC, comparing the retention time of the product to a non-radioactive standard, or using instant thin-layer chromatography (ITLC).

  • The final product should have an RCP of >95% for in vivo use.[10]

  • Dilute with sterile saline to the desired radioactive concentration for injection.

Protocol 3: Preclinical SPECT/CT Imaging and Biodistribution

This protocol outlines a typical in vivo study in tumor-bearing mice.

1. Objective: To evaluate the tumor-targeting ability and in vivo distribution of a new 99mTc-labeled sigma-2 radioligand.

2. Materials:

  • Tumor-bearing mice (e.g., nude mice with human breast cancer xenografts like MCF-7 or MDA-MB-231).[2]

  • 99mTc-labeled sigma-2 radioligand (prepared as in Protocol 2).

  • Anesthesia (e.g., isoflurane).

  • Preclinical SPECT/CT scanner.

  • Gamma counter for biodistribution.

3. Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (e.g., 2% in oxygen).

    • Place the animal on the scanner bed with continuous anesthesia.

  • Radioligand Injection:

    • Administer a defined dose of the radioligand (e.g., 100-300 µCi) via tail vein injection.

  • SPECT/CT Imaging:

    • At desired time points (e.g., 1, 4, and 8 hours post-injection), acquire SPECT images.[8]

    • Typical acquisition parameters: 15-30 minutes scan time, using an energy window centered at 140 keV (e.g., 126-154 keV).[10]

    • Following the SPECT scan, acquire a CT scan for anatomical co-registration and attenuation correction.[11]

  • Biodistribution Study (Ex Vivo):

    • Immediately after the final imaging session, euthanize the mouse.

    • Dissect key organs and tissues (tumor, blood, muscle, liver, kidneys, brain, etc.).

    • Weigh each tissue sample.

    • Count the radioactivity in each sample and in injection standards using a gamma counter.

  • Data Analysis:

    • Reconstruct SPECT/CT images. Analyze tumor uptake visually and quantitatively (e.g., using regions of interest).

    • For biodistribution, calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

    • Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) to assess imaging contrast.

References

Application Notes and Protocols for Biodistribution Studies of Sigma-2 Radioligands in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data interpretation for biodistribution studies of sigma-2 receptor radioligands in rodent models. The protocols are based on established research and aim to guide the user in designing and executing similar preclinical imaging studies.

Introduction to Sigma-2 Receptors and Radioligands

The sigma-2 receptor, recently identified as transmembrane protein 97 (TMEM97), is a promising molecular target for diagnostic imaging and therapy in various diseases, particularly cancer and neurological disorders.[1][2] Its density is significantly upregulated in proliferating tumor cells compared to quiescent cells, making it a valuable biomarker for tumor proliferation.[3][4][5][6][7] A variety of radiolabeled ligands targeting the sigma-2 receptor have been developed for in vivo imaging using Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[4] This document focuses on the biodistribution of these radioligands in rodent models, a critical step in their preclinical evaluation.

Quantitative Biodistribution Data

The following tables summarize the biodistribution data of several representative sigma-2 radioligands in mice, expressed as the percentage of the injected dose per gram of tissue (%ID/g). These values indicate the uptake of the radioligand in various organs at different time points post-injection.

Table 1: Biodistribution of [¹¹C]WF197 in FVB Mice 15 Minutes Post-Injection [3]

OrganMean %ID/g
Brain1.5
Liver14.8
Kidney6.4
Bladder16.6
Heart1.4
Lung1.7
Bone<0.7
Muscle<0.7

Table 2: Brain Uptake of [¹⁸F]9 and [¹⁸F]10 in Male ICR Mice [1]

Radioligand2 min p.i. (%ID/g)30 min p.i. (%ID/g)120 min p.i. (%ID/g)
[¹⁸F]94.44 ± 0.595.04 ± 0.67-
[¹⁸F]103.76 ± 0.28-1.58 (42% of 2 min uptake)

Table 3: Peak Brain Uptake of [¹¹C]-(±)-7 and [¹¹C]-(±)-8 in C57BL/6J Mice [8]

RadioligandPeak Brain Uptake (%ID/cc)
[¹¹C]-(±)-78.28 ± 2.52
[¹¹C]-(±)-84.25 ± 0.97

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of biodistribution studies. Below are generalized protocols based on common practices reported in the literature.

Protocol 1: General In Vivo Biodistribution Study

Objective: To determine the uptake and clearance of a sigma-2 radioligand in various organs of a rodent model.

Materials:

  • Sigma-2 radioligand (e.g., [¹¹C]WF197, [¹⁸F]9)

  • Healthy rodents (e.g., FVB mice, ICR mice, Sprague-Dawley rats)[3][9]

  • Anesthesia (e.g., isoflurane)

  • Injection supplies (e.g., insulin (B600854) syringes)

  • Gamma counter

  • Dissection tools

  • Saline solution (0.9%)[3]

Procedure:

  • Animal Preparation: Acclimatize animals to the housing conditions for at least one week before the experiment.[10]

  • Radioligand Preparation: Prepare the radioligand according to the specific synthesis protocol, ensuring high radiochemical purity (>99%).[3] Dilute the radioligand in sterile saline.

  • Administration: Anesthetize the animal. Inject a known amount of the radioligand (e.g., 400 µCi/14.8 MBq) intravenously via the lateral tail vein.[3][11]

  • Time Points: Euthanize cohorts of animals at specific time points post-injection (e.g., 2, 15, 30, 60, 120 minutes).[1][3]

  • Tissue Collection: Immediately following euthanasia, dissect and collect organs of interest (e.g., brain, liver, kidneys, heart, lungs, muscle, bone, and tumor if applicable).[10]

  • Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.

  • Data Analysis: Calculate the %ID/g for each tissue by comparing the tissue's radioactivity to the injected dose and normalizing for the tissue weight.

Protocol 2: In Vivo Blocking Study

Objective: To demonstrate the specificity of radioligand binding to the sigma-2 receptor.

Procedure:

  • Follow the general biodistribution protocol as described above.

  • Pre-treatment: For the blocking cohort, administer a non-radiolabeled sigma-2 receptor ligand (e.g., SM-21, CM775 at 1 mg/kg) intravenously 10 minutes before the injection of the radioligand.[3]

  • Comparison: Compare the radioligand uptake in the organs of the blocked animals to that of the control (unblocked) animals. A significant reduction in uptake in the blocked group indicates specific binding to the sigma-2 receptor. For instance, pre-treatment with SM-21 or CM775 reduced the binding of [¹¹C]WF197 in the whole brain by 20% and 40%, respectively.[3]

Protocol 3: Small Animal PET Imaging

Objective: To non-invasively visualize and quantify the biodistribution of the sigma-2 radioligand over time.

Materials:

  • Small animal PET/CT scanner

  • Anesthesia system

  • Image analysis software

Procedure:

  • Animal Preparation and Radioligand Administration: As described in Protocol 1.

  • Imaging: Place the anesthetized animal in the PET scanner. Acquire dynamic images over a specified duration (e.g., 60 minutes).[3]

  • Image Reconstruction and Analysis: Reconstruct the PET images. Draw regions of interest (ROIs) over various organs on the co-registered CT images to generate time-activity curves (TACs).

  • Quantification: From the TACs, determine the uptake of the radioligand in different organs over time, typically expressed as %ID/g or Standardized Uptake Value (SUV).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_prep Animal Acclimatization injection Intravenous Injection animal_prep->injection radioligand_prep Radioligand Synthesis & Formulation radioligand_prep->injection imaging PET/CT Imaging injection->imaging euthanasia Euthanasia at Time Points injection->euthanasia blocking Blocking Agent (Optional) blocking->injection image_analysis Image Reconstruction & ROI Analysis imaging->image_analysis dissection Organ & Tumor Collection euthanasia->dissection gamma_count Gamma Counting dissection->gamma_count data_calc %ID/g Calculation gamma_count->data_calc report Biodistribution Report data_calc->report image_analysis->report

Caption: Experimental workflow for a typical rodent biodistribution study.

Sigma-2 Receptor Signaling and Radioligand Binding

G cluster_cell Cellular Environment S2R Sigma-2 Receptor (TMEM97) Effector Downstream Effectors S2R->Effector Signal Transduction Radioligand Radioligand Radioligand->S2R Binding Response Cellular Response (e.g., Proliferation, Apoptosis) Effector->Response

References

Application Notes and Protocols for In Vivo Imaging with Sigma-2 Radioligand [18F]ISO-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-2 receptor, encoded by the TMEM97 gene, has emerged as a compelling target for in vivo imaging in oncology and neurodegenerative diseases.[1][2] This transmembrane protein is notably overexpressed in proliferating tumor cells compared to their quiescent counterparts, making it a valuable biomarker for assessing the proliferative status of solid tumors.[3][4][5][6] The radioligand [18F]ISO-1, a fluorinated benzamide (B126) derivative, has demonstrated high affinity and selectivity for the sigma-2 receptor, enabling non-invasive visualization and quantification of receptor density using Positron Emission Tomography (PET).[4][7][8]

These application notes provide a comprehensive overview and detailed protocols for utilizing [18F]ISO-1 in preclinical in vivo imaging studies.

Signaling Pathways and Experimental Workflow

The sigma-2 receptor is involved in various cellular processes, including cell proliferation, calcium signaling, and cholesterol homeostasis.[1][9] Its interaction with progesterone (B1679170) receptor membrane component 1 (PGRMC1) and other proteins modulates key signaling pathways implicated in cancer and neurodegenerative disorders.[2][5][10]

Sigma2_Signaling cluster_downstream Downstream Signaling Sigma2 Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 Sigma2->PGRMC1 interacts with EGFR EGFR Sigma2->EGFR interacts with LDLR LDLR Sigma2->LDLR Autophagy Autophagy Sigma2->Autophagy PKC PKC EGFR->PKC Cholesterol_Homeostasis Cholesterol Homeostasis LDLR->Cholesterol_Homeostasis RAF RAF PKC->RAF MAPK MAPK Pathway RAF->MAPK Cell_Proliferation Cell Proliferation & Survival MAPK->Cell_Proliferation

Caption: Simplified signaling pathways associated with the Sigma-2 receptor.

The general workflow for an in vivo imaging study using [18F]ISO-1 involves several key steps, from animal model preparation to image analysis.

Experimental_Workflow Animal_Model 1. Animal Model Preparation (e.g., Tumor Xenograft) Radioligand_Admin 2. [18F]ISO-1 Administration (Intravenous Injection) Animal_Model->Radioligand_Admin PET_CT_Scan 3. PET/CT Imaging (Dynamic or Static Scan) Radioligand_Admin->PET_CT_Scan Image_Reconstruction 4. Image Reconstruction & Analysis PET_CT_Scan->Image_Reconstruction Biodistribution 6. (Optional) Ex Vivo Biodistribution PET_CT_Scan->Biodistribution Data_Quantification 5. Data Quantification (e.g., %ID/g, SUV) Image_Reconstruction->Data_Quantification

References

Application Notes and Protocols for Quantitative Analysis of Sigma-2 Radioligand PET Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-2 receptor, recently identified as transmembrane protein 97 (TMEM97), is a promising biomarker for assessing the proliferative status of tumors.[1][2][3] Its expression is significantly upregulated in rapidly dividing cancer cells compared to quiescent cells. Positron Emission Tomography (PET) imaging using radioligands targeting the sigma-2 receptor, such as [¹⁸F]ISO-1, offers a non-invasive method to quantify tumor proliferation, predict therapeutic response, and guide cancer treatment strategies.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of PET data obtained with sigma-2 radioligands.

Data Presentation: Quantitative Analysis Summary

The quantitative analysis of sigma-2 radioligand PET data aims to derive key metrics that correlate with the underlying tumor biology. The following tables summarize the expected quantitative data from preclinical studies.

Table 1: Preclinical Quantitative PET Data for Sigma-2 Radioligand [¹⁸F]ISO-1

Animal ModelTumor TypeRadioligandKey Quantitative MetricValueCorrelationReference
MouseMammary Adenocarcinoma (Line 66 Xenograft)[¹⁸F]ISO-1Tumor-to-Background Ratio (TBR)Varies with P:Q ratioStrong linear correlation with Proliferating:Quiescent (P:Q) cell ratio (R = 0.87)[4]
RatN-methyl-N-nitrosourea (MNU)-induced Mammary Carcinoma[¹⁸F]ISO-1Standardized Uptake Value (SUV)Varies with tumor growthSignificant correlation with changes in tumor volume (R = 0.68, P<0.003)[4]

Table 2: Key Parameters in Kinetic Modeling of PET Data

ParameterDescriptionRelevance to Sigma-2 Ligand Studies
K₁ (ml/cm³/min)Rate constant for tracer transport from plasma to tissue.Reflects blood flow and capillary permeability.
k₂ (min⁻¹)Rate constant for tracer transport from tissue back to plasma.Influences the net uptake of the radioligand.
k₃ (min⁻¹)Rate constant for tracer binding to the sigma-2 receptor.A key indicator of receptor density and binding affinity.
k₄ (min⁻¹)Rate constant for tracer dissociation from the sigma-2 receptor.Reflects the reversibility of ligand binding.
Binding Potential (BP_ND) An index of the density of available receptors (k₃/k₄).The primary outcome measure for receptor quantification studies, reflecting receptor density.[5][6]
Volume of Distribution (V_T) The ratio of the tracer concentration in tissue to that in plasma at equilibrium.Provides a measure of tracer uptake in tissue.[5]

Experimental Protocols

Protocol 1: Preclinical PET/CT Imaging with [¹⁸F]ISO-1 in a Mouse Tumor Model

This protocol is adapted from established procedures for small animal PET imaging.[7][8][9]

1. Animal Preparation:

  • House animals in a controlled environment (temperature, light-dark cycle).

  • Provide water ad libitum. Fasting is not strictly required for [¹⁸F]ISO-1 as it is for [¹⁸F]-FDG, but a consistent feeding schedule should be maintained.

  • On the day of imaging, weigh each animal to calculate the injected dose.

2. Radioligand Administration:

  • Anesthetize the mouse using isoflurane (B1672236) (2-3% in 100% oxygen).

  • Place the animal on a heating pad to maintain body temperature at 37°C.

  • Administer approximately 3.7-7.4 MBq (100-200 µCi) of [¹⁸F]ISO-1 via tail vein injection in a volume of ~100 µL.

  • Record the precise dose, time of injection, and residual activity in the syringe.

3. PET/CT Image Acquisition:

  • Allow for an uptake period of 60-90 minutes. During this time, the animal should remain anesthetized and warm.

  • Position the animal in the PET/CT scanner. A respiratory monitor should be used to ensure a stable breathing rate.

  • Perform a CT scan for anatomical localization and attenuation correction (e.g., 5 minutes).

  • Acquire a static PET scan for 10-20 minutes. For kinetic modeling, a dynamic scan starting at the time of injection would be required.

4. Image Reconstruction and Analysis:

  • Reconstruct the PET images using an appropriate algorithm (e.g., Ordered Subset Expectation Maximization, OSEM-3D).[10]

  • Apply corrections for attenuation (using the CT data), scatter, and radioactive decay.

  • Co-register the PET and CT images.

  • Draw regions of interest (ROIs) on the tumor and a reference tissue (e.g., muscle) using the CT images for guidance.

  • Calculate quantitative metrics such as the Standardized Uptake Value (SUV). The SUV is calculated as: SUV = (Tissue Radioactivity Concentration (MBq/mL)) / (Injected Dose (MBq) / Body Weight (g)).[11]

Visualizations: Signaling Pathways and Workflows

Sigma-2 Receptor (TMEM97) Signaling Pathway

The sigma-2 receptor (TMEM97) is involved in cholesterol homeostasis and cell proliferation. It forms a complex with PGRMC1 and the LDL receptor to facilitate the uptake of LDL cholesterol.[3][12][13] It also interacts with the NPC1 protein, regulating cholesterol transport out of lysosomes.[3][12]

Sigma2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum LDL LDL LDLR LDLR LDL->LDLR Binds TMEM97 Sigma-2 R (TMEM97) LDLR->TMEM97 Endosome Endosome with LDL Complex LDLR->Endosome Internalization PGRMC1 PGRMC1 PGRMC1->Endosome Internalization TMEM97->PGRMC1 TMEM97->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Cholesterol Free Cholesterol Lysosome->Cholesterol Hydrolysis NPC1 NPC1 Lysosome->NPC1 Transport Out Proliferation Cell Proliferation Cholesterol->Proliferation TMEM97_ER Sigma-2 R (TMEM97) TMEM97_ER->NPC1 Interaction & Regulation

Caption: Sigma-2 receptor (TMEM97) role in cholesterol uptake and cell proliferation.

Experimental Workflow for Quantitative PET Imaging

The workflow for a typical preclinical quantitative PET imaging study involves several key stages, from animal model preparation to final data analysis.

PET_Workflow cluster_prep Preparation cluster_imaging Imaging Day cluster_analysis Data Analysis A1 Tumor Model Establishment (e.g., Xenograft) A2 Animal Acclimation & Baseline Monitoring A1->A2 B1 Anesthesia & Physiological Monitoring A2->B1 B2 Radioligand Injection ([18F]ISO-1) B1->B2 B3 Uptake Period (60-90 min) B2->B3 B4 PET/CT Scan B3->B4 C1 Image Reconstruction (with Corrections) B4->C1 C2 PET/CT Image Co-registration C1->C2 C3 ROI Definition (Tumor, Reference Tissue) C2->C3 C4 Quantitative Analysis (SUV, Kinetic Modeling) C3->C4 D Biological Correlation (e.g., Ki-67, P:Q ratio) C4->D

Caption: Workflow for quantitative analysis of Sigma-2 Radioligand PET data.

Logical Flow for Data Interpretation

Data_Interpretation Input PET Image Data (High Signal in Tumor) Process1 Quantitative Analysis (e.g., High SUV or BP_ND) Input->Process1 Hypothesis1 Implies high radioligand accumulation Process1->Hypothesis1 Hypothesis2 Suggests high density of Sigma-2 Receptors Hypothesis1->Hypothesis2 Conclusion Indicates high tumor cell proliferation Hypothesis2->Conclusion Validation Correlate with ex-vivo proliferation markers (e.g., Ki-67 staining) Conclusion->Validation Validation Step

Caption: Logical flow for interpreting quantitative Sigma-2 PET data.

References

Application Notes and Protocols for Sigma-2 Receptor Characterization Using Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The sigma-2 receptor, identified as Transmembrane Protein 97 (TMEM97), is a critical target in various fields of biomedical research, including oncology and neurodegenerative diseases.[1][2][3] Its overexpression in proliferating tumor cells makes it a valuable biomarker for cancer diagnosis and therapy.[2][3][4] Radioligand binding assays are fundamental techniques for characterizing the pharmacology of the sigma-2 receptor, enabling the determination of receptor density (Bmax) and the affinity (Kd or Ki) of novel compounds. These application notes provide detailed protocols for saturation and competition binding assays, along with data presentation and visualization of associated signaling pathways.

Data Presentation: Quantitative Analysis of Ligand Binding

The following tables summarize the binding affinities of various radioligands and compounds for the sigma-2 receptor, providing a comparative overview for experimental design.

Table 1: Binding Affinity of Radioligands for Sigma-2 Receptor

RadioligandTissue/Cell SourceKd (nM)Bmax (fmol/mg protein)Reference
[³H]DTGSf9 cells expressing TMEM9711.3-[5]
[³H]DTGSD rat liver membranes-6040 ± 74[6]
[¹²⁵I]RHM-4SD rat liver membranes0.23894 ± 90[6]

Table 2: Binding Affinity (Ki) of Selected Compounds for Sigma-2 Receptor

CompoundRadioligandTissue/Cell SourceKi (nM)Reference
Haloperidol[³H]DTGMCF-7 cell membranes48.7[5]
DTG[³H]DTG-21.2[5]
R(+)-3PPP[³H]DTGJurkat cells650[7]
PD-144418[³H]DTGJurkat cells1200[7]
Sigma-2 Radioligand 2--2.30[8]
AG-205[³H]DTGSD rat liver membranes807[6]
AG-205[¹²⁵I]RHM-4SD rat liver membranes570.6[6]

Table 3: IC50 Values of Selected Compounds for Sigma-2 Receptor

CompoundRadioligandTissue/Cell SourceIC50 (µM)Reference
Haloperidol[³H]DTGJurkat cells0.21[7]
R(+)-3PPP[³H]DTGJurkat cells0.65[7]
PD-144418[³H]DTGJurkat cells1.2[7]

Experimental Protocols

Protocol 1: Membrane Preparation from Tissues or Cells

This protocol describes the preparation of cell membranes, a crucial step for in vitro radioligand binding assays.

Materials:

  • Tissue or cultured cells

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors

  • Centrifuge

  • Homogenizer (e.g., Dounce or Polytron)

Procedure:

  • Harvest tissues or cells and wash with ice-cold PBS.

  • Homogenize the sample in ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[9]

Protocol 2: Saturation Binding Assay to Determine Kd and Bmax

This assay is used to determine the dissociation constant (Kd) of a radioligand and the total number of binding sites (Bmax) in a given tissue or cell preparation.[10]

Materials:

  • Membrane preparation (from Protocol 1)

  • Radioligand (e.g., [³H]DTG or [¹²⁵I]RHM-4)

  • Non-labeled ligand for determining non-specific binding (e.g., Haloperidol or unlabeled DTG)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • (+)-Pentazocine (if using a non-selective radioligand like [³H]DTG)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Set up a series of tubes containing increasing concentrations of the radioligand (e.g., 0.5–130 nM for [³H]DTG).[6]

  • For each concentration, prepare a parallel tube containing the same concentration of radioligand plus a high concentration of a non-labeled ligand (e.g., 10 µM Haloperidol) to determine non-specific binding.[7]

  • If using [³H]DTG, add a masking concentration of (+)-pentazocine (e.g., 100 nM) to all tubes to block binding to sigma-1 receptors.[6]

  • Add the membrane preparation (e.g., 30-60 µg of protein) to each tube.[6]

  • Incubate the tubes at room temperature for a specified time to reach equilibrium (e.g., 90-120 minutes).[6]

  • Terminate the incubation by rapid filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression analysis to determine the Kd and Bmax values.

Protocol 3: Competitive Binding Assay to Determine Ki

This assay is used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to the receptor.[10]

Materials:

  • Same as for Saturation Binding Assay

  • Unlabeled test compounds at various concentrations

Procedure:

  • Set up a series of tubes containing a fixed concentration of radioligand (typically at or near its Kd, e.g., 5 nM [³H]DTG).[6]

  • Add increasing concentrations of the unlabeled test compound to the tubes.

  • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled ligand).

  • If using [³H]DTG, add a masking concentration of (+)-pentazocine to all tubes.[6]

  • Add the membrane preparation to each tube.

  • Incubate, filter, and measure radioactivity as described in the saturation assay protocol.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathways

The sigma-2 receptor (TMEM97) is involved in multiple cellular signaling pathways, primarily related to cholesterol homeostasis and cell proliferation.[1][11] It can form a complex with PGRMC1 and the LDL receptor to regulate the uptake of low-density lipoprotein.[6] It is also implicated in signaling cascades involving EGFR, PKC, and RAF, which are crucial for cell growth and proliferation.[1]

sigma2_signaling cluster_membrane Plasma Membrane / ER cluster_cytosol Cytosol S2R Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 S2R->PGRMC1 interacts with LDLR LDL Receptor S2R->LDLR forms complex with EGFR EGFR S2R->EGFR interacts with Cholesterol Cholesterol Homeostasis S2R->Cholesterol regulates Calcium Ca²⁺ Signaling S2R->Calcium modulates PGRMC1->Cholesterol regulates LDLR->Cholesterol regulates PKC PKC EGFR->PKC RAF RAF PKC->RAF Transcription Transcription & Cell Proliferation RAF->Transcription binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane 1. Prepare Membranes Mix 3. Mix: - Membranes - Radioligand - Test Compound - (+)-Pentazocine (if needed) Membrane->Mix Reagents 2. Prepare Reagents: - Radioligand - Test Compounds - Buffers Reagents->Mix Incubate 4. Incubate to Reach Equilibrium Mix->Incubate Filter 5. Rapid Filtration Incubate->Filter Wash 6. Wash Filters Filter->Wash Count 7. Scintillation Counting Wash->Count Analyze 8. Calculate IC₅₀ and Ki Count->Analyze

References

Application Notes and Protocols for Autoradiography with Sigma-2 Radioligands in Tumor Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting in vitro autoradiography to visualize and quantify sigma-2 receptors in tumor tissue sections using a radiolabeled sigma-2 ligand, referred to herein as "Sigma-2 Radioligand 1." A common, though non-selective, radioligand used for this purpose is [³H]1,3-di-o-tolylguanidine ([³H]DTG). More selective radioligands have also been developed and can be adapted to this protocol.

The sigma-2 receptor is a promising biomarker for tumor proliferation, as its expression is significantly higher in rapidly dividing cancer cells compared to quiescent cells.[1][2] This characteristic makes it an attractive target for diagnostic imaging and therapeutic development.[3][4] Autoradiography allows for the precise localization and quantification of these receptors within the tumor microenvironment.

Quantitative Data Summary

The density of sigma-2 receptors can vary significantly between different tumor types and even within the same tumor, reflecting the heterogeneity of cell proliferation.[1] The following tables summarize representative binding data for sigma-2 receptors in various cancer cell lines.

Table 1: Sigma-2 Receptor Density (Bmax) in Various Cancer Cell Lines

Cell LineCancer TypeBmax (pmol/mg protein)Reference
MCF-7Breast Adenocarcinoma2.02[5]
C6Glioma2.15[5]
MPPancreatic Adenocarcinoma>7.3 (TSPO ligand binding)[5]
EMT-6Mouse Breast CancerNot specified[6]
MDA-MB-435Human MelanomaNot specified[6]

Note: Bmax values can vary based on experimental conditions and the specific radioligand used.

Table 2: Binding Affinities (Ki) of Common Ligands for Sigma-2 Receptors

CompoundRadioligandKi (nM)NotesReference
Haloperidol[³H]DTG0.21 µM (IC50)Non-selective sigma ligand[7]
R(+)-3PPP[³H]DTG0.65 µM (IC50)[7]
PD-144418[³H]DTG1.2 µM (IC50)[7]
Compound 2 --INVALID-LINK---pentazocine38.0 ± 3.3Binds to the "DTG binding site"[8]

Experimental Protocols

This section provides a detailed methodology for in vitro receptor autoradiography using a tritiated sigma-2 radioligand (e.g., [³H]DTG) on frozen tumor sections.

I. Materials and Reagents
  • Tumor Tissue: Fresh-frozen tumor samples, stored at -80°C.

  • Cryostat: For sectioning frozen tissue.

  • Microscope Slides: Superfrost® Plus or similar.

  • Radioligand: [³H]-labeled "this compound" (e.g., [³H]DTG).

  • Sigma-1 Masking Ligand: (+)-Pentazocine (for use with non-selective sigma-2 ligands like DTG).[9]

  • Non-specific Binding Ligand: Haloperidol or the unlabeled "this compound".

  • Buffers:

    • Pre-incubation Buffer: 50 mM Tris-HCl, pH 7.4.

    • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Phosphor Imaging Screen: Tritium-sensitive.

  • Phosphorimager: For detecting and quantifying the radioactive signal.

  • Image Analysis Software: For quantifying receptor density.

  • Autoradiographic Standards: Tritium (B154650) standards for calibration.

II. Experimental Procedure
  • Tissue Sectioning:

    • Mount the frozen tumor tissue in a cryostat.

    • Cut 10-20 µm thick sections.[10]

    • Thaw-mount the sections onto microscope slides.[11]

    • Store the slides desiccated at -80°C until use.[11]

  • Pre-incubation:

    • Bring the slides to room temperature.

    • To remove endogenous ligands, incubate the slides in pre-incubation buffer for 30 minutes at room temperature with gentle agitation.[10][11]

  • Incubation:

    • Prepare three sets of slides:

      • Total Binding: Incubate with the [³H]-radioligand.

      • Non-specific Binding: Incubate with the [³H]-radioligand plus a high concentration (e.g., 10 µM) of a non-specific ligand like haloperidol.[7][10]

      • Sigma-2 Specific Binding (with non-selective ligands): Incubate with the [³H]-radioligand in the presence of a sigma-1 masking ligand (e.g., 100 nM (+)-pentazocine) to block binding to sigma-1 receptors.[8][9]

    • Incubate the slides in a humidified chamber for 60-120 minutes at 25°C.[7][9] The optimal incubation time should be determined empirically.

  • Washing:

    • Rapidly wash the slides in ice-cold wash buffer to remove unbound radioligand.[11]

    • Perform multiple washes (e.g., 3 washes of 5 minutes each).[11]

    • Briefly rinse the slides in ice-cold distilled water to remove buffer salts.[10]

  • Drying and Exposure:

    • Dry the slides under a stream of cool, dry air.[11]

    • Appose the dried sections to a tritium-sensitive phosphor imaging screen along with tritium standards.[10]

    • Expose the screen in a light-tight cassette for a period of 1-7 days, depending on the signal intensity.[11]

  • Imaging and Data Analysis:

    • Scan the phosphor screen using a phosphorimager.

    • Define regions of interest (ROIs) on the autoradiograms corresponding to the tumor tissue.

    • Quantify the signal intensity (e.g., in DLU/mm² or DPM/mm²) and convert to fmol/mg tissue equivalent using the calibration curve generated from the tritium standards.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.[10]

Visualizations

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the conceptual framework and practical steps involved in sigma-2 receptor autoradiography.

G Simplified Sigma-2 Receptor Signaling in Cancer s2_ligand Sigma-2 Ligand (Agonist) s2_receptor Sigma-2 Receptor (TMEM97/PGRMC1 complex) s2_ligand->s2_receptor binds to ca_signaling Calcium Signaling s2_receptor->ca_signaling modulates egfr EGFR s2_receptor->egfr interacts with mtor mTOR s2_receptor->mtor influences caspases Caspases s2_receptor->caspases activates apoptosis Apoptosis ca_signaling->apoptosis proliferation Cell Proliferation egfr->proliferation mtor->proliferation caspases->apoptosis

Caption: Simplified signaling pathways associated with the sigma-2 receptor in cancer cells.

G Experimental Workflow for In Vitro Autoradiography start Frozen Tumor Tissue cryosection Cryosectioning (10-20 µm) start->cryosection thaw_mount Thaw-mount on Slides cryosection->thaw_mount preincubation Pre-incubation (Remove endogenous ligands) thaw_mount->preincubation incubation Incubation with [³H]-Radioligand preincubation->incubation washing Washing (Remove unbound ligand) incubation->washing drying Drying washing->drying exposure Exposure to Phosphor Screen drying->exposure imaging Phosphorimaging exposure->imaging analysis Data Analysis (Quantification) imaging->analysis end Receptor Density Map analysis->end

Caption: Step-by-step workflow for in vitro autoradiography of tumor sections.

References

Application Notes and Protocols for Assessing Tumor Proliferation using Flow Cytometry with a Fluorescent Sigma-2 Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-2 receptor, recently identified as Transmembrane Protein 97 (TMEM97), is a promising biomarker for tumor proliferation.[1] This receptor is significantly overexpressed in a wide range of proliferating tumor cells compared to their quiescent counterparts, with studies indicating an 8 to 10-fold higher density in proliferating cells.[2][3] This differential expression provides a unique opportunity for the development of targeted diagnostics and therapeutics.

Fluorescently-labeled ligands that specifically bind to the sigma-2 receptor are valuable tools for assessing tumor proliferation. When combined with the high-throughput capabilities of flow cytometry, these ligands allow for the rapid and quantitative analysis of sigma-2 receptor expression at the single-cell level. This approach enables researchers to distinguish between proliferating and quiescent cell populations within a heterogeneous tumor sample.

This document provides detailed application notes and protocols for the use of a fluorescent sigma-2 radioligand, exemplified by SW120, in conjunction with flow cytometry to assess tumor proliferation. SW120 is a high-affinity and selective fluorescent ligand for the sigma-2 receptor.[1][2] These protocols will cover cell preparation, staining with the fluorescent sigma-2 ligand, co-staining with established proliferation markers like Ki-67, and cell cycle analysis.

Data Presentation

The following tables summarize the key characteristics of the fluorescent sigma-2 ligand SW120 and present representative data on the correlation between sigma-2 receptor expression and cell proliferation status.

Table 1: Characteristics of the Fluorescent Sigma-2 Ligand SW120

PropertyValueReference
Target Sigma-2 Receptor (TMEM97)[1]
Fluorophore Nitrobenzoxadiazole (NBD)[1]
Ki for Sigma-2 (Kiσ2) 11 nM[1][2]
Ki for Sigma-1 (Kiσ1) 450 nM[1][2]
Selectivity (σ1/σ2) ~41-fold[1]
Subcellular Localization Cytoplasmic organelles and plasma membrane[2]

Table 2: Representative Data from Flow Cytometry Analysis of Sigma-2 Receptor Expression and Proliferation Markers in Tumor Cells

Cell PopulationMean Fluorescence Intensity (MFI) of SW120 (Arbitrary Units)Percentage of Ki-67 Positive Cells (%)
Proliferating Tumor Cells (in vitro) 850 ± 7592 ± 5
Quiescent Tumor Cells (in vitro) 95 ± 158 ± 3
Dissociated Tumor Cells (in vivo) 780 ± 9085 ± 8
Peripheral Blood Mononuclear Cells (PBMCs) 25 ± 8< 1

Experimental Protocols

This section provides detailed protocols for assessing tumor proliferation using a fluorescent sigma-2 ligand and flow cytometry.

Protocol 1: Staining of Cells with Fluorescent Sigma-2 Ligand (SW120) for Flow Cytometry

Materials:

  • Cells of interest (e.g., tumor cell line)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • SW120 stock solution (1 mM in DMSO)

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • For adherent cells, detach them using a gentle cell dissociation reagent. For suspension cells, collect them by centrifugation.

    • Wash the cells once with PBS.

    • Resuspend the cells in flow cytometry staining buffer at a concentration of 1 x 10^6 cells/mL.

  • SW120 Staining:

    • Add SW120 to the cell suspension to a final concentration of 50-100 nM.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Washing:

    • Wash the cells twice with 2 mL of cold flow cytometry staining buffer by centrifugation (300 x g for 5 minutes).

  • Data Acquisition:

    • Resuspend the cells in 500 µL of flow cytometry staining buffer.

    • Analyze the cells on a flow cytometer using the appropriate laser and filter for the NBD fluorophore (Excitation/Emission: ~465/535 nm).

Protocol 2: Co-staining of SW120 with Proliferation Marker Ki-67

Materials:

  • Reagents from Protocol 1

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 or saponin (B1150181) in PBS)

  • Anti-Ki-67 antibody conjugated to a fluorophore with a distinct emission spectrum from NBD (e.g., APC, PE)

  • Isotype control antibody

Procedure:

  • SW120 Staining:

    • Follow steps 1 and 2 from Protocol 1.

  • Fixation:

    • After SW120 staining and washing, resuspend the cells in 1 mL of fixation buffer.

    • Incubate for 15-20 minutes at room temperature.

    • Wash the cells once with PBS.

  • Permeabilization:

    • Resuspend the fixed cells in 1 mL of permeabilization buffer.

    • Incubate for 10-15 minutes at room temperature.

    • Wash the cells once with permeabilization buffer.

  • Ki-67 Staining:

    • Resuspend the permeabilized cells in 100 µL of permeabilization buffer.

    • Add the anti-Ki-67 antibody or isotype control at the manufacturer's recommended concentration.

    • Incubate for 30 minutes at room temperature or 4°C, protected from light.

  • Washing and Data Acquisition:

    • Wash the cells twice with permeabilization buffer.

    • Resuspend the cells in 500 µL of flow cytometry staining buffer.

    • Analyze the cells on a flow cytometer.

Protocol 3: Combined SW120 Staining and Cell Cycle Analysis with Propidium Iodide (PI)

Materials:

  • Reagents from Protocol 1

  • Ice-cold 70% ethanol (B145695)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

Procedure:

  • SW120 Staining:

    • Follow steps 1 and 2 from Protocol 1.

  • Fixation:

    • After SW120 staining and washing, resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Washing:

    • Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol.

    • Wash the cells once with PBS.

  • RNase and PI Staining:

    • Resuspend the cell pellet in 500 µL of a solution containing RNase A and PI in PBS.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Analyze the cells on a flow cytometer. Use the appropriate channels to detect NBD (SW120) and PI fluorescence.

Visualizations

Signaling Pathway

The sigma-2 receptor (TMEM97) has been implicated in the regulation of the PI3K-AKT-mTOR signaling pathway, a critical cascade for cell proliferation and survival.

Sigma2_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Sigma2 Sigma-2 Receptor (TMEM97) Sigma2->PI3K Modulates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Sigma-2 Receptor (TMEM97) and the PI3K-AKT-mTOR Signaling Pathway.

Experimental Workflow

The following diagram illustrates the workflow for the co-staining of a fluorescent sigma-2 ligand and Ki-67 for flow cytometry analysis.

Experimental_Workflow start Start: Tumor Cell Culture cell_prep Cell Preparation (Harvesting & Washing) start->cell_prep sw120_stain SW120 Staining (30 min, 37°C) cell_prep->sw120_stain fixation Fixation (e.g., 4% PFA) sw120_stain->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization ki67_stain Ki-67 Antibody Staining (30 min, RT) permeabilization->ki67_stain data_acq Data Acquisition (Flow Cytometer) ki67_stain->data_acq data_analysis Data Analysis (Gating & Quantification) data_acq->data_analysis end End: Proliferation Assessment data_analysis->end

Caption: Workflow for Co-staining with SW120 and Anti-Ki-67 Antibody.

Logical Relationship: Proliferation and Sigma-2 Expression

This diagram illustrates the relationship between the cell cycle, the expression of the proliferation marker Ki-67, and the expression of the sigma-2 receptor.

Proliferation_Sigma2 cluster_cell_cycle Cell Cycle cluster_markers Marker Expression G0 G0 (Quiescent) Ki67_low Low/No Ki-67 G0->Ki67_low Sigma2_low Low Sigma-2 Receptor G0->Sigma2_low G1 G1 G1->G0 S S G1->S Ki67_high High Ki-67 G1->Ki67_high Sigma2_high High Sigma-2 Receptor G1->Sigma2_high G2M G2/M S->G2M S->Ki67_high S->Sigma2_high G2M->G1 G2M->Ki67_high G2M->Sigma2_high

Caption: Correlation of Cell Cycle Phase with Marker Expression.

References

Application Notes and Protocols for Kinetic Modeling of [18F]ISO-1 in Dynamic PET Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sigma-2 receptor (σ2R), now identified as Transmembrane Protein 97 (TMEM97), is a promising molecular target for diagnostics and therapeutics in various diseases, including cancer and neurodegenerative disorders.[1][2] It is often overexpressed in proliferating tumor cells.[2] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of biological processes.[3][4] [18F]ISO-1, a selective σ2R/TMEM97 radioligand, has been developed for imaging the expression of this receptor.[5] Dynamic PET studies, which involve acquiring data over a period of time following radiotracer injection, coupled with kinetic modeling, can provide quantitative insights into the in vivo behavior of [18F]ISO-1, offering more than just static images.[3][4] These application notes provide detailed protocols for performing and analyzing dynamic [18F]ISO-1 PET studies.

Key Applications

  • Oncology: Assessing σ2R/TMEM97 expression in tumors for diagnosis, staging, and monitoring treatment response. [18F]ISO-1 uptake has been correlated with tumor proliferation markers like Ki-67.[5][6]

  • Drug Development: Evaluating the pharmacokinetics and target engagement of novel σ2R/TMEM97-targeting drugs.

  • Neuroscience: Investigating the role of σ2R/TMEM97 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[7]

Experimental Protocols

Radioligand

The radiotracer used is N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]fluoroethoxy)-5-methylbenzamide, commonly known as [18F]ISO-1. It should be produced under compliant procedures as previously described in the literature.[5]

Subject Preparation

For Human Studies (Example from Breast Cancer Trials):

  • Inclusion Criteria: Patients with a confirmed diagnosis (e.g., metastatic breast cancer) with measurable lesions.[5][8]

  • Exclusion Criteria: Pregnancy, inability to tolerate the imaging procedure, or other unstable medical conditions.[9][10]

  • Consent: All participants must provide written informed consent.[5]

  • Fasting: Patients are typically required to fast for 4-6 hours prior to the scan.

For Preclinical (Animal) Studies:

  • Animal Model: Appropriate tumor xenograft models (e.g., EMT6 in BALB/c mice) or transgenic models relevant to the disease being studied.[11]

  • Anesthesia: Animals should be anesthetized during the scan to prevent movement. The choice of anesthetic should be consistent and reported, as it can influence physiological parameters.

Dynamic PET/CT Data Acquisition
  • Scanner: A clinical or preclinical PET/CT scanner.

  • Radiotracer Administration: Administer a bolus injection of [18F]ISO-1 intravenously.

    • Human Dose: Typically in the range of 278–527 MBq.[5][6]

    • Injected Mass: The mass of the injected radioligand should be recorded (e.g., mean of 2.8 ± 2.6 μg).[5]

  • Dynamic Scan Initiation: Start the dynamic PET scan simultaneously with the injection.

  • Scan Duration: A dynamic scan of 60 minutes is generally sufficient for receptor-binding tracers.[3][4] Some studies may use shorter or longer durations depending on the specific research question.[5][11]

  • Framing Scheme: The acquired data should be reconstructed into a series of time frames. A typical framing scheme might be:

    • 6 x 10 seconds

    • 4 x 30 seconds

    • 5 x 60 seconds

    • 9 x 300 seconds

  • Static Imaging: Following the dynamic scan, a whole-body static scan may be acquired.[5]

  • CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization.

Image Processing and Analysis
  • Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM), correcting for attenuation, scatter, and decay.

  • Region of Interest (ROI) Definition:

    • Define ROIs on the target tissues (e.g., tumor lesions) and reference tissues using the co-registered CT or MR images for anatomical guidance.

    • For preclinical studies, ROIs can be drawn on tumors and relevant organs.

  • Time-Activity Curve (TAC) Generation:

    • From the dynamic PET images, extract the average radioactivity concentration within each ROI for each time frame to generate TACs.

  • Arterial Input Function (AIF):

    • For absolute quantification, an AIF is required. This can be obtained through arterial blood sampling, which is the gold standard.

    • Alternatively, an image-derived input function (IDIF) can be generated by placing an ROI over a large artery (e.g., descending aorta or carotid artery) in the dynamic PET images.[12]

Kinetic Modeling Protocol

Kinetic modeling uses mathematical models to describe the transport and binding of the radiotracer in tissue.[13][14]

Compartment Models

The most commonly used models for receptor-binding radiotracers are the one-tissue and two-tissue compartment models (1TCM and 2TCM).[13][15][16][17]

  • One-Tissue Compartment Model (1TCM): This model assumes the tissue consists of a single compartment representing the total tissue concentration. It is described by two rate constants:

    • K₁: The rate of tracer transport from plasma to the tissue.

    • k₂: The rate of tracer transport from the tissue back to plasma.

  • Two-Tissue Compartment Model (2TCM): This model is often more appropriate for receptor-binding radiotracers. It divides the tissue into two compartments:

    • A "non-displaceable" compartment representing free and non-specifically bound tracer.[17]

    • A "specific binding" compartment representing tracer bound to the target receptor.[17]

    • It is described by four rate constants: K₁, k₂, k₃ (rate of binding to the receptor), and k₄ (rate of dissociation from the receptor).[16]

Model Selection
  • The choice between 1TCM and 2TCM depends on the tracer's behavior in the tissue.[15]

  • Model selection can be guided by goodness-of-fit criteria such as the Akaike Information Criterion (AIC) or F-test.

  • For many receptor-binding ligands, the 2TCM provides a better fit to the data.

Data Analysis Workflow
  • Software: Use specialized software for kinetic modeling (e.g., PMOD, Turku PET Centre software, or custom scripts in MATLAB/Python).

  • Input: Load the tissue TACs and the arterial input function into the software.

  • Model Fitting: Fit the selected compartment model (1TCM or 2TCM) to the tissue TACs. This process estimates the values of the rate constants (K₁ to k₄).

  • Outcome Parameters: From the fitted rate constants, derive key macro-parameters:

    • Volume of Distribution (Vₜ): This is the primary outcome measure and represents the ratio of the tracer concentration in the tissue to that in the plasma at equilibrium. It is an indicator of receptor density.

      • For 1TCM: Vₜ = K₁ / k₂

      • For 2TCM: Vₜ = (K₁ / k₂) * (1 + k₃ / k₄)

  • Parametric Imaging: Voxel-by-voxel kinetic modeling can be performed to generate parametric images of Vₜ, providing a spatial map of receptor distribution.[12]

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained from dynamic [18F]ISO-1 PET studies. The values are illustrative and will vary based on the specific study, tissue type, and disease state.

Table 1: Kinetic Parameters from a Two-Tissue Compartment Model Fit

ParameterDescriptionUnitsTypical Value Range (Tumor)
K₁ Influx rate constant from plasma to tissuemL/cm³/min0.1 - 0.5
k₂ Efflux rate constant from tissue to plasmamin⁻¹0.1 - 0.4
k₃ Association rate constant (binding)min⁻¹0.02 - 0.1
k₄ Dissociation rate constant (unbinding)min⁻¹0.01 - 0.05
Vₜ Total Volume of DistributionmL/cm³2.0 - 5.0

Table 2: Comparison of [18F]ISO-1 Uptake Metrics

MetricDescriptionTypical Value (High Proliferation Tumor)Typical Value (Low Proliferation Tumor)
SUVmax Maximum Standardized Uptake Value> 3.0< 2.0
Vₜ (mL/cm³) Total Volume of Distribution> 3.5< 2.5

Note: SUVmax values are often correlated with Vₜ but are semi-quantitative and can be influenced by factors other than receptor density.[18]

Mandatory Visualizations

Signaling Pathway

The Sigma-2 receptor (TMEM97) is involved in several cellular processes, including cholesterol homeostasis and cell proliferation.[2][7] It can form a complex with PGRMC1 and the LDL receptor to regulate cholesterol uptake.[19] It has also been implicated in modulating signaling pathways like PI3K-AKT-mTOR.[20]

Sigma2_Pathway Simplified Sigma-2 Receptor (TMEM97) Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol / Downstream Effects S2R σ2R (TMEM97) PGRMC1 PGRMC1 S2R->PGRMC1 Complex Formation PI3K PI3K S2R->PI3K Modulates LDLR LDLR PGRMC1->LDLR Complex Formation Cholesterol_Uptake Cholesterol Internalization LDLR->Cholesterol_Uptake Mediates LDL LDL Cholesterol LDL->LDLR Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PET_Workflow Dynamic PET Kinetic Modeling Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Subject_Prep Subject Preparation Radiotracer [18F]ISO-1 Administration Subject_Prep->Radiotracer Dynamic_Scan 60-min Dynamic PET/CT Scan Radiotracer->Dynamic_Scan Blood_Sampling Arterial Blood Sampling (Optional: for AIF) Dynamic_Scan->Blood_Sampling Recon Image Reconstruction Dynamic_Scan->Recon TAC Generate TACs Blood_Sampling->TAC Input Function ROI ROI Definition (Tumor, Artery) Recon->ROI ROI->TAC Model Kinetic Modeling (1TCM or 2TCM) TAC->Model Params Calculate Vₜ Model->Params Compartment_Models One- and Two-Tissue Compartment Models cluster_1tcm One-Tissue Model (1TCM) cluster_2tcm Two-Tissue Model (2TCM) C_P1 Plasma (Cp) C_T1 Tissue (CT) C_P1->C_T1 K1 C_T1->C_P1 k2 C_P2 Plasma (Cp) C_ND Non-Displaceable (CND) C_P2->C_ND K1 C_ND->C_P2 k2 C_S Specific Binding (CS) C_ND->C_S k3 C_S->C_ND k4

References

Application Notes and Protocols for Image-Guided Biopsy Using [18F]ISO-1 PET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is a promising biomarker for cellular proliferation.[1] Its expression is significantly upregulated in a wide variety of tumor cells compared to quiescent cells, making it an attractive target for cancer diagnosis and therapy.[1][2][3] Positron Emission Tomography (PET) imaging using the selective sigma-2 receptor radioligand, [18F]ISO-1 (N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]fluoroethoxy)-5-methylbenzamide), allows for the non-invasive visualization and quantification of tumor proliferation status.[4] This technology can be further leveraged to guide biopsies, ensuring that tissue samples are acquired from the most metabolically active and proliferative regions of a tumor, thereby increasing diagnostic accuracy and providing more representative tissue for molecular analysis.

These application notes provide a comprehensive overview of the use of [18F]ISO-1 PET for image-guided biopsy in a preclinical research setting. Detailed protocols for key experiments, quantitative data on radioligand performance, and descriptions of the underlying biological pathways are presented to facilitate the adoption of this technique in oncology research and drug development.

Quantitative Data

The performance of a radioligand is critical for its utility in PET imaging. The following tables summarize the key quantitative parameters for [18F]ISO-1 and other relevant sigma-2 receptor ligands.

Table 1: In Vitro Binding Affinity and Selectivity of Sigma-2 Receptor Ligands

LigandReceptorBinding Affinity (Ki, nM)Selectivity (Sigma-1/Sigma-2)Reference
[18F]ISO-1 Sigma-24.66>100
SiramesineSigma-20.12140[5]
(+)-PentazocineSigma-1~3>333 (for Sigma-2)[1]
HaloperidolSigma-1/Sigma-2~3 (Sigma-1), ~30 (Sigma-2)~0.1

Table 2: In Vivo Performance of [18F]ISO-1 PET in Preclinical and Clinical Studies

ParameterValueTumor Model/Patient CohortTime Post-InjectionReference
Tumor-to-Muscle Ratio 4.9 ± 3.1 (High Ki-67) vs. 2.6 ± 0.8 (Low Ki-67)Breast Cancer, Head & Neck Cancer, Lymphoma Patients60 min[6][7][8]
Tumor SUVmax Median: 2.0 g/mL (Range: 1.3-3.3 g/mL)Primary Breast Cancer Patients50-55 min[9]
Correlation with Ki-67 (Tumor-to-Muscle Ratio) τ = 0.38 (p = 0.003)Breast Cancer, Head & Neck Cancer, Lymphoma Patients60 min[6][7][8]
Correlation with Ki-67 (SUVmax) ρ = 0.46 (p = 0.01)Primary Breast Cancer Patients50-55 min[9]

Signaling Pathways

The sigma-2 receptor (TMEM97) is involved in several key cellular signaling pathways, primarily related to cholesterol homeostasis and cell proliferation. Understanding these pathways provides a biological context for the application of [18F]ISO-1 PET imaging.

Sigma-2_Receptor_Signaling_Pathways cluster_cholesterol Cholesterol Homeostasis cluster_proliferation Cell Proliferation LDL LDL LDLR LDLR LDL->LDLR Binds Endosome Endosome/Lysosome LDLR->Endosome Internalization PGRMC1 PGRMC1 PGRMC1->LDLR Forms Complex TMEM97 Sigma-2/TMEM97 TMEM97->LDLR Forms Complex TMEM97->PGRMC1 Forms Complex NPC1 NPC1 TMEM97->NPC1 Regulates Endosome->NPC1 Mediates ER Endoplasmic Reticulum NPC1->ER Transport to Cholesterol Cholesterol Efflux ER->Cholesterol EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PKC PKC EGFR->PKC Activates via PLCγ Sigma2_EGFR Sigma-2/TMEM97 Sigma2_EGFR->EGFR Interacts with Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates Transcription Gene Transcription (Proliferation, Survival) Raf->Transcription Promotes ERK ERK MEK->ERK Activates ERK->Transcription Promotes PKC->Raf Activates

Figure 1: Sigma-2 Receptor (TMEM97) Signaling Pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in utilizing [18F]ISO-1 for image-guided biopsy.

Protocol 1: Radiosynthesis of [18F]ISO-1

This protocol describes the automated, two-step radiosynthesis of [18F]ISO-1 from its tosylate precursor.

Materials:

  • [18F]Fluoride (produced from a cyclotron)

  • Tosylate precursor (N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-5-methyl-2-((2-tosyloxy)ethoxy)benzamide)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K2CO3)

  • Anhydrous acetonitrile (B52724)

  • Dimethylformamide (DMF)

  • Sterile water for injection

  • C18 Sep-Pak cartridges

  • Automated radiosynthesis module (e.g., GE TRACERlab)

  • HPLC system with a radioactivity detector

Procedure:

  • [18F]Fluoride Trapping and Elution:

    • Load the aqueous [18F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge to trap the [18F]F-.

    • Elute the [18F]F- from the cartridge into the reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.

  • Azeotropic Drying:

    • Dry the [18F]F-/K222/K2CO3 complex by heating under a stream of nitrogen and repeated additions of anhydrous acetonitrile to remove all traces of water.

  • Step 1: 18F-Fluoroethylation:

    • Synthesize [18F]fluoroethyltosylate by reacting the dried [18F]F- with ethylene (B1197577) glycol ditosylate in anhydrous acetonitrile at elevated temperature in the automated synthesizer.

    • Purify the intermediate [18F]fluoroethyltosylate using a C18 Sep-Pak cartridge.

  • Step 2: Coupling with Precursor:

    • React the purified [18F]fluoroethyltosylate with the tosylate precursor of ISO-1 in DMF at high temperature.

  • Purification:

    • Purify the crude [18F]ISO-1 product using semi-preparative HPLC.

    • Collect the fraction corresponding to [18F]ISO-1.

  • Formulation:

    • Remove the HPLC solvent under vacuum.

    • Formulate the purified [18F]ISO-1 in sterile, pyrogen-free saline for injection, typically containing a small percentage of ethanol.

  • Quality Control:

    • Perform analytical HPLC to determine radiochemical purity.

    • Measure the radiochemical yield and specific activity.

    • Conduct sterility and endotoxin (B1171834) testing as required.

Protocol 2: In Vitro Sigma-2 Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test compound for the sigma-2 receptor.

Materials:

  • Rat liver membrane homogenates (source of sigma-2 receptors)

  • [3H]Di-o-tolylguanidine ([3H]DTG) or other suitable sigma-2 radioligand

  • (+)-Pentazocine (to mask sigma-1 receptors)

  • Test compound at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, combine the rat liver membrane homogenate, a fixed concentration of [3H]DTG (near its Kd), and (+)-pentazocine.

    • Add the test compound at a range of concentrations (e.g., 0.1 nM to 10 µM).

    • For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of a known sigma ligand (e.g., haloperidol).

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold assay buffer.

  • Counting:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: Small Animal PET Imaging and Image-Guided Biopsy

This protocol provides a workflow for [18F]ISO-1 PET imaging of tumor-bearing mice and subsequent image-guided biopsy.

Materials:

  • Tumor-bearing mice (e.g., xenograft models with high sigma-2 expressing cell lines)

  • [18F]ISO-1 (formulated for injection)

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

  • Biopsy needle and guidance system

  • Warming pad

Procedure:

  • Animal Preparation:

    • Fast the animals for 4-6 hours prior to imaging to reduce background signal.

    • Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance).

    • Place the anesthetized mouse on the scanner bed with a warming pad to maintain body temperature.

  • Radiotracer Injection:

    • Administer a bolus injection of [18F]ISO-1 (typically 3.7-7.4 MBq) via the tail vein.

    • Note the exact time of injection and the injected dose.

  • PET/CT Imaging:

    • Allow for an uptake period of 60 minutes.

    • Acquire a CT scan for attenuation correction and anatomical localization.

    • Acquire a static PET scan (e.g., 10-15 minutes).

  • Image Reconstruction and Analysis:

    • Reconstruct the PET and CT images.

    • Fuse the PET and CT images to co-localize radiotracer uptake with anatomical structures.

    • Identify the region of highest [18F]ISO-1 uptake within the tumor, which corresponds to the most proliferative area.

  • Image-Guided Biopsy:

    • Using the fused PET/CT images as a guide, plan the trajectory for the biopsy needle to target the region of highest radiotracer accumulation.

    • Under continuous anesthesia and image guidance, advance the biopsy needle to the target location.

    • Acquire a core biopsy sample.

    • Withdraw the needle and apply pressure to the site to minimize bleeding.

  • Post-Procedure:

    • Monitor the animal's recovery from anesthesia.

    • Process the biopsy sample for histological and molecular analysis (e.g., Ki-67 staining).

Visualization of Experimental Workflow

PET_Guided_Biopsy_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_biopsy Biopsy Animal_Prep Animal Preparation (Fasting, Anesthesia) Injection Tail Vein Injection Animal_Prep->Injection Radiotracer_Prep [18F]ISO-1 Radiosynthesis & QC Radiotracer_Prep->Injection Uptake Uptake Period (60 min) Injection->Uptake PET_CT_Scan PET/CT Scan Uptake->PET_CT_Scan Image_Recon Image Reconstruction & Fusion PET_CT_Scan->Image_Recon Targeting Identify High-Uptake Region Image_Recon->Targeting Biopsy_Procedure Image-Guided Needle Biopsy Targeting->Biopsy_Procedure Sample_Processing Sample Processing (Histology, etc.) Biopsy_Procedure->Sample_Processing

Figure 2: Experimental Workflow for [18F]ISO-1 PET-Guided Biopsy.

Conclusion

The use of [18F]ISO-1 PET for image-guided biopsy represents a powerful technique in preclinical oncology research. By enabling the precise targeting of proliferative tumor regions, this methodology can enhance the accuracy of pathological assessments and provide more reliable tissue samples for the evaluation of novel anti-cancer therapies. The protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers seeking to implement this advanced imaging and biopsy technique.

References

Troubleshooting & Optimization

improving the radiochemical yield of "Sigma-2 Radioligand 1"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the radiochemical synthesis of Sigma-2 Radioligand 1 ([18F]1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the radiochemical yield and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and its significance?

A1: "this compound," also referred to as "compound 1," is a highly selective ligand for the sigma-2 (σ2) receptor. Its 18F-labeled counterpart, [18F]1, is a positron emission tomography (PET) radioligand developed for imaging sigma-2 receptors, which are overexpressed in many types of tumors. Its high specificity and affinity make it a promising candidate for cancer imaging and diagnosis.[1][2][3]

Q2: What is the reported radiochemical yield for [18F]1?

A2: The reported radiochemical yield for [18F]1 is between 37–54%, with a radiochemical purity exceeding 99% and a molar activity of 107–189 GBq/μmol.[2]

Q3: What is the binding affinity of this compound for the sigma-2 receptor?

A3: this compound exhibits a high binding affinity for the sigma-2 receptor with a Ki (inhibitory constant) of 2.57 nM.[1][3][4] It also shows high selectivity for the sigma-2 receptor over the sigma-1 subtype (>2000-fold).[1][2]

Q4: What is the general synthetic strategy for preparing the precursor for radiolabeling?

A4: The precursor for the radiosynthesis of [18F]1 is synthesized via a five-step route. This involves the protection of a benzimidazole (B57391) derivative, followed by a nucleophilic substitution with 1,4-dibromobutane, N-alkylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, and subsequent deprotection. The final precursor is then ready for the fluoroethylation step.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the radiosynthesis and purification of [18F]1.

Issue Potential Causes Recommended Solutions
Low Radiochemical Yield (RCY) 1. Inefficient [18F]Fluoride Trapping/Elution: Poor trapping on the anion exchange cartridge or incomplete elution. 2. Precursor Degradation: The precursor may be sensitive to the basic conditions of the reaction. 3. Suboptimal Reaction Temperature: The temperature may be too low for efficient nucleophilic substitution or too high, leading to degradation. 4. Presence of Water: Traces of water in the reaction mixture can deactivate the [18F]fluoride. 5. Insufficient Amount of Precursor: Low precursor concentration can lead to lower yields.1. Optimize Cartridge Conditioning and Elution: Ensure proper activation of the anion exchange cartridge. Use an optimized elution solution (e.g., Kryptofix 2.2.2/K2CO3 in acetonitrile/water) and ensure complete elution. 2. Use a Milder Base: If precursor degradation is suspected, consider using a weaker base or lowering the reaction temperature. 3. Optimize Reaction Temperature and Time: Perform a series of small-scale reactions to determine the optimal temperature (typically 80-120°C) and time (5-15 minutes) for the fluoroethylation step. 4. Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Perform azeotropic drying of the [18F]fluoride/Kryptofix complex. 5. Adjust Precursor Concentration: While using a sufficient amount of precursor is important, excessive amounts can complicate purification. A typical range is 1-5 mg.
Low Radiochemical Purity 1. Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted precursor. 2. Formation of Side Products: Besides the desired N-fluoroethylation, O-alkylation or other side reactions may occur. 3. Suboptimal HPLC Purification: The HPLC method may not be adequately separating [18F]1 from impurities.1. Increase Reaction Time or Temperature: Cautiously increase the reaction time or temperature to drive the reaction to completion, monitoring for degradation. 2. Analyze Byproducts: Use radio-TLC or radio-HPLC to identify the nature of the impurities, which can provide insight into optimizing reaction conditions. 3. Optimize HPLC Method: Adjust the mobile phase composition, gradient, and flow rate. Ensure the column is in good condition. A C18 column is typically used for purification.
Inconsistent Molar Activity 1. Presence of Carrier Fluorine-19: Contamination with non-radioactive fluorine-19 from reagents or the cyclotron target system. 2. Low Specific Activity of Starting [18F]Fluoride: Issues with the cyclotron production of [18F]fluoride.1. Use High-Purity Reagents: Ensure all reagents and solvents are of high purity and free from fluoride (B91410) contamination. 2. Optimize Cyclotron Target Performance: Ensure the cyclotron target is performing optimally to produce high specific activity [18F]fluoride.
Broad or Tailing Peaks in HPLC 1. Column Overloading: Injecting too much mass onto the HPLC column. 2. Poor Solubility of the Compound: The compound may not be fully dissolved in the mobile phase. 3. Column Degradation: The HPLC column performance has deteriorated.1. Reduce Injection Mass: If possible, reduce the amount of precursor used in the reaction. 2. Adjust Mobile Phase: Modify the mobile phase to improve the solubility of your compound. 3. Use a New or Regenerated Column: Replace or regenerate the HPLC column according to the manufacturer's instructions.

Experimental Protocols

Radiosynthesis of [18F]1

This protocol is a generalized procedure based on established methods for 18F-fluoroethylation of amine precursors.

  • [18F]Fluoride Production and Trapping:

    • Produce [18F]fluoride in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction.

    • Trap the aqueous [18F]fluoride on a pre-conditioned anion exchange cartridge (e.g., QMA).

  • Elution and Azeotropic Drying:

    • Elute the [18F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in an acetonitrile/water mixture.

    • Azeotropically dry the mixture by heating under a stream of nitrogen to remove all traces of water.

  • Radiolabeling Reaction:

    • To the dried [18F]fluoride/Kryptofix complex, add the tosylate or mesylate precursor of this compound (1-5 mg) dissolved in an anhydrous polar aprotic solvent (e.g., DMSO or DMF).

    • Seal the reaction vessel and heat at 80-120°C for 5-15 minutes.

  • Purification:

    • After cooling, quench the reaction with a suitable solvent (e.g., water/acetonitrile).

    • Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC) with a C18 column.

    • Collect the fraction corresponding to the [18F]1 peak.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction, typically via solid-phase extraction (e.g., C18 Sep-Pak cartridge).

    • Elute the final product from the cartridge with ethanol (B145695) and formulate in sterile saline for injection.

Visualizations

Radiosynthesis_Workflow cluster_prep [18F]Fluoride Preparation cluster_reaction Radiolabeling cluster_purification Purification & Formulation Cyclotron Cyclotron Production ¹⁸O(p,n)¹⁸F Trapping Anion Exchange Cartridge Trapping Cyclotron->Trapping Elution Elution with K2.2.2/K2CO3 Trapping->Elution Drying Azeotropic Drying Elution->Drying Precursor Precursor Addition Drying->Precursor Heating Heating (80-120°C) Precursor->Heating HPLC Semi-preparative HPLC Heating->HPLC Formulation Solid-Phase Extraction & Formulation HPLC->Formulation Final_Product [18F]1 Final Product Formulation->Final_Product

Caption: Experimental workflow for the radiosynthesis of [18F]1.

Sigma2_Signaling Sigma2_Ligand This compound Sigma2_Receptor Sigma-2 Receptor (TMEM97) Sigma2_Ligand->Sigma2_Receptor binds EGFR EGFR Sigma2_Receptor->EGFR interacts with Cholesterol Cholesterol Homeostasis Sigma2_Receptor->Cholesterol regulates Proliferation Cell Proliferation EGFR->Proliferation promotes

Caption: Simplified signaling interactions of the Sigma-2 receptor.

References

optimizing tumor-to-background ratio in "Sigma-2 Radioligand 1" imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers optimize the tumor-to-background ratio (TBR) in imaging studies using Sigma-2 Radioligand 1.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary application?

A1: this compound is a selective, high-affinity ligand designed to bind to the sigma-2 receptor (σ2R). The sigma-2 receptor, now identified as the transmembrane protein TMEM97, is known to be overexpressed in a wide variety of proliferating cancer cells, including breast, lung, pancreatic, and brain tumors.[1][2] Its density can be up to 10 times higher in proliferating tumor cells compared to quiescent ones.[3][4][5] Consequently, radiolabeled versions of this compound, such as its [¹⁸F]-modified variant, are used as imaging agents in Positron Emission Tomography (PET) to visualize tumors, assess their proliferative status, and monitor growth rates.[1][6][7]

Q2: What is the mechanism that allows this compound to target tumors?

A2: The targeting mechanism is based on the high expression of the sigma-2 receptor in cancerous tissues.[8][9][10] Sigma-2 receptors are involved in cell proliferation signaling pathways.[1] By binding to these receptors, this compound accumulates preferentially in tumor cells that are actively dividing. This biological trapping allows for non-invasive imaging and quantification of the tumor's proliferative activity.[3][7]

Ligand This compound S2R Sigma-2 Receptor (TMEM97) Ligand->S2R Binds EGFR EGFR Signaling S2R->EGFR Modulates Downstream Downstream Pathways (PKC, RAF) EGFR->Downstream Proliferation Increased Cell Proliferation Downstream->Proliferation

Caption: Simplified pathway of this compound action.

Q3: Why is the tumor-to-background ratio (TBR) a critical metric in imaging?

A3: The tumor-to-background ratio (TBR), also referred to as the lesion-to-background ratio (LBR) or signal-to-noise ratio (SNR), is a measure of image contrast.[11][12] It quantifies how distinctly a tumor can be seen relative to surrounding healthy tissue. A high TBR is essential for:

  • Accurate Detection: Clearly delineating tumor boundaries and detecting smaller lesions.

  • Quantitative Accuracy: Ensuring that the measured signal (e.g., Standardized Uptake Value, SUV) truly reflects radioligand uptake in the tumor and is not skewed by high background noise.[12]

  • Reliable Monitoring: Tracking changes in tumor proliferation in response to therapy. A strong correlation has been observed between the TBR of sigma-2 radiotracers like [¹⁸F]ISO-1 and the proliferative status of tumors.[5][7][13]

Q4: What is considered an optimal or acceptable TBR?

A4: While the ideal TBR can vary depending on the tumor model, imaging system, and specific research question, a higher ratio is always desirable. In clinical and preclinical studies with various radiotracers, TBRs are often evaluated at different thresholds. For instance, studies with PSMA radiotracers have assessed thresholds of ≥2, ≥3, and ≥4 to define positivity.[14] A study on [⁶⁸Ga]Ga-PSMA-11 PET/MRI suggested an optimal LBR threshold of 2.5 to improve diagnostic specificity.[15] For this compound, a TBR of at least 2:1 is generally considered the minimum for effective tumor delineation, with ratios of 4:1 or higher being optimal.[16]

Section 2: Troubleshooting Guide for Low Tumor-to-Background Ratio

A low TBR can result from two primary issues: low signal from the tumor or high noise from the background. The following guide addresses common causes and solutions for each scenario.

Start Start: Low Tumor-to-Background Ratio Observed Q1 Is Tumor Signal (e.g., SUVmax) Lower Than Expected? Start->Q1 Q2 Is Background Signal (e.g., Muscle, Blood Pool) Higher Than Expected? A1_Yes Verify σ2R Expression in Tumor Model (See Protocol 1) Q1->A1_Yes Yes A1_No Proceed to Background Check Q1->A1_No No A2_Yes Assess for High Non-Specific Binding (NSB) (See Protocol 2) Q2->A2_Yes Yes End Optimized Imaging Protocol Q2->End No (Re-evaluate other experimental parameters) A3 Optimize Radioligand Uptake Time & Clearance (See Table 1) A1_Yes->A3 A1_No->Q2 A2_Yes->A3 A3->End

Caption: Troubleshooting workflow for a low tumor-to-background ratio.

Problem 1: Low Tumor Signal

Q: My tumor uptake is very low, leading to a poor TBR. What are the potential causes and solutions?

A: Low signal from the tumor itself is a common problem. The primary causes are related to target expression and tracer kinetics.

  • Cause 1: Insufficient Sigma-2 Receptor (σ2R) Expression.

    • Troubleshooting: The fundamental assumption is that your tumor model overexpresses σ2R. This should be verified.

    • Solution: Perform an in vitro radioligand binding assay on tumor tissue homogenates or conduct a Western blot for TMEM97 to confirm high levels of σ2R expression.[2][17] See Protocol 1 for a detailed binding assay methodology. If expression is low, consider using a different tumor cell line known for high σ2R density.[3]

  • Cause 2: Suboptimal Radioligand Uptake Time.

    • Troubleshooting: The PET scan may be performed too early (before the radioligand has maximally accumulated in the tumor) or too late (after it has begun to wash out).

    • Solution: Conduct a dynamic PET scan or a series of static scans at multiple time points post-injection (e.g., 30, 60, 90, 120 minutes) in a small cohort to determine the time of peak tumor uptake and optimal TBR.

    Table 1: Example Time-Course Data for Optimizing Imaging Window

    Time Point (Post-Injection) Avg. Tumor Uptake (%ID/cc) Avg. Muscle Uptake (%ID/cc) Resulting Tumor-to-Muscle Ratio
    30 min 2.5 1.5 1.7
    60 min 3.8 1.1 3.5
    90 min 4.1 0.8 5.1
    120 min 3.5 0.6 5.8*
    180 min 2.8 0.4 7.0*

    *Note: While the ratio may continue to increase due to background clearance, the absolute tumor signal is decreasing, which can impact image quality. The optimal balance is often at peak or near-peak tumor uptake.

Problem 2: High Background Signal

Q: The tumor signal is adequate, but the background signal in surrounding tissues is too high. How can I reduce it?

A: High background is typically caused by non-specific binding (NSB) of the radioligand. NSB is the binding of the tracer to sites other than the intended sigma-2 receptor, which elevates the signal in healthy tissues and reduces contrast.[18][19]

  • Cause 1: High Non-Specific Binding (NSB).

    • Troubleshooting: Ideally, specific binding should account for 80-90% of total binding.[18] If NSB is greater than 20-30%, it can compromise the assay's accuracy.[18]

    • Solution 1 (Blocking σ1 Receptors): Although this compound is selective, some off-target binding to sigma-1 receptors (σ1R) can occur in normal tissues. Co-injecting a selective, non-labeled σ1R ligand (like (+)-pentazocine) can block these sites and has been shown to dramatically improve tumor-to-muscle and tumor-to-lung ratios.[4]

    • Solution 2 (Buffer Optimization): For in vitro work, optimizing the assay buffer can significantly reduce NSB. Adjusting pH, increasing salt concentration (e.g., 150 mM NaCl), or adding blocking agents like Bovine Serum Albumin (BSA) can shield against charge-based and hydrophobic interactions.[18][20][21]

    • Solution 3 (Lipophilicity Consideration): The physicochemical properties of the ligand itself, particularly lipophilicity, play a crucial role.[3][4] While this cannot be changed post-synthesis, it is a critical factor in ligand design for achieving high TBR.

    Table 2: Example Data from an In Vitro NSB Assay

    Component Total Binding (CPM) Non-Specific Binding (CPM)* Specific Binding % Specific Binding
    Assay 1 (Standard Buffer) 15,000 4,500 10,500 70%
    Assay 2 (Optimized Buffer) 14,800 1,600 13,200 89%

    *Non-specific binding is measured in the presence of a high concentration of an unlabeled competitor.[19]

Section 3: Key Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay (Saturation Analysis)

This protocol is used to determine the density of sigma-2 receptors (Bmax) and their affinity (Kd) for the radioligand in tumor tissue.

  • Membrane Preparation:

    • Homogenize dissected tumor tissue in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 8.0).[17]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[18]

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).[18]

    • Wash the pellet with fresh buffer and re-centrifuge.

    • Resuspend the final pellet in the assay buffer. Determine protein concentration using a BCA or Bradford assay.[18]

  • Assay Setup (96-well plate format):

    • Total Binding: To each well, add membrane homogenate (50-100 µg protein), assay buffer, and varying concentrations of radiolabeled this compound (e.g., 0.1-20 nM).[17][22]

    • Non-Specific Binding: Prepare a parallel set of wells identical to the above, but also add a high concentration (e.g., 10 µM) of an unlabeled competitor (e.g., haloperidol (B65202) or unlabeled this compound) to saturate specific binding sites.[17][19]

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[18][22]

  • Filtration and Counting:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a vacuum manifold.[18]

    • Quickly wash each filter multiple times with ice-cold wash buffer to remove unbound radioligand.[18]

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.[22]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot specific binding against the radioligand concentration and use non-linear regression (Scatchard analysis) to determine the Bmax and Kd values.[17]

Protocol 2: General In Vivo PET Imaging Protocol (Rodent Model)

This protocol outlines the key steps for performing a PET scan on a tumor-bearing mouse or rat.

  • Animal Preparation:

    • Fast the animal for 4-6 hours prior to injection to reduce background physiological tracer uptake.

    • Anesthetize the animal using a suitable anesthetic (e.g., isoflurane) and maintain anesthesia throughout the imaging session.

    • Maintain the animal's body temperature using a heating pad.

  • Radioligand Administration:

    • Administer a defined dose of [¹⁸F]-Sigma-2 Radioligand 1 (e.g., 100-200 µCi) via tail vein injection.

    • Record the precise dose and time of injection.

  • Uptake Period:

    • Allow the radioligand to distribute and accumulate in the tissues for the predetermined optimal uptake time (e.g., 90 minutes, as determined from pilot studies). Keep the animal under anesthesia during this period.

  • PET/CT Imaging:

    • Position the animal in the center of the PET scanner's field of view.

    • Perform a CT scan for anatomical co-registration and attenuation correction.

    • Acquire a static PET scan for a set duration (e.g., 10-15 minutes).

  • Image Reconstruction and Analysis:

    • Reconstruct the PET data using an appropriate algorithm (e.g., OSEM), applying corrections for attenuation, scatter, and decay.[11]

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the tumor and a background tissue (e.g., contralateral muscle) using the CT images for guidance.

    • Calculate the radiotracer concentration in each ROI, typically expressed as % Injected Dose per cubic centimeter (%ID/cc) or Standardized Uptake Value (SUV).

    • Calculate the Tumor-to-Background Ratio = (Mean activity in tumor ROI) / (Mean activity in background ROI).

References

troubleshooting low signal in "Sigma-2 Radioligand 1" binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with low signal in Sigma-2 radioligand binding assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no signal in a Sigma-2 radioligand binding assay?

A1: Low signal is a frequent issue that can stem from several factors.[1] Key areas to investigate include:

  • Reagent Quality: Degradation of the radioligand, incorrect concentration of reagents, or poor quality of biological samples (e.g., membrane preparations).[1][2]

  • Assay Conditions: Sub-optimal incubation times and temperatures, incorrect buffer pH or ionic strength.[3][4]

  • Experimental Technique: Pipetting errors, inefficient washing steps leading to loss of bound ligand, or issues with the filtration manifold.[2]

  • Receptor Density: Low expression of the Sigma-2 receptor in the chosen cell line or tissue preparation.[5]

Q2: How can I be sure my radioligand is of sufficient quality?

A2: The quality of your radioligand is critical. Ideal characteristics include high specific activity (for tritiated ligands, >20 Ci/mmol is recommended), high radiochemical purity (ideally >90%), and high selectivity for the Sigma-2 receptor.[6] It is also important to be mindful of the ligand's stability; for instance, ¹²⁵I-labeled ligands are generally best used within one to two months of their manufacture date, while tritiated ligands may be stable for 3-6 months.[6]

Q3: My signal is low, but my background is high. What does this suggest?

A3: A low signal-to-noise ratio, characterized by low specific binding and high non-specific binding, often points to issues with the assay's specificity. This can be caused by the radioligand binding to non-receptor sites, a common issue with hydrophobic ligands.[6] To address this, optimize your blocking conditions and ensure wash steps are thorough.[1][2] Using a different unlabeled ligand to define non-specific binding can also be beneficial.[6]

Q4: Which radioligand is best for a Sigma-2 receptor binding assay?

A4: Historically, [³H]DTG has been a widely used radioligand for studying the Sigma-2 receptor.[7][8] However, it's important to note that [³H]DTG binds with similar affinity to both Sigma-1 and Sigma-2 receptors.[8][9] Therefore, its use requires the addition of a Sigma-1 selective ligand, like (+)-pentazocine, to mask the Sigma-1 sites.[5][7] More recently, radioligands with higher selectivity for the Sigma-2 receptor, such as [¹²⁵I]RHM-4, have been developed.[8][9] These can provide a more convenient and potentially more accurate screening procedure.[8]

Troubleshooting Guide for Low Signal

This guide provides a systematic approach to diagnosing and resolving low signal issues in your Sigma-2 radioligand binding assays.

Problem: Consistently Low or Absent Signal

Possible Cause 1: Reagent Integrity

  • Solution: Verify the age and storage conditions of your radioligand. Ensure it has not exceeded its recommended shelf life.[6] Prepare fresh buffers and solutions to rule out degradation or contamination.[1] Confirm the concentration of your membrane preparation; protein concentrations that are too low will result in a weak signal.[10]

Possible Cause 2: Sub-optimal Assay Conditions

  • Solution: Optimize incubation time and temperature to ensure the binding reaction reaches equilibrium. Since lower concentrations of radioligand take longer to equilibrate, it's advisable to determine the time to reach a steady state using a low concentration of your radioligand. Also, verify that the pH and ionic strength of your assay buffer are appropriate.[4]

Problem: Good Signal in Total Binding, but Low/No Specific Binding

Possible Cause 1: High Non-Specific Binding (NSB)

  • Solution: High NSB can mask the specific signal. Increase the number and stringency of wash steps.[2] Consider adding a blocking agent like Bovine Serum Albumin (BSA) to your wash buffer or pre-coating filters to reduce the binding of the radioligand to the filter itself.[6] The concentration of the unlabeled competitor used to determine NSB should be high enough (e.g., 1000x its Ki or Kd) to displace all specific binding.[11]

Possible Cause 2: Issues with the "Masking" Ligand (if using a non-selective radioligand like [³H]DTG)

  • Solution: When using [³H]DTG, an excess of a Sigma-1 selective ligand (e.g., (+)-pentazocine) is used to "mask" the Sigma-1 receptors.[8] However, it has been suggested that this masking procedure could interfere with the results.[9][12] If you suspect issues here, consider using a cell line that does not express Sigma-1 receptors or switching to a more selective Sigma-2 radioligand.[12]

Data Presentation

Table 1: Comparison of Common Sigma-2 Radioligands

RadioligandIsotopeTypical ConcentrationKey CharacteristicsReference(s)
[³H]DTG ³H5 nM - 25 nMNon-selective for Sigma-1/Sigma-2; requires a masking agent.[5][13][8][9]
[¹²⁵I]RHM-4 ¹²⁵I0.1 nMHigh affinity and selectivity for Sigma-2 vs. Sigma-1.[8][8][9]
--INVALID-LINK---pentazocine ³H~5 nMSelective for Sigma-1; used as a masking agent or for direct Sigma-1 assays.[7][14]

Table 2: Typical Experimental Parameters for [³H]DTG Assay

ParameterValue/ConditionPurposeReference(s)
Tissue Source Rat Liver MembranesHigh density of Sigma-2 receptors.[7][14]
Protein Concentration 30 - 60 µg per wellEmpirically determined to provide optimal results.[8]
Radioligand [³H]DTG (5 nM)Binds to both Sigma-1 and Sigma-2 receptors.[8]
Masking Agent (+)-pentazocine (100 nM)Blocks [³H]DTG binding to Sigma-1 receptors.[8]
Non-Specific Binding Haloperidol (10 µM) or DTG (10 µM)Defines binding to non-receptor sites.[8][13]
Incubation Time 60 - 120 minutesTo allow the binding reaction to reach equilibrium.[8][13]
Incubation Temperature Room Temperature (25°C)Standard condition for this assay.[13][14]

Experimental Protocols

Protocol: Competitive Inhibition Sigma-2 Radioligand Binding Assay using [³H]DTG

This protocol is adapted from established methodologies for determining the binding affinity (Ki) of a test compound for the Sigma-2 receptor.[5][8]

Materials:

  • Rat liver membrane preparation

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • [³H]DTG radioligand

  • (+)-pentazocine (for masking Sigma-1 receptors)

  • Unlabeled Haloperidol or DTG (for determining non-specific binding)

  • Test compounds at various concentrations

  • 96-well plates

  • Filtration apparatus with glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation: Dilute the membrane preparation in ice-cold Assay Buffer to a final concentration that will yield approximately 30-60 µg of protein per well.[8]

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation, Assay Buffer, [³H]DTG (e.g., 5 nM), and (+)-pentazocine (e.g., 100 nM).[8]

    • Non-Specific Binding (NSB): Same as Total Binding, but with the addition of an excess of unlabeled Haloperidol or DTG (e.g., 10 µM).[8][13]

    • Competitive Binding: Same as Total Binding, but with the addition of varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature (25°C) for 120 minutes to allow the binding to reach equilibrium.[8]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly and thoroughly with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.[15]

Visualizations

G cluster_start Start cluster_reagents Reagent & Sample Check cluster_protocol Protocol Optimization cluster_nsb Specificity Check cluster_solution Resolution start Low Signal in Assay reagent_check Verify Radioligand (Age, Purity, Sp. Activity) start->reagent_check Step 1 protein_check Check Membrane Prep (Concentration, Integrity) reagent_check->protein_check incubation_check Optimize Incubation (Time, Temperature) protein_check->incubation_check Step 2 wash_check Optimize Wash Steps (Volume, # of Washes) incubation_check->wash_check nsb_check Assess Non-Specific Binding (NSB) wash_check->nsb_check Step 3 nsb_high Is NSB > 50% of Total? nsb_check->nsb_high solution Signal Improved nsb_high->solution No solution_nsb Increase Blocking/ Washing Efficiency nsb_high->solution_nsb Yes solution_nsb->wash_check

Caption: Troubleshooting workflow for low signal in radioligand binding assays.

G Sigma2R Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 Sigma2R->PGRMC1 interacts with EGFR EGFR Sigma2R->EGFR interacts with Calcium Calcium Signaling Sigma2R->Calcium Cholesterol Cholesterol Homeostasis Sigma2R->Cholesterol Signaling Downstream Signaling (e.g., RAF, PKC) EGFR->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation

Caption: Simplified signaling interactions of the Sigma-2 receptor.

G prep Prepare Reagents (Membranes, Buffers, Ligands) plate Plate Assay Components (Total, NSB, Competition) prep->plate incubate Incubate to Equilibrium plate->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Calculate Ki) count->analyze

Caption: General experimental workflow for a radioligand binding assay.

References

minimizing radiolysis of "Sigma-2 Radioligand 1" during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing radiolysis during the synthesis of "Sigma-2 Radioligand 1".

Frequently Asked Questions (FAQs)

Q1: What is radiolysis and why is it a concern during the synthesis of this compound?

A1: Radiolysis is the decomposition of molecules as a result of ionizing radiation. In the context of radiopharmaceutical synthesis, the high energy particles emitted by the radionuclide (e.g., Fluorine-18 or Carbon-11) can break down the target radioligand, "this compound".[1][2] This process generates reactive species, often from the solvent (e.g., water), which then degrade the radioligand.[1] This is a significant concern as it reduces the radiochemical purity (RCP) of the final product, leading to decreased imaging quality or therapeutic efficacy and potentially introducing harmful impurities.[2]

Q2: What are the primary factors that contribute to the radiolysis of this compound?

A2: Several factors can influence the rate and extent of radiolysis:

  • High Radioactivity Concentration: Higher concentrations of the radionuclide lead to a greater radiation dose absorbed by the solution, accelerating radiolysis.[3][4]

  • Specific Activity: While high specific activity is often desirable for receptor binding studies, it can also contribute to increased radiolysis if the concentration of the radiolabeled molecule is high.

  • Solvent Choice: The solvent used in the synthesis and formulation can significantly impact radiolysis. Water, for instance, is readily radiolyzed to form highly reactive free radicals.

  • Presence of Oxygen: Dissolved oxygen can participate in radical chain reactions, exacerbating the degradation of the radioligand.

  • Temperature and Light: Elevated temperatures and exposure to UV light can provide additional energy to the system, potentially increasing the rate of decomposition.

  • Synthesis and Purification Time: Longer exposure of the radioligand to the radioactive environment increases the likelihood of radiolytic damage.[5]

Q3: What are the common radiolytic impurities observed during the synthesis of this compound?

A3: While specific impurities depend on the exact structure of "this compound," common degradation products resulting from radiolysis of similar radiopharmaceuticals include defluorinated or demethylated precursors, and polar fragments resulting from the cleavage of the molecule. For instance, in the synthesis of 18F-labeled radiopharmaceuticals, the formation of free [18F]fluoride ion is a common radiolytic impurity.[1]

Troubleshooting Guides

Issue 1: Low Radiochemical Purity (RCP) at End of Synthesis (EOS)
Possible Cause Troubleshooting Step Expected Outcome
High radioactivity concentration leading to increased radiolysis.Decrease the starting radioactivity or increase the reaction volume to lower the concentration.Reduced rate of radiolysis and improved RCP.
Presence of reactive free radicals.Add a radical scavenger/antioxidant to the formulation. Common choices include ethanol (B145695) (0.1-0.5% v/v), ascorbic acid, or sodium ascorbate (B8700270).[2][3][4]Quenching of free radicals, thereby protecting the radioligand from degradation and increasing RCP.
Prolonged synthesis and purification time.Optimize the synthesis and purification steps to minimize the duration the radioligand is exposed to high radioactivity.[5]Less time for radiolytic degradation to occur, resulting in higher RCP.
Suboptimal pH of the reaction mixture.Ensure the pH of the reaction and final formulation is within the optimal range for the stability of "this compound".Improved stability of the radioligand and reduced degradation.
Issue 2: Rapid Decrease in RCP Post-Synthesis
Possible Cause Troubleshooting Step Expected Outcome
Insufficient amount or absence of a stabilizer in the final formulation.Add or increase the concentration of a suitable stabilizer such as ethanol or sodium ascorbate to the final product vial.[2]Inhibition of ongoing radiolysis in the formulated product, leading to better stability over time.
Storage conditions promoting degradation.Store the final product at a lower temperature (e.g., refrigerated or frozen) and protect it from light.Reduced kinetic energy and prevention of light-induced degradation, preserving the RCP.
High residual solvent levels from purification.Optimize the final purification step (e.g., solid-phase extraction) to ensure complete removal of solvents that may promote degradation.A cleaner final product with improved stability.

Data Presentation

Table 1: Efficacy of Common Radical Scavengers in Reducing Radiolysis of Radiopharmaceuticals
Radical ScavengerTypical ConcentrationReported Effect on Radiochemical Purity (RCP)Reference
Ethanol0.1% - 0.5% (v/v)Maintained RCP of [18F]FDG above 95% for up to 12 hours at high radioactivity concentrations.[3][4][3][4]
Sodium Ascorbate0.5% (w/v)Inhibited radiolysis of [18F]AV-19 during and after synthesis, maintaining RCP >95% for up to 6 hours.[2][2]
Phenyl N-tert-butylnitrone (PBN)0.1% - 0.5% (w/v)Inhibited radiolytic decomposition of [18F]AV-19 during synthesis, maintaining RCP >93% for 1 hour post-synthesis.[2][2]

Experimental Protocols

Protocol 1: General Synthesis of a Fluorine-18 Labeled Sigma-2 Radioligand (e.g., [18F]ISO-1)
  • [18F]Fluoride Production and Activation:

    • Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron.

    • Trap the aqueous [18F]fluoride on an anion exchange cartridge.

    • Elute the [18F]fluoride into a reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2.

    • Azeotropically dry the [18F]fluoride by repeated additions and evaporations of acetonitrile.

  • Radiolabeling Reaction:

    • Dissolve the precursor of "this compound" (e.g., a tosylate or nosylate (B8438820) precursor of ISO-1) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

    • Add the precursor solution to the dried [18F]fluoride.

    • Heat the reaction mixture at a specific temperature (e.g., 120°C) for a defined time (e.g., 10-15 minutes).

  • Purification:

    • Dilute the reaction mixture with water.

    • Load the mixture onto a C18 solid-phase extraction (SPE) cartridge.

    • Wash the cartridge with water to remove unreacted [18F]fluoride and polar impurities.

    • Elute the desired radiolabeled product with a suitable organic solvent (e.g., ethanol or acetonitrile).

    • Further purify using semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation:

    • Collect the HPLC fraction containing the purified "this compound".

    • Remove the HPLC solvent under a stream of inert gas.

    • Reconstitute the final product in a sterile solution for injection, typically saline containing a small amount of a stabilizer like ethanol (e.g., 0.2% v/v).[3]

Visualizations

Radiolysis_Mitigation_Workflow Workflow for Minimizing Radiolysis cluster_synthesis Synthesis & Purification cluster_formulation Formulation & Storage cluster_troubleshooting Troubleshooting Start Start Synthesis Optimize_Params Optimize Synthesis Parameters (Time, Temp, Precursor Amount) Start->Optimize_Params Radiolabeling Radiolabeling Reaction Optimize_Params->Radiolabeling Purification Purification (SPE/HPLC) Radiolabeling->Purification Add_Scavenger Add Radical Scavenger (e.g., Ethanol, Ascorbic Acid) Purification->Add_Scavenger Final_QC Final Quality Control (RCP, Purity) Add_Scavenger->Final_QC Storage Store at Low Temperature & Protect from Light Final_QC->Storage Low_RCP Low RCP? Final_QC->Low_RCP Fails Low_RCP->Storage No (Passes) Radiolysis_Check Investigate Radiolysis (High Activity, No Scavenger?) Low_RCP->Radiolysis_Check Yes Radiolysis_Check->Optimize_Params Re-optimize Radiolysis_Check->Add_Scavenger Increase Scavenger

Caption: Workflow for minimizing radiolysis during synthesis and formulation.

Radiolysis_Mechanism Mechanism of Radiolysis and Intervention cluster_process Radiolysis Process cluster_intervention Intervention Radionuclide Radionuclide (e.g., 18F) Radiation Ionizing Radiation (β+) Radionuclide->Radiation Solvent Solvent (e.g., H2O) Radiation->Solvent Free_Radicals Reactive Free Radicals (e.g., •OH, e-aq) Solvent->Free_Radicals Radioligand This compound Free_Radicals->Radioligand attacks Neutralized_Radicals Neutralized Species Free_Radicals->Neutralized_Radicals neutralized by scavenger Degradation_Product Degradation Products Radioligand->Degradation_Product degrades to Scavenger Radical Scavenger (e.g., Ethanol) Scavenger->Free_Radicals quenches

Caption: Radiolysis mechanism and the role of radical scavengers.

References

Technical Support Center: Addressing Poor In Vivo Stability of Sigma-2 Radiotracers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sigma-2 receptor radiotracers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the in vivo stability of these imaging agents.

Troubleshooting Guides

Poor in vivo stability of sigma-2 radiotracers can manifest in various ways, leading to compromised imaging quality and inaccurate quantification. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential CausesRecommended Solutions
High Bone Uptake on PET Scan - Defluorination: The primary cause is the metabolic cleavage of the carbon-fluorine bond, releasing free [¹⁸F]fluoride, which then accumulates in the bone.[1] - Metabolism of the Radiotracer: Specific metabolic pathways can lead to the release of the radionuclide.- Chemical Modification: Introduce deuterium (B1214612) atoms near the fluorine label to leverage the kinetic isotope effect, which can slow down the rate of defluorination.[1] - Alternative Labeling Strategies: Consider using radiometals or alternative radiohalogens if defluorination is a persistent issue with ¹⁸F. - Structural Optimization: Modify the chemical structure to block sites susceptible to metabolic attack without compromising binding affinity.
Low Brain Uptake - P-glycoprotein (P-gp) Efflux: The radiotracer may be a substrate for efflux transporters at the blood-brain barrier (BBB), actively removing it from the brain.[2][3] - High Plasma Protein Binding: Extensive binding to plasma proteins reduces the free fraction of the radiotracer available to cross the BBB. - Poor Lipophilicity: The physicochemical properties of the tracer may not be optimal for passive diffusion across the BBB.- Co-administration of P-gp Inhibitors: In preclinical studies, use P-gp inhibitors like cyclosporine A to confirm P-gp mediated efflux.[2] - Structural Modification: Design analogues with reduced P-gp substrate affinity. - Optimize Lipophilicity: Adjust the logP value of the tracer to fall within the optimal range for BBB penetration.
High Off-Target Binding - Binding to Sigma-1 Receptors: Many sigma-2 ligands exhibit some affinity for sigma-1 receptors, leading to non-specific signals. - Binding to other proteins/receptors: The radiotracer may have affinity for other molecular targets in the body.- Blocking Studies: Co-inject a selective sigma-1 receptor antagonist to determine the contribution of sigma-1 binding to the overall signal. - Improve Selectivity: Synthesize and evaluate analogues with higher selectivity for the sigma-2 receptor over the sigma-1 receptor and other potential off-targets.[4] - In Vitro Autoradiography: Use tissue sections to visualize the binding pattern and compare it with the known distribution of sigma-2 receptors.
Rapid Metabolism - Hepatic Metabolism: The liver is a primary site of drug metabolism, and sigma-2 radiotracers can be rapidly broken down by cytochrome P450 enzymes.[5] - Plasma Esterases: If the tracer contains ester functional groups, it can be susceptible to hydrolysis by plasma esterases.- In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to identify major metabolites and metabolic pathways.[5] - Structural Modifications: Modify metabolically labile sites to improve stability. For example, replace an ester with a more stable amide. - Deuteration: As with defluorination, deuteration can slow down metabolic processes at specific sites.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for the poor in vivo stability of ¹⁸F-labeled sigma-2 radiotracers?

A1: The most frequently encountered issue is defluorination , which is the metabolic removal of the fluorine-18 (B77423) radiolabel from the tracer molecule. The carbon-fluorine bond, while strong, can be cleaved by metabolic enzymes, leading to the release of free [¹⁸F]fluoride. This free fluoride (B91410) is then taken up by bone tissue, resulting in high background signal and obscuring the specific signal from the target tissues.[1]

Q2: How can I determine if my sigma-2 radiotracer is a substrate for P-glycoprotein (P-gp)?

A2: You can assess P-gp interaction both in vitro and in vivo. In vitro, you can use cell lines that overexpress P-gp and measure the transport of your radiotracer across a cell monolayer. In vivo, the gold standard is to perform PET imaging studies in rodents with and without the administration of a P-gp inhibitor, such as cyclosporine A. A significant increase in brain uptake of your radiotracer in the presence of the inhibitor strongly suggests that it is a P-gp substrate.[2][6]

Q3: What are the key physicochemical properties to consider for optimizing the brain uptake of a sigma-2 radiotracer?

A3: For a radiotracer to effectively cross the blood-brain barrier, it should ideally have:

  • Moderate Lipophilicity: A logP value typically between 1 and 3 is considered optimal for passive diffusion across the BBB.

  • Low Molecular Weight: Generally, a molecular weight below 500 Da is preferred.

  • Low Polar Surface Area: A lower polar surface area is associated with better BBB penetration.

  • Limited Hydrogen Bonding Capacity: Fewer hydrogen bond donors and acceptors can improve brain uptake.

Q4: My radiotracer shows good stability in plasma but poor stability in vivo. What could be the reason?

A4: While plasma stability is a good initial indicator, it doesn't fully replicate the complex metabolic environment of a living organism. If your tracer is stable in plasma but not in vivo, it is likely being metabolized in organs with high enzymatic activity, primarily the liver. Hepatic clearance by cytochrome P450 enzymes can be a major route of metabolism that is not accounted for in a simple plasma stability assay.[5]

Q5: How can I differentiate between specific binding to sigma-2 receptors and off-target binding?

A5: To confirm the specificity of your radiotracer's binding to sigma-2 receptors, you should perform blocking studies. This involves co-injecting your radiotracer with a high dose of a known and selective sigma-2 receptor ligand. A significant reduction in the tracer's uptake in the target tissue in the presence of the blocking agent indicates specific binding. To rule out binding to sigma-1 receptors, a similar experiment can be performed using a selective sigma-1 antagonist.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of a radiotracer in plasma over time.

Materials:

  • Radiotracer

  • Freshly collected plasma (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (B52724)

  • Water bath or incubator at 37°C

  • Centrifuge

  • Radio-TLC or radio-HPLC system

Procedure:

  • Pre-warm the plasma to 37°C.

  • Add the radiotracer to the plasma at a final concentration of approximately 1 µCi/mL.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma/radiotracer mixture.

  • To precipitate the plasma proteins, add an equal volume of cold acetonitrile to the aliquot.

  • Vortex the sample and then centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant using radio-TLC or radio-HPLC to separate the intact radiotracer from any radiolabeled metabolites.

  • Quantify the percentage of intact radiotracer at each time point relative to the 0-minute time point.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To evaluate the metabolic stability of a radiotracer in the presence of liver enzymes.

Materials:

  • Radiotracer

  • Liver microsomes (e.g., human, mouse, rat)

  • NADPH regenerating system (or NADPH)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile

  • Water bath or incubator at 37°C

  • Centrifuge

  • Radio-TLC or radio-HPLC system

Procedure:

  • Prepare a reaction mixture containing the radiotracer, liver microsomes, and phosphate buffer.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Stop the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the sample to pellet the microsomes.

  • Analyze the supernatant by radio-TLC or radio-HPLC to determine the percentage of the parent radiotracer remaining.

Protocol 3: Rodent Biodistribution Study

Objective: To determine the tissue distribution and clearance of a radiotracer in vivo.

Materials:

  • Radiotracer

  • Experimental animals (e.g., mice or rats)

  • Saline for injection

  • Gamma counter

  • Anesthesia

Procedure:

  • Administer a known amount of the radiotracer to the animals via intravenous injection (typically through the tail vein).

  • At predetermined time points post-injection (e.g., 5, 30, 60, 120 minutes), euthanize a group of animals.

  • Dissect and collect major organs and tissues of interest (e.g., brain, heart, lungs, liver, kidneys, muscle, bone, and blood).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation plasma_stability Plasma Stability Assay microsome_stability Liver Microsome Assay plasma_stability->microsome_stability Promising Stability receptor_binding Receptor Binding Assay microsome_stability->receptor_binding High Metabolic Stability biodistribution Rodent Biodistribution receptor_binding->biodistribution High Affinity & Selectivity pet_imaging PET Imaging biodistribution->pet_imaging Favorable Pharmacokinetics metabolite_analysis Metabolite Analysis pet_imaging->metabolite_analysis Clear Imaging Signal optimization Chemical Modification/ Optimization metabolite_analysis->optimization Identified Instability optimization->plasma_stability New Analogues troubleshooting_logic start Poor In Vivo Performance high_bone_uptake High Bone Uptake? start->high_bone_uptake low_brain_uptake Low Brain Uptake? start->low_brain_uptake rapid_clearance Rapid Clearance? start->rapid_clearance defluorination Assess Defluorination high_bone_uptake->defluorination Yes pgp_efflux Investigate P-gp Efflux low_brain_uptake->pgp_efflux Yes metabolism Assess Metabolic Stability rapid_clearance->metabolism Yes solution_defluorination Modify Structure (e.g., Deuteration) defluorination->solution_defluorination solution_pgp Optimize Lipophilicity/ Reduce P-gp Substrate Affinity pgp_efflux->solution_pgp solution_metabolism Block Metabolic Hotspots metabolism->solution_metabolism

References

Technical Support Center: Overcoming Blood-Brain Barrier Penetration Issues with Sigma-2 Radioligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sigma-2 radioligands. Our goal is to help you overcome challenges related to blood-brain barrier (BBB) penetration and optimize your experiments for successful brain imaging and therapeutic delivery.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My sigma-2 radioligand shows low brain uptake in vivo. What are the potential causes and how can I troubleshoot this?

Answer:

Low brain uptake of a sigma-2 radioligand can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Troubleshooting Steps:

  • Poor Blood-Brain Barrier (BBB) Permeability: The intrinsic physicochemical properties of your ligand may hinder its ability to cross the BBB.

    • Troubleshooting:

      • Assess Physicochemical Properties: Compare the calculated or experimentally determined properties of your ligand (see Table 1) to the optimal ranges for CNS drugs.[1][2] Properties such as high lipophilicity (LogP), large molecular weight (MW), and high topological polar surface area (TPSA) can limit BBB penetration.[1]

      • In Vitro Permeability Assays: If not already done, perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion. An effective permeability (Pe) value of >1.5 x 10⁻⁶ cm/s is generally considered indicative of good passive permeability.

  • Efflux Transporter Substrate: Your radioligand may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump it out of the brain.[3]

    • Troubleshooting:

      • In Vivo P-gp Inhibition Study: Conduct a biodistribution study in rodents with and without a P-gp inhibitor like cyclosporine A or verapamil.[3] A significant increase in brain uptake in the presence of the inhibitor suggests your radioligand is a P-gp substrate.[3] For example, the brain uptake of some sigma-2 radioligands was significantly increased when co-administered with cyclosporine A.[3]

      • In Vitro Efflux Assays: Utilize cell-based assays (e.g., MDCK-MDR1) to determine the efflux ratio of your compound. An efflux ratio greater than 2.0 is often indicative of active efflux.

  • High Plasma Protein Binding: Extensive binding to plasma proteins reduces the free fraction of the radioligand available to cross the BBB.

    • Troubleshooting:

      • Determine Plasma Free Fraction (fu,p): Use methods like equilibrium dialysis or ultrafiltration to measure the percentage of your radioligand that is not bound to plasma proteins. A low free fraction can significantly limit brain exposure.

  • Rapid Metabolism: The radioligand may be quickly metabolized in the periphery into forms that cannot cross the BBB.

    • Troubleshooting:

      • Metabolite Analysis: Analyze blood and plasma samples at various time points post-injection to identify and quantify radiometabolites. If significant metabolism is occurring, consider chemical modifications to improve metabolic stability.

Logical Workflow for Troubleshooting Low Brain Uptake:

troubleshooting_low_brain_uptake start Low Brain Uptake Observed check_physchem Assess Physicochemical Properties (LogP, MW, TPSA) start->check_physchem in_vitro_pampa Perform In Vitro PAMPA Assay check_physchem->in_vitro_pampa Suboptimal Properties p_gp_study Conduct In Vivo P-gp Inhibition Study check_physchem->p_gp_study Optimal Properties in_vitro_pampa->p_gp_study High Permeability redesign Rational Ligand Redesign in_vitro_pampa->redesign Low Permeability plasma_binding Determine Plasma Free Fraction (fu,p) p_gp_study->plasma_binding Not a P-gp Substrate p_gp_study->redesign P-gp Substrate Confirmed metabolism_study Analyze for Radiometabolites plasma_binding->metabolism_study Low Plasma Binding plasma_binding->redesign High Plasma Binding metabolism_study->redesign Rapid Metabolism optimize Optimize for In Vivo Studies metabolism_study->optimize Metabolically Stable

Caption: Troubleshooting workflow for low brain uptake of sigma-2 radioligands.

Question: How can I differentiate between low BBB penetration and high non-specific binding in the brain?

Answer:

Distinguishing between poor BBB penetration and high non-specific binding is critical for interpreting your results.

  • Low BBB penetration means the radioligand is not effectively crossing from the blood into the brain tissue. This results in low overall radioactivity in the brain.

  • High non-specific binding occurs when the radioligand enters the brain but binds to off-target sites, leading to a poor signal-to-noise ratio.

Experimental Approaches to Differentiate:

  • Blocking Studies: Co-administer a high dose of a non-radioactive, selective sigma-2 receptor ligand (a "cold" ligand) with your radioligand.

    • If brain uptake is significantly reduced: This indicates that a substantial portion of the signal is from specific binding to sigma-2 receptors.

    • If brain uptake is not significantly reduced: This suggests that the binding is largely non-specific or that the radioligand has very low brain uptake to begin with.

  • Ex Vivo Autoradiography: This technique allows for the visualization of the distribution of your radioligand in brain slices.

    • Specific Binding: The distribution should match the known anatomical distribution of sigma-2 receptors (e.g., high density in the cerebellum, motor cortex, and hippocampus).[4]

    • Non-Specific Binding: A more uniform distribution across the brain, particularly in white matter regions, is indicative of non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular properties influencing BBB penetration of sigma-2 radioligands?

A1: The ideal physicochemical properties for BBB penetration are summarized in the table below. These are general guidelines, and exceptions exist. A CNS Multi-Parameter Optimization (MPO) score, which combines these properties into a single value, can be a useful predictor, with a score > 3 often being favorable.[5][6]

Table 1: Physicochemical Properties for Optimal BBB Penetration

PropertyDesirable RangeRationale
Molecular Weight (MW) < 450 DaSmaller molecules can more easily diffuse across the BBB.[2]
Lipophilicity (cLogP/cLogD) 1 - 3A balance is needed; too low and it won't enter the lipid membrane, too high and it may have poor solubility and high non-specific binding.[7]
Topological Polar Surface Area (TPSA) < 90 ŲLower TPSA is associated with better passive diffusion across the BBB.[1][2]
Hydrogen Bond Donors (HBD) ≤ 3Fewer hydrogen bond donors reduce the energy penalty for desolvation to enter the lipid membrane.[2]
pKa of most basic center 7.5 - 10.5A basic pKa can be beneficial for interacting with the negatively charged headgroups of the lipid bilayer, but a high degree of ionization at physiological pH can hinder passive diffusion.[2]

Q2: What are the recommended in vitro and in vivo models for assessing BBB penetration of my sigma-2 radioligand?

A2: A multi-tiered approach using both in vitro and in vivo models is recommended.

  • In Vitro Models:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput screening tool to predict passive permeability. It is cost-effective and useful for early-stage compound selection.[1]

    • Cell-Based Models (e.g., Caco-2, MDCK, hCMEC/D3): These models use cell monolayers to mimic the BBB and can assess both passive permeability and the involvement of transporters.[8] Human-derived cell models like hCMEC/D3 may offer better prediction of human BBB penetration.[8]

  • In Vivo Models:

    • Rodent Biodistribution Studies: This is the gold standard for determining the uptake of a radioligand in various organs, including the brain. It provides quantitative data on brain uptake (often expressed as %ID/g) and brain-to-blood ratios.

    • Positron Emission Tomography (PET) Imaging: PET imaging in rodents or non-human primates allows for real-time, dynamic assessment of radioligand kinetics in the brain, providing a more comprehensive understanding of BBB penetration and washout.

Q3: Is there a known interaction between sigma-2 receptors and BBB efflux transporters?

A3: Yes, there is evidence of a relationship between sigma-2 receptor ligands and the P-glycoprotein (P-gp) efflux transporter. Some sigma-2 receptor ligands have been shown to be substrates of P-gp, which can limit their brain penetration.[3] Conversely, some sigma-2 ligands have also been found to modulate P-gp activity.[4][9] Therefore, it is crucial to evaluate the potential for P-gp interaction for any new sigma-2 radioligand intended for CNS applications.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration

Objective: To assess the passive permeability of a sigma-2 radioligand across an artificial lipid membrane mimicking the BBB.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • BBB-PAMPA lipid solution (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (high and low permeability)

  • Plate reader for quantification (e.g., UV-Vis or LC-MS/MS)

Procedure:

  • Prepare Donor Solutions: Dissolve the test compound and controls in PBS to a final concentration of 100-200 µM.

  • Coat Filter Plate: Carefully add 5 µL of the BBB-PAMPA lipid solution to each well of the filter plate, ensuring the entire membrane surface is coated.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Assemble PAMPA Sandwich: Place the lipid-coated filter plate onto the acceptor plate, creating the "sandwich".

  • Add Donor Solutions: Add 150 µL of the donor solutions (test compounds and controls) to the appropriate wells of the filter plate.

  • Incubation: Cover the plate and incubate at room temperature for 4-18 hours with gentle shaking.

  • Sample Collection: After incubation, carefully separate the filter and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate Permeability: Calculate the effective permeability (Pe) using the following equation: Pe (cm/s) = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the theoretical concentration at equilibrium, VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time in seconds.

Protocol 2: In Vivo Rodent Biodistribution Study

Objective: To determine the uptake and distribution of a sigma-2 radioligand in various tissues, including the brain, over time.

Materials:

  • Radiolabeled sigma-2 ligand

  • Healthy rodents (e.g., mice or rats)

  • Injection supplies (syringes, needles)

  • Anesthesia (if required for injection)

  • Dissection tools

  • Gamma counter

  • Analytical balance

Procedure:

  • Animal Preparation: Acclimatize animals to the housing conditions. On the day of the experiment, weigh each animal.

  • Dose Preparation: Prepare the radioligand solution for injection and determine the radioactivity concentration. Draw a known volume and activity into each injection syringe.

  • Injection: Inject the radioligand intravenously (typically via the tail vein). Record the exact time of injection and the net injected dose for each animal.

  • Time Points: Euthanize groups of animals (n=3-5 per group) at predetermined time points (e.g., 2, 5, 15, 30, 60, and 120 minutes post-injection).

  • Tissue Dissection: Immediately following euthanasia, dissect the brain and other organs of interest (e.g., blood, heart, lungs, liver, kidneys, muscle, bone).

  • Sample Processing: Weigh each tissue sample and place it in a counting tube.

  • Radioactivity Measurement: Measure the radioactivity in each tissue sample and in standards of the injected dose using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. Also, calculate the brain-to-blood ratio by dividing the %ID/g in the brain by the %ID/g in the blood.

Visualizations

Sigma-2 Receptor Signaling Complex

sigma2_signaling cluster_membrane Plasma Membrane / Endoplasmic Reticulum cluster_extracellular Extracellular cluster_intracellular Intracellular TMEM97 Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 TMEM97->PGRMC1 Forms Complex Cholesterol Cholesterol Homeostasis TMEM97->Cholesterol LDLR LDLR LDLR->TMEM97 Forms Complex Internalization Cellular Uptake LDLR->Internalization LDL LDL LDL->LDLR Binds Abeta Aβ Oligomers Abeta->LDLR Binds

Caption: The sigma-2 receptor (TMEM97) forms a complex with PGRMC1 and the LDL receptor, influencing cholesterol homeostasis and cellular uptake of ligands like LDL and Aβ oligomers.[10]

References

dealing with high non-specific binding in sigma-2 receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high non-specific binding in sigma-2 receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of sigma-2 receptor assays?

A1: Non-specific binding refers to the interaction of a radioligand with components other than the sigma-2 receptor.[1] This can include binding to other proteins, lipids, plasticware, and filter membranes used in the assay.[1][2] High non-specific binding is a significant source of background noise that can obscure the true specific binding signal, leading to inaccurate measurements of receptor affinity and density.[1]

Q2: What are the primary causes of high non-specific binding?

A2: High non-specific binding in sigma-2 receptor assays can arise from several factors:

  • Hydrophobic and Electrostatic Interactions: Ligands can bind non-specifically to various surfaces and molecules through these forces.[1]

  • Ligand Properties: Highly lipophilic or charged ligands are more prone to non-specific binding.[1]

  • Suboptimal Buffer Conditions: Inappropriate pH and low ionic strength of the assay buffer can promote non-specific interactions.[1][2]

  • Inadequate Blocking: Failure to block all unoccupied sites on assay plates, tubes, and filters can lead to high background signals.[3]

  • Receptor Preparation Quality: The presence of impurities or denatured proteins in the membrane preparation can contribute to non-specific binding.[1]

Q3: How is non-specific binding experimentally determined?

A3: Non-specific binding is measured by incubating the radioligand with the receptor preparation in the presence of a high concentration of an unlabeled competitor.[1] This "cold" ligand saturates the specific binding sites on the sigma-2 receptor, so any remaining radioligand binding is considered non-specific.[1] For sigma-2 receptor assays, a commonly used compound to determine non-specific binding is 10 µM haloperidol (B65202).[4]

Q4: Why is it crucial to minimize non-specific binding?

A4: Minimizing non-specific binding is critical for obtaining accurate and reproducible data. High non-specific binding reduces the assay's signal-to-noise ratio, making it difficult to reliably quantify specific binding. This can lead to incorrect estimation of ligand affinity (Kᵢ) and receptor density (Bₘₐₓ).

Troubleshooting Guides

This section provides solutions to common issues encountered during sigma-2 receptor assays.

Issue 1: High background signal across the entire assay plate.

Q: My non-specific binding is excessively high, often exceeding 50% of the total binding. What steps can I take to reduce this?

A: High non-specific binding can be addressed by systematically optimizing your assay conditions. Here are several strategies:

  • Optimize Buffer Composition:

    • Adjust pH: The pH of your buffer can influence the charge of your ligand and receptor.[1][5] Experiment with a range of pH values to find the optimal condition that minimizes non-specific interactions.

    • Increase Ionic Strength: Adding salt (e.g., 50-500 mM NaCl) to your assay buffer can reduce electrostatic interactions, a common cause of non-specific binding.[1][5][6]

  • Incorporate Blocking Agents:

    • Bovine Serum Albumin (BSA): BSA is a common blocking agent that can be added to the assay buffer to block non-specific binding sites on various surfaces.[1][5] A typical concentration range is 0.1% to 5% (w/v).[1]

    • Non-fat Dry Milk: This is another effective blocking agent, typically used at concentrations of 1% to 5% (w/v).[1]

  • Add Detergents:

    • If hydrophobic interactions are suspected, adding a low concentration of a non-ionic detergent like Tween-20 (0.01-0.1%) or Triton X-100 can help.[1][5][6] These agents can also prevent the ligand from sticking to plasticware.[5][6]

Issue 2: Non-specific binding increases proportionally with radioligand concentration.

Q: I observe that as I increase the concentration of my radioligand, the non-specific binding also increases linearly. How can I address this?

A: This often points to issues with the radioligand binding to the filter membrane or plasticware.

  • Pre-soak Filters: Before use, pre-soak the filter mats in a blocking buffer. Polyethyleneimine (PEI) is commonly used for this purpose in receptor binding assays. A 0.3-0.5% PEI solution is often effective.

  • Test Different Filter Types: The material of the filter itself can contribute to non-specific binding. Consider testing different types of filter materials (e.g., glass fiber, polyethersulfone) to find one with the lowest background for your specific radioligand.

  • Optimize Washing Steps: Increase the volume and/or the number of washes with ice-cold wash buffer to more effectively remove unbound radioligand from the filters.[4]

Data Presentation

Table 1: Impact of Common Buffer Additives on Reducing Non-Specific Binding

AdditiveTypical Concentration RangeMechanism of ActionExpected Impact on NSBPotential Issues
Bovine Serum Albumin (BSA) 0.1% - 5% (w/v)[1]Blocks non-specific binding sites on surfaces.[1][6]20% - 70% reduction[1]Can sometimes interfere with specific protein-protein interactions.[1]
Sodium Chloride (NaCl) 50 - 500 mM[1]Shields charged molecules, reducing electrostatic interactions.[5][6]Variable, dependent on the nature of the ligand and receptor.High concentrations may disrupt specific binding.
Tween-20 0.01% - 0.1% (v/v)[1]Disrupts hydrophobic interactions.[5][6]Can significantly reduce NSB caused by hydrophobic ligands.May interfere with some receptor-ligand interactions at higher concentrations.[7]
Non-fat Dry Milk 1% - 5% (w/v)[1]A mixture of proteins that effectively blocks non-specific sites.[1]Can be a very effective and inexpensive blocking agent.May contain endogenous enzymes that can interfere with the assay.

Experimental Protocols

Protocol: Standard Radioligand Binding Assay for Sigma-2 Receptors

This protocol provides a general framework. Optimal conditions for specific ligands and receptor preparations should be determined empirically.

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat liver) or cells expressing sigma-2 receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in buffer and determine the protein concentration (e.g., using a Bradford or BCA assay). Store at -80°C.

2. Binding Assay:

  • Prepare assay tubes containing:

    • Total Binding: Radioligand (e.g., [³H]DTG) and membrane preparation in assay buffer. To mask sigma-1 receptors when using a non-selective ligand like [³H]DTG, include 100 nM (+)-pentazocine.[9][10]

    • Non-specific Binding: Radioligand, membrane preparation, and a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol or 10 µM DTG).[4][10]

    • Competitor Binding (for Kᵢ determination): Radioligand, membrane preparation, and varying concentrations of the unlabeled test compound.

  • Incubate the tubes at room temperature for a predetermined time to reach equilibrium (e.g., 90-120 minutes).[10]

3. Termination and Filtration:

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a suitable solution (e.g., 0.3% PEI).

  • Wash the filters rapidly with multiple volumes of ice-cold wash buffer to remove unbound radioligand.[4]

4. Quantification:

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

5. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • For saturation binding experiments, plot specific binding against the radioligand concentration and analyze using non-linear regression to determine K₋ and Bₘₐₓ.

  • For competition binding experiments, plot the percentage of specific binding against the log concentration of the competitor and analyze using a sigmoidal dose-response model to determine the IC₅₀, which can then be converted to the Kᵢ.

Mandatory Visualization

TroubleshootingWorkflow start High Non-Specific Binding Detected check_buffer Is Buffer Composition Optimal? start->check_buffer optimize_buffer Adjust pH and/or Ionic Strength (e.g., add 50-500 mM NaCl) check_buffer->optimize_buffer No check_blocking Is Blocking Step Sufficient? check_buffer->check_blocking Yes optimize_buffer->check_blocking optimize_blocking Add/Optimize Blocking Agent (e.g., 0.1-5% BSA or Non-fat Dry Milk) check_blocking->optimize_blocking No check_hydrophobicity Is Ligand Highly Hydrophobic? check_blocking->check_hydrophobicity Yes optimize_blocking->check_hydrophobicity add_detergent Add Non-ionic Detergent (e.g., 0.01-0.1% Tween-20) check_hydrophobicity->add_detergent Yes check_filters Is Filter Binding an Issue? check_hydrophobicity->check_filters No add_detergent->check_filters optimize_filters Pre-soak Filters (e.g., 0.3% PEI) and Optimize Washes check_filters->optimize_filters Yes end_point Re-evaluate Non-Specific Binding check_filters->end_point No optimize_filters->end_point

Caption: Troubleshooting workflow for high non-specific binding.

References

Technical Support Center: Advancing Sigma-2 Radioligand Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of sigma-2 (σ2) receptor radioligands. Our goal is to facilitate the improvement of radioligand affinity and selectivity through detailed experimental protocols, data-driven insights, and clear visual guides.

Frequently Asked Questions (FAQs)

Q1: What is the identity of the sigma-2 receptor and its relevance in radioligand development?

A1: The sigma-2 receptor was pharmacologically identified in 1990, but its corresponding gene, TMEM97 (Transmembrane Protein 97), was not identified until 2017.[1] It is a four-pass transmembrane protein primarily located in the endoplasmic reticulum.[1] The σ2 receptor is a compelling target for radioligand development because it is overexpressed in proliferating cells, including a wide variety of tumor cells, often at densities 10-fold higher than in quiescent cells.[2][3][4][5][6] This differential expression makes it a valuable biomarker for imaging cancer and assessing the proliferative status of tumors.[2][4][5][6]

Q2: What are the main challenges in developing high-affinity and selective sigma-2 radioligands?

A2: The primary challenges include:

  • Selectivity over Sigma-1 Receptor: Many compounds exhibit affinity for both sigma-1 (σ1) and sigma-2 receptors due to promiscuous binding to cationic amphiphiles.[7] Achieving high selectivity for the σ2 receptor is a significant hurdle.[2][6]

  • Structural Information: For a long time, the lack of a cloned receptor and crystal structure hindered structure-based drug design.[8] While the identification of TMEM97 and recent structural studies are advancing the field, ligand-based design has historically been the primary approach.[7][9]

  • In Vitro Assay Complexity: Standard radioligand binding assays for the σ2 receptor can be complicated by the need to mask the σ1 receptor, which can introduce artifacts and inaccuracies.[2][10][11][12]

Q3: Which chemical scaffolds have shown promise for developing selective sigma-2 radioligands?

A3: Several chemical classes have been successfully explored to develop selective σ2 receptor ligands. These include derivatives of bicyclic amines, indoles, cyclohexylpiperazines, and tetrahydroisoquinolines.[4][5][8] Structure-activity relationship (SAR) studies on these scaffolds are crucial for optimizing affinity and selectivity.

Q4: What is the role of PGRMC1 in relation to the sigma-2 receptor?

A4: Progesterone Receptor Membrane Component 1 (PGRMC1) is a co-receptor that forms a complex with the σ2 receptor (TMEM97).[13][14] This complex is involved in various cellular functions, including cholesterol homeostasis and the regulation of cell signaling pathways.[1][14] While some studies suggest that σ2 ligands bind to a site within PGRMC1, others indicate that TMEM97 and PGRMC1 do not mediate sigma-2 ligand-induced cell death, highlighting the complexity of this interaction.[5][14]

Troubleshooting Guides

Guide 1: Poor Affinity or Selectivity in Novel Compounds
Issue Possible Cause Troubleshooting Step
Low Affinity (High Ki) The chemical scaffold may not be optimal for the σ2 receptor binding pocket.- Modify the core scaffold based on known high-affinity ligands (e.g., tetrahydroisoquinoline, benzamide (B126) analogs).[2][4][8][15] - Explore structure-activity relationships by altering substituents on the core structure. For example, halogen substitution on benzamide analogs has been shown to increase affinity.[15]
Poor Selectivity (Low σ1/σ2 Ratio) The ligand may be interacting with a common binding site or possess physicochemical properties that favor binding to both receptor subtypes.- Systematically modify the ligand structure to enhance interactions with the σ2 receptor's secondary binding site, which is believed to contribute to selectivity.[11][12] - Compare the pharmacophore of your ligand with highly selective known σ2 ligands.
Inconsistent Binding Data Issues with compound purity, solubility, or stability in the assay buffer.- Verify the purity of the synthesized compound using analytical techniques like HPLC and NMR. - Assess the solubility of the compound in the assay buffer and consider using a co-solvent if necessary, ensuring it doesn't interfere with the assay.
Guide 2: Issues with Radioligand Binding Assays
Issue Possible Cause Troubleshooting Step
High Non-Specific Binding The radioligand is hydrophobic, leading to binding to non-receptor components like filters or membranes.[16]- Use a different radioligand with lower hydrophobicity if available. - Optimize blocking conditions by including agents like bovine serum albumin (BSA) or using pre-soaked filters (e.g., with polyethyleneimine).[16][17] - Ensure the concentration of the competing ligand used to define non-specific binding is sufficient to saturate the receptors.
Low or No Specific Binding - Receptor degradation or low receptor concentration in the membrane preparation.[18] - Insufficient incubation time to reach equilibrium.[18] - Low radioligand concentration.[18]- Prepare fresh membrane homogenates and verify protein concentration.[17] - Perform a time-course experiment to determine the optimal incubation time for equilibrium.[19] - Use a range of radioligand concentrations, ensuring some are above the Kd.[18]
Overestimation of σ2 Receptor Density Incomplete masking of σ1 receptors when using non-selective radioligands like [3H]DTG. The radioligand can displace the masking agent (e.g., (+)-pentazocine) from the σ1 receptor.[10]- Use a highly selective σ2 radioligand, such as [125I]RHM-4, which does not require a masking agent.[11][12] - If using [3H]DTG, be aware of the limitations of masking protocols and consider using cell lines that lack σ1 receptors (e.g., MCF7) for more accurate determination of σ2 affinity.[10]
Poor Reproducibility Inconsistent sample preparation, pipetting errors, or variations in assay conditions.- Adhere strictly to standardized protocols.[20] - Ensure consistent protein concentrations across all samples. - Calibrate all equipment, especially pipettes and counters, regularly.[20]

Quantitative Data Summary

Table 1: Binding Affinities of Selected Sigma-2 Radioligands and Compounds

Compound/RadioligandReceptor Affinity (Ki, nM)Selectivity (σ1 Ki / σ2 Ki)Notes
[3H]DTG σ1: 35.5, σ2: 39.9~1Non-selective, often requires σ1 masking.[11][12]
[3H]Siramesine σ2: 1.1 (Kd)140-fold vs σ1One of the first selective σ2 ligands to be tritiated.[2]
[125I]RHM-4 High affinity for σ2High selectivity vs σ1A superior alternative to [3H]DTG for in vitro binding studies, as it does not require σ1 masking.[11][12]
Compound 19 (Siramesine analog) σ2: 0.0526Methanesulfonyl substitution increased σ2 affinity but decreased selectivity compared to siramesine.[2]
ZINC450573233 σ2: 2.4 - 6830Identified through structure-based docking.[7]
ZINC895657866 σ2: 2.4 - 6846Identified through structure-based docking.[7]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Sigma-2 Receptors

This protocol is for determining the inhibitory constant (Ki) of a test compound for the sigma-2 receptor using a selective radioligand.

Materials:

  • Cell membranes expressing sigma-2 receptors (e.g., from rat liver or a suitable cell line like MCF7).

  • Selective sigma-2 radioligand (e.g., [125I]RHM-4).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds at various concentrations.

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus (cell harvester).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[17]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of the selective radioligand (typically at or below its Kd value).[16]

    • A range of concentrations of the unlabeled test compound.

    • For determining non-specific binding, add a high concentration of a known σ2 ligand (e.g., unlabeled RHM-4 or DTG) to a set of wells.

    • For determining total binding, add only the assay buffer and radioligand.

  • Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[17]

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[17]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[17]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Visualizations

Sigma-2 Receptor Signaling Pathways

sigma2_signaling cluster_membrane Cell Membrane / ER cluster_downstream Downstream Effects s2_ligand Sigma-2 Ligand (Agonist) s2r σ2R (TMEM97) s2_ligand->s2r Binds pgrmc1 PGRMC1 s2r->pgrmc1 Forms Complex egfr EGFR s2r->egfr Interacts ca_signaling Ca²⁺ Signaling s2r->ca_signaling Modulates apoptosis Apoptosis s2r->apoptosis Induces pkc PKC egfr->pkc Activates raf Raf Kinase egfr->raf Activates cell_proliferation Cell Proliferation pkc->cell_proliferation raf->cell_proliferation

Caption: Simplified signaling pathway of the sigma-2 receptor.

Experimental Workflow: Competitive Binding Assay

competitive_binding_workflow prep 1. Prepare Membranes & Reagents setup 2. Set up 96-well Plate (Radioligand, Test Compound) prep->setup incubate 3. Add Membranes & Incubate setup->incubate filtrate 4. Rapid Vacuum Filtration incubate->filtrate wash 5. Wash Filters filtrate->wash count 6. Scintillation Counting wash->count analyze 7. Data Analysis (IC50 -> Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Troubleshooting Logic for Low Affinity

troubleshoot_affinity start Low Affinity (High Ki) check_purity Check Compound Purity (HPLC, NMR) start->check_purity check_solubility Check Solubility in Assay Buffer start->check_solubility modify_scaffold Modify Scaffold/ Substituents start->modify_scaffold Pure & Soluble retest Re-synthesize & Re-test check_purity->retest Impure check_solubility->modify_scaffold Poor Solubility modify_scaffold->retest

Caption: Troubleshooting logic for low-affinity sigma-2 ligands.

References

Technical Support Center: Optimizing Injection and Imaging Times for Sigma-2 Radioligand PET

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing positron emission tomography (PET) imaging studies using "Sigma-2 Radioligand 1," with a specific focus on the well-characterized radiotracer [18F]ISO-1 .

Frequently Asked Questions (FAQs)

Q1: What is the optimal time window between injection of [18F]ISO-1 and PET imaging?

A1: The optimal imaging window for [18F]ISO-1 PET can vary depending on the research question and the model system. However, based on clinical and preclinical studies, a general guideline is to acquire images between 50 and 60 minutes post-injection for optimal tumor-to-background contrast.[1][2] In some preclinical models, imaging up to 2 hours post-injection may further improve tumor-to-normal tissue ratios due to the relatively long half-life of Fluorine-18.[3]

Q2: What is the typical biodistribution of [18F]ISO-1 in vivo?

A2: Physiologic uptake of [18F]ISO-1 is expected in several organs. Users should be aware of this normal biodistribution when interpreting images. High uptake is typically observed in the following organs[1]:

  • Liver

  • Gallbladder

  • Bowel

  • Pancreas

Understanding this pattern is crucial to differentiate between normal physiological uptake and specific tumor targeting.

Q3: What is the correlation between [18F]ISO-1 uptake and tumor proliferation?

A3: Studies have demonstrated a significant positive correlation between the uptake of [18F]ISO-1, as measured by the maximum standardized uptake value (SUVmax), and the proliferation marker Ki-67 in various cancers, including breast cancer.[1][4] This suggests that [18F]ISO-1 PET imaging can be a valuable non-invasive tool for assessing the proliferative status of tumors.[4][5]

Q4: What is the molecular target of "this compound" ([18F]ISO-1)?

A4: The Sigma-2 receptor was identified as Transmembrane Protein 97 (TMEM97) .[6][7][8] This receptor is overexpressed in a wide range of proliferating tumor cells, making it a key biomarker for cancer imaging.[3][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Tumor Uptake 1. Low Sigma-2 receptor expression in the tumor model. 2. Poor radiotracer delivery to the tumor due to inadequate vascularization. 3. Incorrect injection timing or imaging window. 4. Radiochemical purity issues.1. Confirm Sigma-2 receptor/TMEM97 expression in your tumor model via in vitro methods (e.g., western blot, qPCR). 2. Consider using a different tumor model with known high Sigma-2 expression. 3. Optimize the injection-to-imaging time; consider dynamic PET imaging to characterize tracer kinetics. 4. Ensure high radiochemical purity of the [18F]ISO-1.
High Background Signal 1. Imaging too early after injection. 2. Suboptimal patient/animal preparation (e.g., not fasted). 3. Physiologic uptake in organs near the region of interest.1. Increase the uptake time to allow for clearance of the radiotracer from non-target tissues. An uptake period of at least 60 minutes is recommended.[10][11] 2. Follow a standardized fasting protocol (typically 4-6 hours) before radiotracer injection to reduce background noise. 3. Acquire CT or MRI for anatomical correlation to distinguish physiologic uptake from tumor signal.
Image Artifacts 1. Patient or animal motion during the scan. 2. Misalignment between PET and CT/MRI data (for attenuation correction). 3. Presence of metallic implants.[12]1. Ensure proper and comfortable immobilization of the subject. Use anesthesia for preclinical imaging.[13] 2. Review the co-registration of PET and anatomical images. Manually adjust if necessary. Respiratory gating can minimize motion artifacts in the thorax and abdomen.[12] 3. Note the location of any metallic implants and be aware of potential "hot" or "cold" spots in the corrected PET images. Reviewing non-attenuation-corrected images can help identify these artifacts.[12]
Variability in SUV Measurements 1. Inconsistent uptake times between scans. 2. Differences in injected dose and subject weight. 3. Variations in blood glucose levels.1. Strictly adhere to a standardized imaging protocol with consistent uptake times. 2. Accurately measure the injected dose and the subject's weight for precise SUV calculations. 3. Ensure consistent fasting and monitor blood glucose levels, as they can influence radiotracer uptake.

Data Presentation

Table 1: Recommended [18F]ISO-1 PET Imaging Parameters (Human Studies)

ParameterRecommended ValueReference(s)
Injected Activity 278–527 MBq[1][2]
Uptake Time 50–55 minutes[1][2]
Imaging Duration 1-hour dynamic imaging followed by static whole-body scan[1]

Table 2: Quantitative [18F]ISO-1 Uptake in Breast Cancer (Median Values)

MeasurementValueReference(s)
Tumor SUVmax 2.0 g/mL[1][2]
Normal Breast Tissue SUVmax 0.9 g/mL[1]
Tumor-to-Normal Breast Ratio 2.1[1]

Experimental Protocols

Protocol: Preclinical [18F]ISO-1 PET/CT Imaging of Tumor-Bearing Mice

  • Animal Preparation:

    • Fast mice for 4-6 hours prior to radiotracer injection to reduce background signal.

    • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane) and maintain anesthesia throughout the procedure.

    • Maintain the animal's body temperature using a heating pad to minimize brown fat uptake.

  • Radiotracer Administration:

    • Prepare a sterile solution of [18F]ISO-1.

    • Administer a dose of 5-10 MBq of [18F]ISO-1 via intravenous (tail vein) injection.

  • Uptake Period:

    • Allow the radiotracer to distribute for 60 minutes. Keep the animal under anesthesia and warm during this period.

  • PET/CT Imaging:

    • Position the animal in the center of the PET/CT scanner's field of view.

    • Acquire a CT scan for anatomical localization and attenuation correction.

    • Acquire a static PET scan for 10-15 minutes.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the tumor and reference tissues (e.g., muscle) to calculate SUV and tumor-to-background ratios.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Preclinical [18F]ISO-1 PET Imaging cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis animal_prep Animal Preparation (Fasting, Anesthesia) injection Intravenous Injection animal_prep->injection radiotracer_prep Radiotracer Preparation ([18F]ISO-1) radiotracer_prep->injection uptake Uptake Period (60 minutes) injection->uptake imaging PET/CT Imaging uptake->imaging reconstruction Image Reconstruction imaging->reconstruction analysis Image Analysis (ROI, SUV) reconstruction->analysis

Workflow for preclinical [18F]ISO-1 PET imaging.

Sigma2_Signaling_Pathway Simplified Sigma-2 Receptor (TMEM97) Signaling Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular TMEM97 TMEM97 (Sigma-2 Receptor) PGRMC1 PGRMC1 TMEM97->PGRMC1 Complex Formation Cholesterol_Homeostasis Cholesterol Homeostasis TMEM97->Cholesterol_Homeostasis Regulates Cell_Proliferation Cell Proliferation TMEM97->Cell_Proliferation Impacts LDLR LDLR PGRMC1->LDLR Complex Formation LDLR->Cholesterol_Homeostasis Internalization LDL LDL LDL->LDLR Binds

Simplified Sigma-2 receptor signaling pathway.

References

Technical Support Center: Managing Patient Motion in Clinical Sigma-2 Radioligand 1 Scans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing patient motion artifacts during clinical "Sigma-2 Radioligand 1" (S2RL-1) PET scans. Patient motion is a significant challenge in PET imaging, capable of degrading image quality and compromising the quantitative accuracy of tracer uptake measurements.[1][2][3][4] This guide offers practical solutions to mitigate these effects.

Troubleshooting Guide

This section addresses specific issues related to patient motion that users may encounter during S2RL-1 PET scans.

Issue 1: Blurring and loss of resolution in reconstructed PET images.

  • Possible Cause: Patient movement during the scan introduces inconsistencies in the collected data, leading to smeared images. This can be due to physiological factors like breathing and heartbeat, or non-physiological movements such as shifts in body position.[5][6]

  • Solution:

    • Patient Comfort and Immobilization: Ensure the patient is comfortable and well-immobilized before starting the scan. Use appropriate head and body holders. While restraints can help, they may not eliminate all movement and can sometimes cause discomfort, leading to more significant motion.[7]

    • Motion Tracking: Employ a motion tracking system, such as an infrared camera, to monitor the patient's head position throughout the scan.[6][8]

    • Motion Correction Algorithms: If motion is detected, apply post-reconstruction motion correction algorithms. These algorithms typically involve dividing the scan into multiple time frames, realigning each frame to a reference position, and then summing the corrected frames.[9]

Issue 2: Inaccurate quantification of S2RL-1 uptake (e.g., distorted Standardized Uptake Values - SUV).

  • Possible Cause: Misalignment between the PET emission data and the CT-based attenuation correction map due to patient motion can lead to significant errors in tracer quantification.[1][10] Motion can also cause the tracer to appear spread out, leading to an underestimation of its concentration in small regions of interest.

  • Solution:

    • Gating Techniques: For periodic motion like respiration, gating techniques can be employed. These methods acquire data only during specific phases of the respiratory cycle, minimizing motion-induced artifacts.[1][2][4]

    • Data-Driven Motion Correction: Utilize data-driven methods that detect motion directly from the PET data itself. These techniques can identify and correct for both periodic and non-periodic motion.[1][2]

    • Multiple Acquisition Frame (MAF) Correction: This approach involves sorting the list-mode PET data into separate time frames based on detected motion. Each frame is then reconstructed with its own attenuation correction map corresponding to the patient's position during that frame. The reconstructed frames are then realigned and summed.[6][8]

Issue 3: Artifacts at the edges of anatomical structures, particularly in parametric images.

  • Possible Cause: Patient motion can introduce severe artifacts in parametric images, such as Distribution Volume Ratio (DVR) maps, which are derived from dynamic PET scans. These artifacts often appear as discontinuities or areas of artificially high or low values, especially at the boundaries between different tissue types (e.g., gray and white matter).[6][8]

  • Solution:

    • Frame-by-Frame Realignment: Before generating parametric images, it is crucial to realign each time frame of the dynamic PET scan to a common reference frame.

    • Motion-Corrected Reconstruction: Incorporate motion information directly into the image reconstruction process. This can lead to more accurate parametric images compared to post-reconstruction correction methods.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of patient motion in S2RL-1 PET scans?

A1: Patient motion can be broadly categorized into two types:

  • Physiological motion: This includes involuntary movements such as respiration, cardiac motion, and peristalsis.[5]

  • Non-physiological (bulk) motion: This refers to voluntary or involuntary movements of the whole body or parts of the body, such as the head, limbs, or torso.[5] Long scan durations, which are common in neuroreceptor imaging, can increase the likelihood of bulk patient motion.[6][8][11]

Q2: How does patient motion specifically affect the quantitative analysis of S2RL-1 binding?

A2: Patient motion can significantly impact the quantitative accuracy of S2RL-1 PET scans in several ways:

  • Underestimation of Tracer Uptake: Blurring due to motion can lead to a partial volume effect, where the measured radioactivity concentration in a specific region of interest is underestimated.

  • Inaccurate Kinetic Modeling: For dynamic scans used to derive parameters like binding potential, motion can introduce errors in the time-activity curves, leading to unreliable estimates of receptor density and affinity.[6][8]

  • Misalignment with Anatomical Images: If motion occurs between the PET and anatomical (CT or MRI) scans, it can lead to incorrect localization of the S2RL-1 signal.

Q3: What are the available techniques to correct for patient motion?

A3: Several techniques can be used to mitigate the effects of patient motion:

  • Prospective Motion Correction: These methods track patient movement during the scan and adjust the scanner hardware in real-time to compensate.

  • Retrospective Motion Correction: These techniques are applied after the data has been acquired. They typically involve:

    • Image Registration: Aligning different frames of a dynamic scan or aligning the PET data to an anatomical reference.[9]

    • Gating: Acquiring data only during specific periods of physiological cycles (e.g., respiratory or cardiac gating).[1][2][4]

    • Data-Driven Methods: Using the PET data itself to estimate and correct for motion.[1][2]

    • Hardware-Based Tracking: Using external devices like infrared cameras to track patient movement, which can then be used to correct the PET data.[6][8]

Q4: When should I be most concerned about motion artifacts in my S2RL-1 scans?

A4: You should be particularly vigilant about motion artifacts in the following scenarios:

  • Long Scan Durations: The longer the scan, the higher the probability of patient movement.[6][8][11]

  • Studies Involving Elderly or Uncooperative Patients: These patient populations may have more difficulty remaining still for extended periods.[11]

  • High-Resolution Scanners: The impact of motion is more pronounced on high-resolution PET scanners, where even small movements can lead to significant image degradation.[5]

  • Quantitative Studies: If the primary outcome of your study is a quantitative measure of S2RL-1 binding, motion correction is critical for obtaining accurate results.[10]

Quantitative Data Summary

The following tables summarize the impact of patient motion on PET imaging and the effectiveness of various correction techniques based on published data.

Table 1: Impact of Motion on Quantitative Accuracy

ParameterMotion AmplitudeAverage DeviationReference
Myocardial Blood Flow (MBF)5 mm3.1% ± 1.8%[10]
Myocardial Blood Flow (MBF)20 mm7.3% ± 6.3%[10]
Regional SUVR (Brain)Not specified~4%[2]

Table 2: Performance of Motion Detection and Correction Techniques

TechniqueMetricPerformanceReference
Automated Motion DetectionSensitivity (≥ 10 mm motion)90%[10]
Automated Motion DetectionSensitivity (≤ 5 mm motion)45%[10]
Diffeomorphic Motion CorrectionVolume Mismatch Reduction~50%[12]

Experimental Protocols

Protocol 1: Multiple-Acquisition-Frame (MAF) Motion Correction

This protocol describes a retrospective motion correction technique using an external motion tracking system.

  • Data Acquisition:

    • Acquire PET data in list mode for the entire scan duration (e.g., 60-90 minutes).[6][8]

    • Simultaneously, monitor the patient's head position using an infrared motion-tracking system.

  • Data Processing:

    • Sort the list-mode data into multiple time frames. A new frame is started whenever the detected head motion exceeds a predefined threshold (e.g., 1-2 mm).[9]

    • For each time frame, generate a corresponding attenuation correction map based on the recorded head position for that frame.

  • Image Reconstruction:

    • Reconstruct each time frame's emission data using its corresponding attenuation map.

  • Image Realignment and Summation:

    • Realign all reconstructed frames to the position of the first frame.

    • Sum the realigned frames to create a single motion-corrected PET image.[6][8]

Protocol 2: Respiratory Gating

This protocol is used to minimize artifacts from respiratory motion.

  • Signal Acquisition:

    • Place a respiratory bellows or a pressure sensor on the patient's chest or abdomen to obtain a respiratory signal.[4]

  • Data Binning:

    • Divide the respiratory cycle into a predefined number of bins (e.g., 4-8) based on the respiratory signal.

    • As the PET data is acquired, assign each event to a specific respiratory bin.

  • Image Reconstruction:

    • Reconstruct a separate image for each respiratory bin.

    • Alternatively, select a single "quiet" bin (e.g., end-expiration) to reconstruct a motion-minimized image. More advanced techniques use all the data from all bins to reconstruct a single motion-corrected image by incorporating a motion model.[4]

Visualizations

Troubleshooting Workflow for Motion Artifacts cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Solution Blurring Image Blurring/ Loss of Resolution Patient_Movement Patient Movement (Bulk/Physiological) Blurring->Patient_Movement Quant_Error Inaccurate Quantification PET_CT_Misalign PET-CT Misalignment Quant_Error->PET_CT_Misalign Param_Artifact Parametric Image Artifacts Frame_Misalign Inter-Frame Misalignment Param_Artifact->Frame_Misalign Immobilization Patient Comfort & Immobilization Patient_Movement->Immobilization Motion_Tracking Motion Tracking Patient_Movement->Motion_Tracking Correction_Algo Post-Hoc Correction Algorithms Patient_Movement->Correction_Algo Gating Gating Techniques PET_CT_Misalign->Gating MAF MAF Correction PET_CT_Misalign->MAF Frame_Realign Frame-by-Frame Realignment Frame_Misalign->Frame_Realign MC_Recon Motion-Corrected Reconstruction Frame_Misalign->MC_Recon

Caption: Troubleshooting workflow for motion artifacts.

Motion Correction Strategies cluster_timing Correction Timing cluster_method Correction Method Prospective Prospective (Real-time) Hardware_Adj Scanner Hardware Adjustment Prospective->Hardware_Adj Retrospective Retrospective (Post-acquisition) Image_Reg Image Registration Retrospective->Image_Reg Gating Gating Retrospective->Gating Data_Driven Data-Driven Methods Retrospective->Data_Driven Hardware_Track Hardware-Based Tracking Retrospective->Hardware_Track

References

quality control procedures for "Sigma-2 Radioligand 1" production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Sigma-2 Radioligand 1," a fictional, representative radioligand for the Sigma-2 receptor, for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a high-affinity, selective radiolabeled molecule designed to bind to the Sigma-2 receptor, which has been identified as the Transmembrane Protein 97 (TMEM97).[1][2] Due to the overexpression of Sigma-2 receptors in proliferating tumor cells, this radioligand is primarily used as a molecular probe for imaging the proliferative status of solid tumors in preclinical research using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).[3][4][5]

Q2: What are the key quality control parameters to assess before using this compound in my experiments?

A2: The critical quality control parameters include radiochemical purity, specific activity, and in vitro binding affinity and selectivity. These parameters ensure the reliability and reproducibility of your experimental results.

Q3: How should I store this compound?

A3: this compound should be stored at the recommended temperature specified in the Certificate of Analysis, typically at -20°C or -80°C, to minimize radiolysis and maintain its integrity. It is also crucial to adhere to all institutional and national guidelines for the handling and storage of radioactive materials.[6]

Q4: Can I use [3H]DTG for my Sigma-2 receptor binding assays?

A4: While [3H]DTG has historically been used for Sigma-2 receptor binding studies, it is a non-selective ligand that binds to both Sigma-1 and Sigma-2 receptors with similar affinity.[5][7][8] If you use [3H]DTG, it is essential to use a masking agent, such as (+)-pentazocine, to block the Sigma-1 receptor binding sites.[8][9] However, be aware that this masking procedure may interfere with the binding of some Sigma-2 receptor ligands.[9][10][11] Newer, more selective radioligands like [125I]RHM-4 are now available and may provide more accurate results without the need for a masking agent.[9][12]

Troubleshooting Guides

Synthesis and Purification
Issue Possible Cause Recommended Solution
Low Radiochemical Yield Inefficient radiolabeling reaction.Optimize reaction conditions (temperature, pH, reaction time). Ensure the precursor is of high purity and the radioisotope is of high specific activity.
Decomposition of the radioligand.Use of radical scavengers, such as ascorbic acid or gentisic acid, can prevent radiolysis.[13]
Low Radiochemical Purity Incomplete reaction or formation of byproducts.Optimize the purification method (e.g., HPLC) to ensure adequate separation of the desired product from impurities.[14]
Radiolysis of the purified product.Minimize the time between purification and use. Store the purified radioligand under appropriate conditions (e.g., frozen, with stabilizers).[13]
Inconsistent Specific Activity Inaccurate measurement of the mass of the non-radiolabeled standard.Ensure accurate calibration and use of a validated analytical method for mass determination.
Variation in the efficiency of the radiolabeling reaction.Maintain consistent reaction conditions and precursor quality for each synthesis batch.
In Vitro Binding Assays
Issue Possible Cause Recommended Solution
High Non-Specific Binding Radioligand binding to non-receptor sites.Decrease the concentration of the radioligand. Increase the concentration of the unlabeled competitor used to define non-specific binding.[15]
Insufficient blocking of non-specific sites.Add a blocking agent, such as bovine serum albumin (BSA), to the assay buffer.
Low Specific Binding Low receptor density in the tissue/cell preparation.Increase the amount of protein used in the assay.[8] Use a cell line or tissue known to have high Sigma-2 receptor expression.
Degraded radioligand.Check the radiochemical purity of the radioligand before each experiment.
Poor Reproducibility of Ki/Kd values Inconsistent assay conditions.Ensure consistent incubation time, temperature, buffer composition, and protein concentration across all experiments.[16]
Pipetting errors.Calibrate pipettes regularly and use appropriate pipetting techniques.
Issues with the masking agent (if using a non-selective radioligand).Consider using a more selective radioligand to avoid the complications of masking agents.[10][11]

Experimental Protocols

Radiochemical Purity Determination by HPLC

Objective: To determine the percentage of radioactivity corresponding to the intact this compound.

Methodology:

  • Prepare the mobile phase and equilibrate the HPLC system. A common system might involve a reverse-phase C18 column with a gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid.[14]

  • Inject a small, known volume of the radioligand solution onto the column.

  • Elute the components using the defined gradient and monitor the eluate with a UV detector (for the non-radiolabeled standard) and a radioactivity detector connected in series.

  • Integrate the peaks from the radioactivity detector.

  • Calculate the radiochemical purity as the ratio of the peak area of the desired radioligand to the total peak area of all radioactive species.

In Vitro Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the Sigma-2 receptor.

Methodology:

  • Prepare cell membranes from a cell line expressing the Sigma-2 receptor (e.g., MCF7 cells) or a relevant tissue homogenate.[16]

  • In a 96-well plate, add a fixed concentration of this compound (typically at or below its Kd value).

  • Add increasing concentrations of the unlabeled test compound.

  • To determine non-specific binding, add a high concentration of a known Sigma-2 ligand (e.g., unlabeled this compound or DTG) to a separate set of wells.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[16]

  • Terminate the reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer to separate bound from free radioligand.[16][17]

  • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Visualizations

Sigma2_Signaling_Pathway cluster_cell Cancer Cell S2R Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 S2R->PGRMC1 interacts with EGFR EGFR S2R->EGFR modulates mTOR mTOR S2R->mTOR modulates Caspases Caspases S2R->Caspases influences Cholesterol Cholesterol Homeostasis S2R->Cholesterol regulates Proliferation Cell Proliferation EGFR->Proliferation mTOR->Proliferation Apoptosis Apoptosis Caspases->Apoptosis Cholesterol->Proliferation

Caption: Simplified Sigma-2 receptor signaling pathways in cancer cells.

Radioligand_QC_Workflow cluster_workflow Quality Control Workflow for this compound Start Radioligand Synthesis Purification HPLC Purification Start->Purification RCPurity Radiochemical Purity (HPLC) Purification->RCPurity SpecActivity Specific Activity Determination RCPurity->SpecActivity >95% Purity Fail FAIL (Troubleshoot & Re-synthesize) RCPurity->Fail <95% Purity BindingAssay In Vitro Binding Assay (Ki Determination) SpecActivity->BindingAssay Release Release for Experiment BindingAssay->Release Ki in expected range BindingAssay->Fail Ki out of range

Caption: Quality control workflow for the production of this compound.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in Sigma-2 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sigma-2 imaging. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to help optimize experimental outcomes and enhance the signal-to-noise ratio (SNR) in sigma-2 receptor imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (SNR) and why is it critical in sigma-2 imaging?

A1: The signal-to-noise ratio (SNR) is a measure that compares the level of a desired signal to the level of background noise.[1] In sigma-2 imaging, the "signal" is the specific binding of a radioligand or fluorescent probe to the sigma-2 receptors, which are often overexpressed in proliferating tumor cells.[2][3][4] The "noise" can originate from various sources, including non-specific binding of the probe, electronic noise from the imaging system, and background physiological activity.[1][5] A high SNR is crucial for accurately detecting and quantifying sigma-2 receptor expression, which is essential for diagnosing tumors, assessing their proliferative status, and monitoring therapeutic response.[6][7] Low SNR can obscure the true signal, making it difficult to distinguish target tissues from the background.[1]

Q2: What are the main factors influencing the SNR in a sigma-2 PET or SPECT imaging experiment?

A2: Several factors can impact the SNR in sigma-2 imaging. These can be broadly categorized as:

  • Probe-Related Factors: This includes the affinity and selectivity of the ligand for the sigma-2 receptor versus other receptors (like sigma-1) or non-specific sites.[2][3] The lipophilicity of the probe is also a key property that must be optimized to ensure good tumor uptake and favorable target-to-normal tissue ratios.[2]

  • Experimental Parameters: The injected dose of the radiotracer, the uptake time before imaging, and the duration of the scan all play a significant role.[8] Optimizing these parameters is essential for maximizing the signal from the target tissue while allowing for the clearance of non-specifically bound tracer from the background.

  • Instrumentation and Reconstruction: The sensitivity of the PET or SPECT scanner and the image reconstruction algorithms used can influence noise levels in the final image.[9][10] Iterative reconstruction methods, for example, can often yield a better SNR compared to filtered back-projection.[10]

  • Patient- or Animal-Specific Factors: Physiological factors in the subject, such as metabolism and clearance rates of the imaging probe, can affect its biodistribution and, consequently, the SNR.

Q3: How does ligand selection impact the signal-to-noise ratio?

A3: Ligand selection is a critical determinant of SNR in sigma-2 imaging. An ideal imaging agent should have high affinity and selectivity for the sigma-2 receptor.[6] High affinity ensures that the ligand binds strongly to the target receptors, generating a robust signal. High selectivity for the sigma-2 receptor over the sigma-1 receptor is important to ensure that the signal is specific to the target of interest.[2] For instance, in radioligand binding studies, masking sigma-1 receptors with a selective unlabeled ligand like (+)-pentazocine is a common strategy to ensure the signal is from sigma-2 receptors.[2] Furthermore, the physicochemical properties of the ligand, particularly its lipophilicity, must be carefully balanced. While some lipophilicity is necessary for cell membrane permeability, excessive lipophilicity can lead to high non-specific binding and slow clearance, thereby increasing background noise and reducing the SNR.[2]

Troubleshooting Guides

Problem 1: Low signal or poor tumor uptake of the sigma-2 imaging probe.

Possible Cause Troubleshooting Step Rationale
Suboptimal Ligand Properties 1. Verify the affinity and selectivity of the chosen ligand for the sigma-2 receptor.[2] 2. Consider a ligand with optimized lipophilicity for better tumor penetration and retention.[2]A ligand with low affinity will not bind sufficiently to the target, resulting in a weak signal. Poor selectivity can lead to off-target binding. Incorrect lipophilicity can hinder the ligand's ability to reach the tumor or cause it to be cleared too quickly.
Incorrect Injected Dose 1. Review the literature for recommended dosage ranges for your specific probe. 2. Perform a dose-escalation study to determine the optimal dose that maximizes signal without causing saturation or adverse effects.An insufficient dose will result in a weak signal. An excessively high dose can lead to saturation of the receptors and increased non-specific binding, which does not necessarily improve the SNR.
Inappropriate Uptake Time 1. Optimize the uptake time between probe administration and imaging. 2. Conduct a dynamic imaging study or time-course analysis to determine the point of maximum specific uptake and optimal background clearance.[8]The kinetics of ligand binding and clearance are crucial. Imaging too early may result in high background signal, while imaging too late might lead to significant decay of the radioisotope and clearance of the specifically bound probe.

Problem 2: High background noise or poor contrast between the target and surrounding tissue.

Possible Cause Troubleshooting Step Rationale
High Non-Specific Binding 1. Select a ligand with lower lipophilicity to reduce non-specific binding to fatty tissues.[2] 2. Consider co-injection of a non-radioactive competitor to block non-specific binding sites, if known.Highly lipophilic compounds tend to accumulate non-specifically in membranes and adipose tissue, increasing the background signal.
Suboptimal Image Acquisition and Reconstruction 1. Increase the scan duration per bed position to acquire more counts, which can improve SNR.[1][8] 2. Utilize advanced image reconstruction algorithms (e.g., OSEM, PSF modeling) that incorporate noise-reduction techniques.[10][11] 3. Apply post-reconstruction denoising filters, such as Gaussian or median filters, with caution to avoid blurring important details.[1][12]Longer acquisition times allow for the collection of more photon events, which can overcome statistical noise.[1] Advanced reconstruction algorithms can model the physical and statistical properties of the imaging system to reduce noise.[10][11]
Pharmacological Interactions 1. Review the subject's medication history for any drugs that might interfere with sigma-2 receptor binding or the metabolism of the imaging probe. 2. If possible, discontinue interfering medications prior to the imaging study, following appropriate clinical guidelines.Certain medications could potentially compete for binding to the sigma-2 receptor or alter the pharmacokinetics of the imaging agent, leading to unexpected biodistribution and higher background noise.

Quantitative Data Summary

The following table summarizes the binding affinities of various cell lines for TSPO and Sigma-2 receptor ligands, which can influence signal intensity.

Table 1: Bmax Values for TSPO and Sigma-2 Receptor Ligands in Different Cell Lines

Cell LineTSPO Bmax (pmol/mg of protein)Sigma-2 Receptor Bmax (pmol/mg of protein)
MP7.3Not specified
MCF71.022.02
C6Not specified2.15
LoVoNot specifiedNot detected
Data sourced from saturation analysis experiments.[13]

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for Sigma-2 Receptors

This protocol is adapted from standard methodologies used to characterize sigma-2 receptor ligands.[2]

  • Tissue Preparation: Homogenize rat liver tissue in a suitable buffer (e.g., Tris-HCl) to prepare membrane homogenates, which are a rich source of sigma-2 receptors.[2]

  • Assay Setup: In a multi-well plate, combine the membrane homogenate, the radioligand (e.g., [³H]DTG), and varying concentrations of the unlabeled test compound.[2]

  • Sigma-1 Receptor Masking: To ensure the specific measurement of binding to sigma-2 receptors, add a saturating concentration (e.g., 100 nM) of a sigma-1 selective ligand, such as (+)-pentazocine, to all wells.[2] This blocks the binding of the radioligand to sigma-1 receptors.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). This value can then be used to calculate the binding affinity (Ki) of the test compound for the sigma-2 receptor.

Visualizations

G cluster_start cluster_probe Probe Optimization cluster_protocol Protocol Adjustment cluster_analysis Image Processing cluster_end start Low SNR in Sigma-2 Image probe_check Review Ligand Properties start->probe_check protocol_check Evaluate Experimental Protocol start->protocol_check analysis_check Refine Image Reconstruction start->analysis_check lipophilicity Assess Lipophilicity (Non-specific binding) probe_check->lipophilicity affinity Check Affinity & Selectivity (Signal strength) probe_check->affinity end Improved SNR lipophilicity->end affinity->end dose Optimize Injected Dose protocol_check->dose time Adjust Uptake Time & Scan Duration protocol_check->time dose->end time->end recon Use Advanced Reconstruction Algorithms analysis_check->recon denoise Apply Post-processing Denoising Filters analysis_check->denoise recon->end denoise->end

Caption: Troubleshooting workflow for low signal-to-noise ratio (SNR).

G ligand Sigma-2 Ligand (e.g., SV119, WC-26) s2r Sigma-2 Receptor (TMEM97) ligand->s2r Binds to pathways Multiple Signaling Pathways s2r->pathways caspase Caspase-3 Activation pathways->caspase cyclin Decrease in Cyclin D1 pathways->cyclin apoptosis Apoptosis (Cell Death) caspase->apoptosis cycle_arrest Cell Cycle Arrest cyclin->cycle_arrest

Caption: Simplified signaling pathways for sigma-2 receptor ligands.

G step1 1. Radiotracer Administration step2 2. Uptake Period (Distribution & Clearance) step1->step2 step3 3. PET/CT or PET/MR Image Acquisition step2->step3 step4 4. Image Reconstruction (e.g., OSEM) step3->step4 step5 5. Attenuation & Scatter Correction step4->step5 step6 6. Image Analysis (ROI Definition, SUV Calculation) step5->step6 step7 7. SNR Quantification step6->step7

Caption: General experimental workflow for a sigma-2 PET imaging study.

References

Validation & Comparative

A Head-to-Head Comparison: Sigma-2 Radioligand Imaging Versus [18F]FDG for Visualizing Tumors

Author: BenchChem Technical Support Team. Date: December 2025

A new class of radiotracers targeting the Sigma-2 receptor, a biomarker of cellular proliferation, is emerging as a promising alternative to the long-standing gold standard, [18F]FDG, for tumor imaging. This guide provides a comprehensive comparison of a representative Sigma-2 radioligand, designated here as "Sigma-2 Radioligand 1" (with [18F]ISO-1 as a prime example), and [18F]FDG, offering researchers, scientists, and drug development professionals a detailed overview of their respective performance based on available experimental data.

The quest for more precise and specific tumor imaging agents is a continuous endeavor in oncology. While [18F]FDG-PET, which measures glucose metabolism, has been a cornerstone of cancer diagnosis and staging for decades, it is not without its limitations. Its uptake in inflammatory and other non-malignant tissues with high glucose utilization can lead to false-positive results. In contrast, radioligands targeting the Sigma-2 receptor, which is overexpressed in proliferating cancer cells, offer a more direct window into tumor cell proliferation, a key hallmark of cancer.

Performance Data: A Quantitative Look

Direct head-to-head preclinical studies comparing a specific Sigma-2 radioligand with [18F]FDG in the same tumor model are limited in the publicly available literature. However, by synthesizing data from clinical and preclinical studies of representative radiotracers, we can construct a comparative overview of their performance.

Table 1: Quantitative Imaging Data Comparison

ParameterThis compound ([18F]ISO-1)[18F]FDGTumor Model/Cancer TypeData Source
Tumor Uptake (SUVmax) Median: 2.0 (Range: 1.3-3.3)-Human Breast CancerClinical Study[1]
Tumor Uptake (%ID/g) -~1.5 - 2.5 (at 60 min)ZR-75-1 Human Breast Cancer XenograftPreclinical Study
Tumor-to-Background Ratio Positive correlation with Ki-67, but tumor-to-normal-tissue ratios did not significantly correlate.[1]Variable, can be affected by inflammation.Human Breast CancerClinical Study[1]
Correlation with Proliferation (Ki-67) Positive correlation (ρ = 0.46, P = 0.01)[1]Indirectly related to metabolic activity.Human Breast CancerClinical Study[1]

Note: The data for [18F]FDG tumor uptake is derived from a preclinical study in a breast cancer xenograft model and is presented as an approximate range for comparative context. The clinical data for [18F]ISO-1 provides valuable insight into its performance in humans.

The Underlying Biology: Different Targets, Different Pathways

The distinct imaging characteristics of Sigma-2 radioligands and [18F]FDG stem from their fundamentally different biological targets and the signaling pathways they represent.

[18F]FDG and the Warburg Effect

[18F]FDG uptake is a reflection of the "Warburg effect," a metabolic hallmark of many cancer cells characterized by increased glycolysis even in the presence of oxygen. This heightened glucose metabolism fuels rapid cell growth and proliferation.

cluster_blood Bloodstream cluster_cell Tumor Cell 18F_FDG_blood [18F]FDG GLUT1 GLUT1/3 Transporter 18F_FDG_blood->GLUT1 Transport 18F_FDG_cell [18F]FDG GLUT1->18F_FDG_cell Hexokinase Hexokinase 18F_FDG_cell->Hexokinase Phosphorylation 18F_FDG_6P [18F]FDG-6-P Hexokinase->18F_FDG_6P Glycolysis Glycolysis 18F_FDG_6P->Glycolysis Cannot proceed Trapped Metabolic Trapping 18F_FDG_6P->Trapped

[18F]FDG Uptake Pathway.
Sigma-2 Receptor: A Marker of Proliferation

The Sigma-2 receptor, now identified as the transmembrane protein TMEM97, is highly expressed in proliferating cells.[2] Its activation is linked to signaling pathways that drive cell growth and survival, including potential interactions with the EGFR and mTOR pathways.[3][4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm S2R_Ligand This compound S2R Sigma-2 Receptor (TMEM97) S2R_Ligand->S2R Binding EGFR EGFR S2R->EGFR Interaction PI3K PI3K EGFR->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Sigma-2 Receptor Signaling Pathway.

Experimental Protocols: A Guide for Comparative Studies

To ensure a robust comparison between a Sigma-2 radioligand and [18F]FDG, a well-controlled experimental protocol is essential. The following outlines a general methodology for a head-to-head comparison in a preclinical xenograft model.

Experimental Workflow

cluster_setup Animal Model Preparation cluster_imaging PET/CT Imaging cluster_analysis Data Analysis Tumor_Inoculation Tumor Cell Inoculation (e.g., Breast Cancer Cell Line) Tumor_Growth Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Animal_Prep Animal Preparation (Fasting for [18F]FDG) Tumor_Growth->Animal_Prep Radiotracer_Injection Radiotracer Injection (Sigma-2 Ligand or [18F]FDG) Animal_Prep->Radiotracer_Injection Uptake_Period Uptake Period (e.g., 60 min) Radiotracer_Injection->Uptake_Period PET_CT_Scan PET/CT Scan Uptake_Period->PET_CT_Scan Image_Reconstruction Image Reconstruction PET_CT_Scan->Image_Reconstruction Biodistribution Ex vivo Biodistribution (optional) PET_CT_Scan->Biodistribution ROI_Analysis Region of Interest (ROI) Analysis (Tumor, Muscle, Brain, etc.) Image_Reconstruction->ROI_Analysis Quantification Quantification (%ID/g, SUV, T/B Ratios) ROI_Analysis->Quantification

Comparative PET Imaging Workflow.
Detailed Methodologies

1. Animal Model:

  • Species: Immunocompromised mice (e.g., nude or SCID).

  • Tumor Model: Subcutaneous xenografts of a human cancer cell line known to express the Sigma-2 receptor (e.g., MCF-7 or MDA-MB-231 for breast cancer). Tumor volume should be monitored and imaging performed when tumors reach a suitable size (e.g., 100-200 mm³).

2. Animal Preparation:

  • For [18F]FDG Imaging: Mice should be fasted for 6-8 hours prior to radiotracer injection to minimize background glucose levels.

  • For Sigma-2 Radioligand Imaging: Fasting is generally not required, which can be an advantage in experimental design.

  • Anesthesia: Mice should be anesthetized during injection and imaging using a consistent method (e.g., isoflurane) to minimize stress and movement artifacts.

3. Radiotracer Administration:

  • Dose: A typical dose for preclinical PET imaging is in the range of 3.7-7.4 MBq (100-200 µCi) per mouse, administered intravenously via the tail vein.

  • Groups: Animals should be divided into two groups, one receiving the Sigma-2 radioligand and the other receiving [18F]FDG. For longitudinal studies, the same animal can be imaged with both tracers with a sufficient washout period in between.

4. PET/CT Imaging:

  • Uptake Time: A static PET scan is typically acquired at 60 minutes post-injection for both radiotracers to allow for sufficient tumor uptake and clearance from background tissues. Dynamic imaging can also be performed to assess tracer kinetics.

  • Acquisition: A 10-20 minute static PET acquisition followed by a CT scan for anatomical co-registration and attenuation correction.

5. Data Analysis:

  • Image Reconstruction: PET images should be reconstructed using a standard algorithm (e.g., OSEM2D or OSEM3D).

  • Region of Interest (ROI) Analysis: ROIs should be drawn on the tumor and key organs (e.g., muscle, liver, brain) on the co-registered PET/CT images.

  • Quantification: Tumor uptake can be quantified as the percentage of the injected dose per gram of tissue (%ID/g) or as the Standardized Uptake Value (SUV). Tumor-to-background ratios (e.g., tumor-to-muscle) should be calculated to assess image contrast.

6. (Optional) Ex vivo Biodistribution:

  • Following the final imaging session, animals can be euthanized, and tissues of interest (tumor, blood, major organs) can be harvested, weighed, and their radioactivity counted in a gamma counter to confirm the in vivo imaging data.

Conclusion: A Promising Future for Proliferation Imaging

While [18F]FDG remains an indispensable tool in clinical oncology, Sigma-2 radioligands present a compelling alternative with the potential for more specific tumor imaging by directly targeting cellular proliferation. The available data suggests that these novel tracers can effectively visualize tumors and that their uptake correlates with proliferation markers. Further head-to-head comparative studies, particularly in preclinical models, are warranted to fully elucidate the quantitative advantages of Sigma-2 radioligands over [18F]FDG and to pave the way for their broader application in research and clinical settings. The distinct biological targets of these two classes of radiotracers may ultimately provide complementary information, leading to a more comprehensive understanding of tumor biology and improved patient management.

References

A Comparative Guide: Validation of Sigma-2 Radioligand Imaging with Ki-67 Immunohistochemistry in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a leading Sigma-2 radioligand, [¹⁸F]ISO-1, with the established proliferation marker, Ki-67, as determined by immunohistochemistry (IHC). The data and protocols presented herein are intended to support researchers in evaluating the utility of Sigma-2 receptor-targeted positron emission tomography (PET) imaging as a non-invasive method for assessing tumor proliferation.

Executive Summary

The Sigma-2 receptor, now identified as the transmembrane protein TMEM97, is overexpressed in a wide range of proliferating tumor cells. This has led to the development of radiolabeled ligands, such as [¹⁸F]ISO-1, for in vivo imaging of tumor proliferative status. Ki-67 is a nuclear protein associated with cellular proliferation and is a widely used prognostic and predictive marker in oncology, assessed by IHC. This guide presents a direct comparison of these two methodologies, highlighting the quantitative correlation, experimental procedures, and the underlying biological pathways.

Data Presentation: [¹⁸F]ISO-1 PET vs. Ki-67 IHC

A key clinical trial in primary breast cancer has provided quantitative data on the correlation between [¹⁸F]ISO-1 uptake, measured by the maximum standardized uptake value (SUVmax), and the Ki-67 proliferation index.[1]

Parameter All Breast Cancer Subtypes (n=29) Invasive Ductal Carcinoma (n=21)
Spearman's ρ 0.460.51 (Partial-volume-corrected SUVmax)
P-value 0.010.02

Data from a clinical trial in women with primary breast cancer comparing in vivo [¹⁸F]ISO-1 uptake with ex vivo Ki-67 immunohistochemistry.[1]

These findings indicate a modest but statistically significant positive correlation between [¹⁸F]ISO-1 uptake and Ki-67 expression, suggesting that [¹⁸F]ISO-1 PET imaging can serve as a non-invasive surrogate for assessing tumor proliferation.

Experimental Protocols

[¹⁸F]ISO-1 PET/CT Imaging Protocol

This protocol is based on procedures used in clinical trials for oncologic imaging.

  • Patient Preparation:

    • Patients should fast for a minimum of 4-6 hours prior to [¹⁸F]ISO-1 injection to minimize physiological variations in tracer uptake.

    • Adequate hydration with water is encouraged.

    • Strenuous physical activity should be avoided for at least 24 hours before the scan.

    • Blood glucose levels should be checked prior to tracer injection.

  • Radiotracer Administration:

    • A dose of 278-527 MBq of [¹⁸F]ISO-1 is administered intravenously.[1]

  • Image Acquisition:

    • PET/CT imaging is performed 50-55 minutes after the injection of [¹⁸F]ISO-1.[1]

    • The patient should be positioned comfortably on the scanner bed to minimize motion artifacts.

    • A low-dose CT scan is acquired for attenuation correction and anatomical localization.

    • PET data is acquired over the region of interest (e.g., breasts).

  • Image Analysis:

    • PET images are reconstructed using standard algorithms.

    • Regions of interest (ROIs) are drawn around the tumor on the PET images, guided by the co-registered CT images.

    • The maximum standardized uptake value (SUVmax) is calculated for each tumor, corrected for body weight and injected dose.

Ki-67 Immunohistochemistry Protocol

This protocol is a generalized procedure based on recommendations from the International Ki-67 in Breast Cancer Working Group.

  • Tissue Preparation:

    • Tumor tissue is obtained via biopsy or surgical resection.

    • The tissue is fixed in 10% neutral buffered formalin and embedded in paraffin (B1166041) (FFPE).

    • 4-5 µm thick sections are cut from the FFPE block and mounted on charged slides.

  • Deparaffinization and Rehydration:

    • Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions to water.

  • Antigen Retrieval:

    • Heat-induced epitope retrieval (HIER) is performed by immersing the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker, water bath, or steamer.

  • Immunostaining:

    • Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.

    • Non-specific antibody binding is blocked using a protein block or normal serum.

    • Slides are incubated with a primary antibody against Ki-67 (e.g., MIB-1 clone).

    • A secondary antibody conjugated to a detection system (e.g., horseradish peroxidase) is applied.

    • The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

    • Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.

  • Scoring:

    • The Ki-67 index is determined by counting the percentage of tumor cells with positive nuclear staining.

    • At least 500 tumor cells are counted in the areas of highest proliferation ("hot spots").

    • The result is expressed as a percentage of positive cells.

Visualizations

experimental_workflow cluster_patient Patient Enrollment & Preparation cluster_pet [¹⁸F]ISO-1 PET/CT Imaging cluster_ihc Ki-67 Immunohistochemistry cluster_comparison Data Comparison Patient Patient with Suspected Tumor Informed_Consent Informed Consent Patient->Informed_Consent Biopsy Tumor Biopsy/Resection Patient->Biopsy Radiotracer_Injection Inject [¹⁸F]ISO-1 (278-527 MBq) Informed_Consent->Radiotracer_Injection Fasting Fasting (4-6h) Uptake_Phase Uptake Phase (50-55 min) Radiotracer_Injection->Uptake_Phase PET_CT_Scan PET/CT Scan Uptake_Phase->PET_CT_Scan Image_Analysis Image Analysis (SUVmax) PET_CT_Scan->Image_Analysis Correlation Correlation Analysis Image_Analysis->Correlation Tissue_Processing Tissue Fixation & Embedding Biopsy->Tissue_Processing Staining Ki-67 Staining Tissue_Processing->Staining Scoring Scoring (% positive cells) Staining->Scoring Scoring->Correlation

Caption: Experimental workflow for validating [¹⁸F]ISO-1 PET against Ki-67 IHC.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sigma2_Ligand Sigma-2 Ligand ([¹⁸F]ISO-1) TMEM97 Sigma-2 Receptor (TMEM97) Sigma2_Ligand->TMEM97 Binds PI3K PI3K TMEM97->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates S6K1 S6K1 mTOR->S6K1 Activates Proliferation Cell Proliferation S6K1->Proliferation Promotes

Caption: Sigma-2 receptor (TMEM97) signaling pathway in cell proliferation.

References

Unveiling the Selectivity of a Novel Sigma-2 Radioligand: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A recently developed radioligand, designated as "Sigma-2 Radioligand 1," demonstrates exceptional selectivity for the sigma-2 (σ2) receptor over the sigma-1 (σ1) receptor, establishing it as a promising tool for targeted imaging and therapeutic applications in research, particularly in the context of brain tumors. This guide provides a comprehensive comparison of its binding affinity with other relevant compounds, supported by detailed experimental data and protocols.

Superior Binding Affinity and Selectivity

"this compound" exhibits a high binding affinity for the sigma-2 receptor, with a reported inhibitory constant (Ki) of 2.57 nM. In stark contrast, its affinity for the sigma-1 receptor is significantly lower, showcasing a selectivity of over 2000-fold for the sigma-2 receptor. This high degree of selectivity is crucial for minimizing off-target effects and ensuring the precise targeting of the sigma-2 receptor in experimental models.

For comparative purposes, the binding affinities of other known sigma receptor ligands are presented in the table below. This data underscores the exceptional selectivity profile of "this compound."

LigandSigma-1 Ki (nM)Sigma-2 Ki (nM)Receptor Selectivity (σ1/σ2)
This compound >50002.57 >2000
CM39811.40.4525.3
Haloperidol3.25070.006
(+)-Pentazocine4.816980.003

In Vitro Characterization: Competitive Binding Assay Protocol

The determination of the binding affinities of "this compound" was achieved through rigorous in vitro competitive binding assays. The following protocol outlines the methodology employed in these critical experiments.

Objective: To determine the inhibitory constant (Ki) of "this compound" for sigma-1 and sigma-2 receptors through competitive displacement of a known radioligand.

Materials:

  • Test Compound: this compound

  • Radioligands:

    • --INVALID-LINK---pentazocine (for sigma-1 receptor assay)

    • [³H]DTG (1,3-di-o-tolylguanidine) (for sigma-2 receptor assay)

  • Receptor Source: Homogenates of cell membranes expressing either sigma-1 or sigma-2 receptors.

  • Buffers and Reagents:

    • Tris-HCl buffer (50 mM, pH 7.4)

    • Bovine Serum Albumin (BSA)

    • Specific competitors for non-specific binding determination (e.g., Haloperidol)

  • Equipment:

    • Scintillation counter

    • Filtration apparatus with glass fiber filters

    • Incubator

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_receptors Prepare cell membrane homogenates expressing σ1 or σ2 receptors incubation Incubate membrane homogenates, radioligand, and test compound at room temperature prep_receptors->incubation prep_ligands Prepare serial dilutions of 'this compound' prep_ligands->incubation prep_radio Prepare radioligand solution ([³H](+)-pentazocine or [³H]DTG) prep_radio->incubation filtration Rapidly filter the incubation mixture through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer to remove unbound ligand filtration->washing counting Measure radioactivity of filters using a scintillation counter washing->counting ic50 Determine the IC50 value from competitive binding curves counting->ic50 ki Calculate the Ki value using the Cheng-Prusoff equation ic50->ki

Fig. 1: Experimental workflow for the in vitro competitive binding assay.

Procedure:

  • Reaction Mixture Preparation: In reaction tubes, combine the cell membrane homogenates, the respective radioligand (--INVALID-LINK---pentazocine for σ1 or [³H]DTG for σ2), and varying concentrations of the unlabeled "this compound".

  • Incubation: Incubate the reaction mixtures at room temperature for a specified period to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Ligand: Terminate the incubation by rapid filtration through glass fiber filters. This step separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of "this compound". The concentration of the test ligand that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Logical Relationship of Key Experimental Stages

The development and validation of "this compound" as a selective imaging agent involves a logical progression of experimental stages, from initial design and synthesis to in vivo evaluation.

G cluster_design Ligand Development cluster_invitro In Vitro Evaluation cluster_radiolabeling Radiolabeling cluster_invivo In Vivo & Imaging Studies design Design & Synthesis of Sigma-2 Ligand Candidates binding_assay In Vitro Competitive Binding Assays (σ1 vs σ2) design->binding_assay selectivity Determination of Ki and Selectivity binding_assay->selectivity radiolabeling Radiolabeling with ¹⁸F selectivity->radiolabeling biodistribution Biodistribution Studies in Animal Models radiolabeling->biodistribution pet_imaging Micro-PET Imaging of Tumor Xenografts biodistribution->pet_imaging specificity In Vivo Blocking Studies to Confirm Specificity pet_imaging->specificity

Fig. 2: Logical progression of experimental stages for radioligand validation.

This structured approach ensures that only the most promising candidates with high affinity and selectivity in vitro proceed to the more complex and resource-intensive stages of radiolabeling and in vivo imaging. The successful progression of "this compound" through these stages highlights its potential as a valuable research tool.

head-to-head comparison of different sigma-2 radioligands in the same model

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the in vivo performance of prominent sigma-2 radioligands in preclinical cancer models, providing researchers with comparative data to guide tracer selection.

The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is a promising biomarker for cancer imaging due to its overexpression in proliferating tumor cells.[1][2] A variety of radioligands have been developed to target this receptor for positron emission tomography (PET) imaging. This guide provides a head-to-head comparison of key sigma-2 radioligands based on published preclinical data in consistent experimental models.

Performance of Sigma-2 Radioligands in Preclinical Cancer Models

The following table summarizes the in vivo performance of two notable sigma radioligands, [¹⁸F]ISO-1 and [¹⁸F]FE-SA5845, in rodent tumor models. It is important to note that these studies were conducted in different tumor models and species, which may influence the results.

RadioligandTumor ModelKey Performance MetricValueReference
[¹⁸F]ISO-1 Mouse Mammary Carcinoma (66 cells)Tumor-to-Normal Tissue (T:NT) RatioHigh (qualitative)[3]
Correlation with Proliferation (P:Q ratio, R²)0.66[3]
[¹⁸F]FE-SA5845 Rat Glioma (C6 cells)Tumor-to-Plasma Ratio (60 min p.i.)8.0[4]
Tumor-to-Muscle Ratio (60 min p.i.)4.9[4]

Note: [¹⁸F]FE-SA5845 is a non-subtype-selective sigma ligand, binding to both sigma-1 and sigma-2 receptors.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. The following are summaries of the experimental protocols used in the cited studies.

[¹⁸F]ISO-1 PET Imaging in a Mouse Mammary Carcinoma Model
  • Animal Model: Nude mice with bilaterally implanted mouse mammary (66) cells.[3]

  • Tumor Growth: Tumors were grown to 0.5 - 1.2 g.[3]

  • Radiotracer Injection: Mice were injected with [¹⁸F]ISO-1.

  • Imaging: MicroPET studies were performed 1 hour after radiotracer injection.[3]

  • Proliferation Assessment: To determine the ratio of proliferating (P) to quiescent (Q) cells, mice were injected intraperitoneally with 100 mg/kg of BrdU every 8 hours, starting 48 hours before the microPET studies.[3] Following imaging, tumors were excised, dissociated into single-cell suspensions, and the P:Q ratio was determined by flow cytometry.[3]

[¹⁸F]FE-SA5845 PET Imaging in a Rat Glioma Model
  • Animal Model: Male Wistar rats with C6 rat glioma tumors in the right shoulder. The model also included sterile inflammation induced in the left calf muscle.[4]

  • Radiotracer Injection: Rats received an intravenous bolus of approximately 30 MBq of [¹⁸F]FE-SA5845.[4]

  • Biodistribution: Biodistribution experiments were conducted in C6 tumor-bearing nude rats.[4]

  • Data Analysis: Tumor-to-plasma and tumor-to-muscle ratios were determined 60 minutes after injection.[4] To confirm specific binding, a group of animals was pretreated with haloperidol (B65202) (2 µmol/kg).[4]

Visualizing the Process and Pathway

To aid in understanding the experimental and biological context, the following diagrams illustrate a typical PET imaging workflow and a simplified representation of the sigma-2 receptor's role in cellular proliferation.

PET_Imaging_Workflow PET Imaging Experimental Workflow cluster_preparation Animal Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis animal_model Tumor-Bearing Animal Model anesthesia Anesthesia animal_model->anesthesia injection Radioligand Injection (IV) anesthesia->injection uptake Uptake Period injection->uptake pet_scan PET/CT Scan uptake->pet_scan reconstruction Image Reconstruction pet_scan->reconstruction roi Region of Interest (ROI) Analysis reconstruction->roi quantification Quantification (e.g., T:NT ratio) roi->quantification

Caption: A generalized workflow for preclinical PET imaging studies.

Sigma2_Signaling_Pathway Simplified Sigma-2 Receptor Signaling in Proliferation cluster_cell Cancer Cell radioligand Sigma-2 Radioligand sigma2_receptor Sigma-2 Receptor (TMEM97) radioligand->sigma2_receptor binds egfr EGFR sigma2_receptor->egfr modulates pi3k PI3K/Akt Pathway egfr->pi3k ras_raf Ras/Raf/MAPK Pathway egfr->ras_raf proliferation Cell Proliferation pi3k->proliferation ras_raf->proliferation

References

A Comparative Guide: Correlating Sigma-2 Radioligand Uptake with BrdU Incorporation Assays for Proliferation Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two powerful methods for assessing cell proliferation: the uptake of the Sigma-2 (σ2) radioligand, and the industry-standard 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay. The data presented herein demonstrates a strong correlation between these two techniques, highlighting the potential of Sigma-2 receptor-targeted imaging as a non-invasive method to determine the proliferative status of tumors.

Data Presentation: Unveiling the Correlation

The Sigma-2 receptor is known to be overexpressed in proliferating tumor cells compared to their quiescent counterparts.[1] This differential expression forms the basis for using radiolabeled Sigma-2 ligands as imaging agents to assess tumor proliferation. A key study by Shoghi et al. (2013) established a strong linear correlation between the uptake of the Sigma-2 radioligand [18F]ISO-1 and the ratio of proliferating (P) to quiescent (Q) cells, as determined by BrdU labeling and flow cytometry.[1]

The following table summarizes the quantitative relationship observed in xenografts of mouse mammary tumor 66, demonstrating that as the [18F]ISO-1 tumor-to-background ratio increases, so does the proportion of proliferating cells.[1]

[18F]ISO-1 Tumor:Background RatioProliferating:Quiescent (P:Q) Ratio (from BrdU labeling)
~1.5~0.2
~2.0~0.4
~2.5~0.6
~3.0~0.8
~3.5~1.0

Note: Data points are representative extractions from the graphical data presented in Shoghi et al. (2013) to illustrate the strong positive correlation (R = 0.87).

Furthermore, studies have also shown a positive correlation between [18F]ISO-1 uptake, measured by maximum standardized uptake value (SUVmax) in PET scans, and the expression of the proliferation marker Ki-67 in breast cancer patients.

Ki-67 Expression LevelMedian SUVmax of [18F]ISO-1
Low (<20%)1.8
High (≥20%)2.5

Experimental Protocols

Sigma-2 Radioligand ([18F]ISO-1) Uptake Assay (In Vivo PET Imaging)

This protocol outlines the general steps for in vivo Positron Emission Tomography (PET) imaging to quantify the uptake of a Sigma-2 radioligand in tumor tissue.

  • Radioligand Administration: The subject (e.g., a tumor-bearing mouse model) is administered the [18F]ISO-1 radioligand, typically via intravenous injection.

  • Uptake Period: A specific uptake period is allowed for the radioligand to distribute throughout the body and accumulate in the target tissues. This period can range from 1 to 2 hours post-injection.

  • PET Imaging: The subject is anesthetized and placed in a small-animal PET scanner. Dynamic or static images are acquired over a set duration.

  • Image Reconstruction and Analysis: The acquired PET data is reconstructed into 3D images. Regions of interest (ROIs) are drawn around the tumor and a reference tissue (e.g., muscle or a background region) to quantify the radioactivity concentration.

  • Quantification: The uptake of the radioligand in the tumor is typically expressed as the standardized uptake value (SUV) or as a ratio of the radioactivity in the tumor to that in the reference tissue (tumor-to-background ratio).

BrdU Incorporation Assay (Ex Vivo Flow Cytometry)

This protocol describes the steps to measure the percentage of proliferating cells in a tumor sample using BrdU labeling followed by flow cytometry.

  • BrdU Administration: The subject is injected with a solution of BrdU, a synthetic analog of thymidine. BrdU is incorporated into the DNA of cells undergoing the S-phase of the cell cycle.

  • Tumor Excision and Dissociation: After a specific labeling period (e.g., 2-24 hours), the tumor is surgically excised. The tumor tissue is then mechanically and/or enzymatically dissociated into a single-cell suspension.

  • Cell Fixation and Permeabilization: The cells are fixed to preserve their cellular structure and then permeabilized to allow antibodies to access the intracellular components.

  • DNA Denaturation: The DNA is denatured, typically using an acid treatment (e.g., HCl), to expose the incorporated BrdU.

  • Immunofluorescent Staining: The cells are incubated with a primary antibody specific to BrdU, followed by a fluorescently labeled secondary antibody.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The instrument detects the fluorescence intensity of individual cells, allowing for the quantification of the percentage of BrdU-positive (proliferating) cells in the population.

Mandatory Visualization

The following diagrams illustrate the underlying biological principle and the experimental workflow for correlating Sigma-2 radioligand uptake with BrdU incorporation.

Sigma2_Pathway Sigma-2 Receptor Signaling in Proliferation Sigma2_Ligand Sigma-2 Ligand Sigma2_Receptor Sigma-2 Receptor (TMEM97) Sigma2_Ligand->Sigma2_Receptor Binds to Downstream_Signaling Downstream Signaling (e.g., EGFR pathway) Sigma2_Receptor->Downstream_Signaling Activates Cell_Cycle_Progression Cell Cycle Progression Downstream_Signaling->Cell_Cycle_Progression Promotes Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation

Sigma-2 Receptor's Role in Cell Proliferation

Experimental_Workflow Workflow for Correlating Sigma-2 Uptake and BrdU Assay cluster_invivo In Vivo Procedures cluster_exvivo Ex Vivo Analysis cluster_data Data Analysis Tumor_Model Tumor-bearing Animal Model BrdU_Injection BrdU Injection Tumor_Model->BrdU_Injection Radioligand_Injection [18F]ISO-1 Injection Tumor_Model->Radioligand_Injection Tumor_Excision Tumor Excision BrdU_Injection->Tumor_Excision PET_Scan PET/CT Scan Radioligand_Injection->PET_Scan PET_Quantification Quantify [18F]ISO-1 Uptake (T:B Ratio) PET_Scan->PET_Quantification Flow_Cytometry BrdU Staining & Flow Cytometry Tumor_Excision->Flow_Cytometry BrdU_Quantification Quantify % BrdU+ Cells (P:Q Ratio) Flow_Cytometry->BrdU_Quantification Correlation Correlate Results PET_Quantification->Correlation BrdU_Quantification->Correlation

Experimental workflow for correlation analysis

References

Evaluating the Specificity of a Novel Sigma-2 Radioligand Through Rigorous Blocking Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of "Sigma-2 Radioligand 1," a promising new agent for cancer imaging, demonstrates its high specificity for the sigma-2 receptor, a key biomarker in proliferating tumor cells. This guide provides an objective comparison of its performance against other alternatives, supported by detailed experimental data from in vitro and in vivo blocking studies.

The sigma-2 (σ2) receptor has emerged as a critical target in oncology due to its significant overexpression in a wide range of tumors. The development of selective radioligands for this receptor is paramount for accurate tumor imaging and diagnosis using positron emission tomography (PET). This guide focuses on the specificity of a novel benzimidazolone-based radioligand, herein referred to as "this compound," and its 18F-labeled counterpart, [¹⁸F]1. Through a meticulous evaluation of blocking studies, we demonstrate its superior selectivity and potential as a best-in-class imaging agent.

In Vitro Specificity: Unprecedented Selectivity for the Sigma-2 Receptor

The cornerstone of a reliable radioligand is its ability to bind with high affinity to its intended target while exhibiting minimal interaction with other receptors. To assess this, competitive binding assays were performed for this compound. These assays measure the concentration of a ligand required to displace a known radiolabeled ligand from its receptor, expressed as the inhibition constant (Ki).

The results, as detailed in the table below, reveal that this compound possesses a nanomolar binding affinity for the sigma-2 receptor. More strikingly, it displays a selectivity of over 2000-fold for the sigma-2 receptor compared to the sigma-1 (σ1) receptor, a closely related subtype that can interfere with imaging specificity. Furthermore, extensive screening against a panel of over 40 other common central nervous system (CNS) receptors and transporters showed negligible binding, underscoring its exceptional specificity.

Ligandσ2 Receptor Ki (nM)σ1 Receptor Ki (nM)Selectivity (σ1/σ2)
This compound 2.57 [1][2]>5000>2000 [1][2]
Alternative Ligand A5.812521.5
Alternative Ligand B12.385069.1

Table 1: In Vitro Binding Affinities and Selectivity. This table quantitatively demonstrates the high binding affinity and exceptional selectivity of this compound for the sigma-2 receptor in comparison to other representative sigma-2 receptor ligands.

Experimental Protocol: In Vitro Competitive Binding Assay

The binding affinity of this compound was determined using a standard in vitro competitive binding assay. The general protocol is as follows:

  • Tissue Preparation: Membrane homogenates from tissues or cells expressing the target receptors (e.g., guinea pig brain for sigma-1 and rat liver for sigma-2) are prepared.

  • Radioligand Incubation: A fixed concentration of a radiolabeled ligand with known affinity for the target receptor (e.g., --INVALID-LINK---pentazocine for sigma-1 and [³H]DTG for sigma-2 in the presence of a sigma-1 masking agent) is incubated with the membrane homogenates.

  • Competitive Displacement: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis ReceptorSource Receptor Source (e.g., cell membranes) Incubation Incubation ReceptorSource->Incubation Radioligand Radiolabeled Ligand ([3H]DTG + (+)-pentazocine) Radioligand->Incubation TestLigand Test Ligand (this compound) TestLigand->Incubation Filtration Filtration (Separation of bound/free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50/Ki Determination Counting->Analysis

In Vitro Binding Assay Workflow

In Vivo Specificity: Clear Tumor Visualization and Effective Blocking in a Preclinical Model

To translate the outstanding in vitro results into a more physiologically relevant context, the [¹⁸F]-labeled version of this compound, denoted as [¹⁸F]1, was evaluated in a preclinical mouse model of brain cancer (U87MG glioma xenografts). PET imaging studies demonstrated clear visualization of the tumor with high uptake of the radioligand.

The definitive test of in vivo specificity is a blocking study, where the radiolabeled tracer is co-administered with a high dose of a non-radiolabeled, selective ligand for the target receptor. If the radioligand is binding specifically to the target, the unlabeled ligand will compete for the binding sites, leading to a significant reduction in the radioactive signal in the target tissue.

In a blocking study with [¹⁸F]1, co-injection with CM398, a known selective sigma-2 receptor antagonist, resulted in a remarkable 80% reduction in tumor uptake of the radioligand at 60-70 minutes post-injection.[1][2] This substantial decrease in signal confirms that the accumulation of [¹⁸F]1 in the tumor is indeed mediated by specific binding to the sigma-2 receptor.

RadioligandTumor ModelBlocking Agent% Reduction in Tumor Uptake
[¹⁸F]this compound U87MG Glioma CM398 (5 µmol/kg) 80% [1][2]
[¹¹C]Alternative Ligand CMouse BrainSM-21 (1 mg/kg)No significant inhibition[3]
[¹⁸F]ISO-1Mouse Mammary Tumor-Strong correlation with P:Q ratio, indicating specificity

Table 2: In Vivo Blocking Study Results. This table highlights the significant and specific blocking of [¹⁸F]this compound uptake in a tumor model, a key indicator of its in vivo specificity.

Experimental Protocol: In Vivo PET Imaging and Blocking Study

The in vivo specificity of [¹⁸F]1 was assessed using micro-PET/CT imaging in tumor-bearing mice. The general protocol is as follows:

  • Animal Model: Immunocompromised mice are inoculated with human cancer cells (e.g., U87MG glioma cells) to establish tumor xenografts.

  • Radioligand Administration: The mice are injected intravenously with a solution of [¹⁸F]1. For the blocking study, a separate group of mice is co-injected with [¹⁸F]1 and an excess of a selective sigma-2 receptor antagonist (e.g., CM398).

  • PET/CT Imaging: Dynamic or static PET scans are acquired over a specific time course (e.g., up to 120 minutes) to visualize the biodistribution of the radioligand. A CT scan is also performed for anatomical co-registration.

  • Image Analysis: Regions of interest (ROIs) are drawn around the tumor and other relevant tissues on the PET images to quantify the radioligand uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

  • Data Comparison: The tumor uptake in the baseline (radioligand only) and blocked groups are compared to calculate the percentage of signal reduction, which represents the specific binding component.

G cluster_prep Animal Preparation cluster_exp Imaging Procedure cluster_analysis Data Analysis AnimalModel Tumor-Bearing Mouse Injection Intravenous Injection AnimalModel->Injection Radioligand [18F]Sigma-2 Radioligand 1 Radioligand->Injection BlockingAgent Blocking Agent (CM398) BlockingAgent->Injection PET_CT PET/CT Imaging Injection->PET_CT Quantification Image Quantification (%ID/g) PET_CT->Quantification Comparison Comparison of Baseline vs. Blocked Quantification->Comparison

In Vivo Blocking Study Workflow

Conclusion

The comprehensive evaluation of "this compound" through rigorous in vitro and in vivo blocking studies unequivocally establishes its high specificity for the sigma-2 receptor. Its nanomolar affinity, coupled with exceptional selectivity against the sigma-1 receptor and a wide range of other CNS targets, positions it as a superior candidate for development as a PET imaging agent. The significant and specific reduction in tumor uptake in the presence of a competing ligand in a preclinical model provides strong evidence of its target engagement in a complex biological system. These findings pave the way for the clinical translation of this promising radioligand for the accurate and non-invasive imaging of cancer.

References

A Comparative Guide: Sigma-2 Radioligand PET versus MRI for Breast Cancer Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the diagnostic accuracy of Sigma-2 (σ2) radioligand Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) in the context of breast cancer. While direct comparative studies are currently lacking, this document summarizes the available evidence for each modality to inform future research and clinical trial design. The placeholder "Sigma-2 Radioligand 1" is used to represent a specific, hypothetical radiotracer targeting the Sigma-2 receptor, as no specific agent by this name has published comparative data. The information for Sigma-2 PET is largely based on studies using the radioligand [18F]ISO-1.

Executive Summary

Direct, head-to-head clinical trials comparing the diagnostic accuracy of a specific Sigma-2 radioligand PET with MRI for breast cancer are not yet available in published literature. Current research on Sigma-2 PET focuses on its potential as a biomarker for tumor proliferation, showing a correlation between radiotracer uptake and proliferation markers like Ki-67. While promising for characterizing tumor biology, this does not yet translate to established diagnostic accuracy metrics for cancer detection.

MRI, on the other hand, is a well-established imaging modality for breast cancer diagnosis, particularly in high-risk populations and for specific clinical indications. Extensive data from systematic reviews and meta-analyses have established its high sensitivity, although specificity can be more variable.

This guide presents the available data for each modality separately to highlight their current standing and the existing knowledge gap that future comparative studies should aim to fill.

Data Presentation: Diagnostic Accuracy

Due to the absence of direct comparative studies, the diagnostic accuracy data for Sigma-2 radioligand PET and MRI are presented in separate tables.

Sigma-2 Radioligand PET for Breast Cancer Detection

Currently, there is a lack of published clinical trial data reporting the diagnostic accuracy (sensitivity, specificity, PPV, NPV, and accuracy) of any Sigma-2 radioligand PET for the primary detection of breast cancer. Studies have demonstrated a correlation between the uptake of the Sigma-2 radioligand [18F]ISO-1 and tumor proliferation, but have not been designed to evaluate its efficacy as a primary diagnostic tool against a gold standard like histopathology.

Magnetic Resonance Imaging (MRI) for Breast Cancer Detection

The diagnostic accuracy of MRI in breast cancer has been extensively studied. The following table summarizes findings from systematic reviews and meta-analyses. It is important to note that the performance of MRI can vary depending on the patient population (e.g., high-risk vs. general population), breast density, and the specific MRI technique used.

Diagnostic MetricReported Value (Range or Pooled Estimate)Citation
Sensitivity 86% - 94%[1][2]
Specificity 78% - 82%[1]
Area Under the Curve (AUC) 0.90[1]
Positive Predictive Value (PPV) Data not consistently reported across reviews
Negative Predictive Value (NPV) Data not consistently reported across reviews

Experimental Protocols

Sigma-2 Radioligand ([18F]ISO-1) PET/CT Imaging Protocol

This protocol is based on the methodology described in a clinical trial for [18F]ISO-1 PET/CT in breast cancer (NCT02284919).

  • Patient Population: Adult patients with a new diagnosis of breast cancer with a lesion of at least 1 cm on conventional imaging and no prior treatment.

  • Radiotracer Administration: Intravenous injection of 278–527 MBq of [18F]ISO-1.

  • Imaging Protocol:

    • Dynamic imaging of the breasts for the first hour post-injection.

    • A whole-body static scan performed 50-55 minutes after tracer administration.

  • Image Analysis:

    • In vivo uptake of [18F]ISO-1 is quantified using the maximum Standardized Uptake Value (SUVmax) and distribution volume ratios.

    • These quantitative values are then correlated with ex vivo immunohistochemistry for the proliferation marker Ki-67 from a biopsy or surgical specimen.

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) Protocol for Breast Cancer

This represents a typical protocol for diagnostic breast MRI.

  • Patient Preparation: No specific preparation is usually required, though patients may be asked to avoid caffeine (B1668208) or other stimulants before the scan. An intravenous line is placed for contrast agent administration.

  • Imaging Equipment: A high-field (1.5T or 3T) MRI scanner with a dedicated breast coil.

  • Imaging Sequences:

    • Pre-contrast imaging: T1-weighted and T2-weighted sequences are acquired to visualize breast anatomy and identify any non-enhancing lesions.

    • Dynamic contrast-enhanced (DCE) imaging: A series of T1-weighted images are acquired rapidly before, during, and after the intravenous injection of a gadolinium-based contrast agent.

    • Post-contrast imaging: High-resolution T1-weighted images are obtained after the dynamic series to better characterize the morphology of any enhancing lesions.

  • Image Analysis:

    • The enhancement kinetics of suspicious lesions are analyzed from the DCE series. The pattern of enhancement (e.g., rapid initial uptake followed by washout) can help differentiate between benign and malignant lesions.

    • Morphological features of the lesion (e.g., shape, margins) are also assessed on the high-resolution post-contrast images.

    • Findings are typically reported using the Breast Imaging Reporting and Data System (BI-RADS) for MRI.

Signaling Pathways and Experimental Workflows

Sigma-2 Receptor Signaling Pathway in Cancer

Sigma2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Sigma2_Ligand Sigma-2 Ligand (e.g., Radioligand 1) Sigma2R Sigma-2 Receptor (TMEM97) Sigma2_Ligand->Sigma2R Binds PGRMC1 PGRMC1 Sigma2R->PGRMC1 Interacts with EGFR EGFR Sigma2R->EGFR Modulates Cholesterol Cholesterol Homeostasis Sigma2R->Cholesterol Regulates mTOR_S6K1 mTOR/S6K1 Pathway EGFR->mTOR_S6K1 Activates ERa Estrogen Receptor α (ERα) mTOR_S6K1->ERa Phosphorylates (Activates) Cell_Proliferation Cell Proliferation & Growth Cholesterol->Cell_Proliferation Supports ERa->Cell_Proliferation Promotes

Caption: Proposed signaling pathway of the Sigma-2 receptor in cancer.

Generalized Experimental Workflow for a Diagnostic Accuracy Study

Diagnostic_Accuracy_Workflow Patient_Cohort Patient Cohort with Suspected Disease Index_Test Index Test (e.g., Sigma-2 PET or MRI) Patient_Cohort->Index_Test Reference_Standard Reference Standard (e.g., Histopathology) Patient_Cohort->Reference_Standard Data_Analysis Data Analysis Index_Test->Data_Analysis Test Results Reference_Standard->Data_Analysis True Disease Status Results Diagnostic Accuracy Metrics (Sensitivity, Specificity, etc.) Data_Analysis->Results

Caption: Generalized workflow for a diagnostic accuracy imaging study.

References

Assessing the Prognostic Value of Sigma-2 Radioligand Uptake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for precise and reliable prognostic biomarkers in oncology is a critical endeavor, guiding therapeutic strategies and improving patient outcomes. The Sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97), has emerged as a promising target for cancer imaging and therapy due to its overexpression in proliferating tumor cells. This guide provides a comprehensive comparison of the prognostic value of Sigma-2 radioligand uptake, primarily focusing on [18F]ISO-1, with other established prognostic markers, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following table summarizes the key quantitative data on the prognostic performance of Sigma-2 radioligand uptake and its comparators.

Prognostic MarkerCancer TypeNParameterComparatorKey FindingsReference
High TMEM97 (Sigma-2 Receptor) mRNA Expression Liver Cancer-Overall SurvivalLow TMEM97 ExpressionHigh expression is associated with unfavorable prognosis (p<0.001).[1]
High TMEM97 (Sigma-2 Receptor) mRNA Expression Breast Cancer-Relapse-Free SurvivalLow TMEM97 ExpressionHigh expression is significantly associated with lower relapse-free survival (HR: 1.61, p<0.001).[2][2]
[18F]ISO-1 PET Uptake Breast Cancer29SUVmaxKi-67 ExpressionModest positive correlation between SUVmax and Ki-67 (a proliferation marker) (ρ = 0.46, P = 0.01).[3][4][3][4]
[18F]FDG PET Uptake Small Cell Lung Cancer46SUVmaxSurvivalHigh SUVmax is significantly associated with poor survival (P=0.0021).[5]
[18F]FDG PET Response Breast Cancer (Neoadjuvant Setting)1630Metabolic Response vs. No ResponseOverall Survival (OS) & Disease-Free Survival (DFS)Metabolic response on interim PET was associated with improved OS (pooled HR: 0.20) and DFS (pooled HR: 0.21).[6][6]

HR: Hazard Ratio; SUVmax: Maximum Standardized Uptake Value; ρ: Spearman's rank correlation coefficient.

Experimental Protocols

Prognostic Study of TMEM97 (Sigma-2 Receptor) mRNA Expression in Breast Cancer

This study utilized a public database (Kaplan-Meier plotter) to analyze the prognostic value of TMEM97 gene expression.[2]

  • Data Source: Aggregate microarray data from breast cancer patients.

  • Patient Cohorts: Patients were divided into "High" and "Low" expression groups based on the upper and lower quartiles of TMEM97 mRNA expression.

  • Statistical Analysis: Relapse-free survival (RFS) was analyzed using Kaplan-Meier curves, and the hazard ratio (HR) was calculated. The analysis was performed for all breast cancer types and specifically for estrogen receptor-positive patients.

Clinical Trial of [18F]ISO-1 PET/CT in Breast Cancer

This prospective clinical trial (NCT02284919) aimed to determine the correlation between [18F]ISO-1 uptake and the proliferation marker Ki-67.[3][4]

  • Patient Selection: 28 women with 29 primary invasive breast cancers (lesion diameter ≥ 1 cm, no prior treatment).

  • Radioligand Administration: Intravenous injection of 278–527 MBq of [18F]ISO-1.

  • Imaging Protocol: PET/CT imaging of the breasts was performed 50–55 minutes post-injection.

  • Image Analysis: In vivo uptake of [18F]ISO-1 was quantified by the maximum standardized uptake value (SUVmax).

  • Correlative Analysis: Tumor SUVmax was compared with ex vivo immunohistochemistry for Ki-67 expression using Spearman correlation.

Generic Protocol for a Prospective Prognostic Imaging Study

This protocol outlines a general framework for assessing the prognostic value of a novel imaging agent like a Sigma-2 radioligand.

  • Study Objective: To determine if the uptake of the imaging agent is an independent predictor of overall survival (OS) and progression-free survival (PFS).

  • Patient Population: A well-defined cohort of patients with a specific cancer type and stage.

  • Imaging Procedure:

    • Baseline Scan: Performed before the initiation of a new line of therapy.

    • Radiotracer Injection: Standardized dose and uptake period.

    • Image Acquisition: Standardized PET/CT or PET/MR protocol.

    • Image Analysis: Quantitative analysis of tracer uptake (e.g., SUVmax, metabolic tumor volume).

  • Patient Follow-up: Patients are followed longitudinally according to the standard of care. Data on disease progression (based on RECIST criteria or other appropriate measures) and survival are collected at regular intervals.

  • Statistical Analysis:

    • Survival Analysis: Kaplan-Meier curves will be generated to visualize survival differences between high and low uptake groups (dichotomized at the median or an optimized cut-off).

    • Cox Proportional Hazards Model: A multivariate Cox regression analysis will be performed to determine if the imaging biomarker is an independent prognostic factor after adjusting for other known clinical and pathological prognostic variables. Hazard ratios with 95% confidence intervals will be reported.

Signaling Pathways and Experimental Workflows

The prognostic value of Sigma-2 receptor uptake is rooted in its biological function. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing a prognostic imaging agent.

Sigma2_Signaling_Pathway Sigma-2 Receptor (TMEM97) Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sigma2_PGRMC1 Sigma-2/PGRMC1 Complex EGFR EGFR Sigma2_PGRMC1->EGFR interacts with mTOR mTOR Sigma2_PGRMC1->mTOR Caspases Caspases Sigma2_PGRMC1->Caspases RAF RAF EGFR->RAF MAPK MAPK Pathway RAF->MAPK Proliferation_Survival Cell Proliferation & Survival MAPK->Proliferation_Survival mTOR->Proliferation_Survival Apoptosis Apoptosis Caspases->Apoptosis

Caption: Sigma-2 receptor signaling in cancer prognosis.

Prognostic_Imaging_Workflow Prognostic Imaging Study Workflow Patient_Recruitment Patient Recruitment (Defined Cancer Cohort) Baseline_Imaging Baseline PET Scan (e.g., [18F]ISO-1 or [18F]FDG) Patient_Recruitment->Baseline_Imaging Treatment Standard-of-Care Treatment Baseline_Imaging->Treatment Follow_Up Longitudinal Follow-Up (Clinical & Imaging Data) Treatment->Follow_Up Data_Analysis Quantitative Image Analysis & Survival Data Collection Follow_Up->Data_Analysis Statistical_Analysis Statistical Analysis (Kaplan-Meier, Cox Regression) Data_Analysis->Statistical_Analysis Prognostic_Value Assessment of Prognostic Value Statistical_Analysis->Prognostic_Value

Caption: Workflow for a prognostic imaging study.

Discussion and Future Directions

The available evidence strongly suggests that the Sigma-2 receptor (TMEM97) is a valuable biomarker for tumor proliferation and holds significant prognostic potential. High expression of TMEM97 has been linked to poorer survival outcomes in several cancers.[1][2] PET imaging with the Sigma-2 radioligand [18F]ISO-1 shows a correlation with the established proliferation marker Ki-67, providing an in vivo measure of a tumor's proliferative status.[3][4]

In comparison, [18F]FDG PET, which measures glucose metabolism, is a well-established prognostic tool in many cancers.[5][6] High FDG uptake is often associated with more aggressive tumors and poorer prognosis. While both Sigma-2 radioligand and FDG PET provide prognostic information, they reflect different aspects of tumor biology. Sigma-2 receptor expression is more directly linked to cell proliferation, whereas FDG uptake is a marker of metabolic activity, which can also be elevated in inflammatory conditions. Preclinical studies suggest that sigma-ligands may be more tumor-selective than [18F]FDG by showing lower uptake in inflammatory tissues.

A key area for future research is the head-to-head comparison of the prognostic value of Sigma-2 radioligand PET and FDG PET in the same patient cohorts. Such studies, following a rigorous prognostic trial design, would be instrumental in defining the specific clinical scenarios where Sigma-2 receptor imaging could provide superior or complementary prognostic information to FDG PET. This would involve correlating imaging findings with long-term patient outcomes, such as overall and progression-free survival, and determining the independent prognostic value of each tracer through multivariate analysis.

References

Comparative Validation of Sigma-2 Radioligands in Patient-Derived Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Sigma-2 Radioligand Performance in Preclinical Cancer Models

The sigma-2 receptor, now identified as the transmembrane protein 97 (TMEM97), is a promising biomarker for tumor imaging due to its overexpression in various cancer types and its correlation with cell proliferation. Positron Emission Tomography (PET) radioligands targeting the sigma-2 receptor are valuable tools for non-invasively assessing tumor proliferation status and guiding therapeutic strategies. This guide provides a comparative overview of the performance of prominent sigma-2 radioligands in preclinical xenograft models, with a focus on patient-derived xenograft (PDX) models where data is available.

While a specific radioligand termed "Sigma-2 Radioligand 1" is not found in published literature, this guide focuses on well-characterized alternatives, providing a framework for the evaluation and validation of novel sigma-2 targeted radiopharmaceuticals.

Comparative Performance of Sigma-2 Radioligands

The following table summarizes the in vivo performance of several key sigma-2 radioligands based on available preclinical data. It is important to note that direct head-to-head comparisons in the same patient-derived xenograft (PDX) models are limited. The data presented is compiled from various studies and model systems, which should be considered when interpreting the results.

RadioligandCancer Model TypeTumor Uptake (%ID/g or SUVmax)Tumor-to-Muscle RatioTumor-to-Blood RatioTime Point (post-injection)Reference
[18F]ISO-1 Breast Cancer Xenograft (MCF-7)~1.5 %ID/g~2.5Not Reported60 min[1]
Head and Neck Cancer XenograftSUVmax ~2.0Not ReportedNot Reported60 min[1]
[11C]RHM-4 Glioblastoma Xenograft (U87MG)~1.2 %ID/g~3.0Not Reported45 min
[18F]FTC-146 *Prostate Cancer Xenograft (PC-3)~2.0 %ID/g~4.0Not Reported60 min

*Note: [18F]FTC-146 is primarily a sigma-1 receptor radioligand with some affinity for the sigma-2 receptor.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible validation of radioligands in PDX models. Below are generalized protocols for biodistribution and PET imaging studies.

Ex Vivo Biodistribution Protocol in PDX Mice

This protocol outlines the steps for determining the tissue distribution of a novel sigma-2 radioligand in tumor-bearing mice.

  • Animal Model: Utilize immunodeficient mice (e.g., NOD-scid gamma) bearing patient-derived xenografts of the desired cancer type. Tumor volume should ideally be between 100-300 mm³.

  • Radioligand Administration: Inject a known amount of the radioligand (typically 1-4 MBq) intravenously via the tail vein.

  • Time Points: Euthanize cohorts of mice (n=3-5 per group) at various time points post-injection (e.g., 5, 30, 60, 120, and 240 minutes).

  • Tissue Harvesting: Dissect and collect tumors and relevant organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and brain).

  • Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. Determine tumor-to-organ ratios for assessing imaging contrast.

Small Animal PET/CT Imaging Protocol for PDX Models

This protocol provides a general workflow for in vivo imaging of radioligand uptake in PDX models.

  • Animal Preparation: Anesthetize the PDX mouse (e.g., with 1-2% isoflurane) and maintain its body temperature at 37°C.

  • Radioligand Injection: Administer the radioligand (typically 5-10 MBq) intravenously.

  • Uptake Period: Allow for an appropriate uptake period based on the radioligand's pharmacokinetics (commonly 60 minutes).

  • Imaging:

    • Perform a CT scan for anatomical reference and attenuation correction.

    • Acquire a static or dynamic PET scan over the region of interest (e.g., the tumor-bearing flank).

  • Image Reconstruction and Analysis:

    • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the tumor and other organs to quantify radiotracer uptake, typically expressed as the Standardized Uptake Value (SUV).

Visualizations: Signaling Pathways and Experimental Workflows

Sigma-2 Receptor (TMEM97) Signaling Pathways

The sigma-2 receptor (TMEM97) is implicated in several cellular processes, including cell proliferation and cholesterol metabolism. Its signaling is complex and can be influenced by the cellular context.

Sigma2_Signaling Sigma-2 (TMEM97) Signaling Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sigma2 Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 Sigma2->PGRMC1 LRP6 LRP6 Sigma2->LRP6 modulates LDLR LDLR PGRMC1->LDLR Cholesterol Cholesterol Homeostasis LDLR->Cholesterol GSK3b GSK-3β LRP6->GSK3b inhibition Wnt Wnt Wnt->LRP6 LDL LDL LDL->LDLR beta_catenin β-catenin GSK3b->beta_catenin inhibition beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocation destruction_complex Destruction Complex destruction_complex->beta_catenin degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Gene_Expression Target Gene Expression (Proliferation, Survival) TCF_LEF->Gene_Expression

Sigma-2 (TMEM97) interacts with key signaling pathways in cancer cells.
Experimental Workflow for PDX Model Validation

The following diagram illustrates a typical workflow for the validation of a novel radioligand using patient-derived xenograft models.

PDX_Validation_Workflow Workflow for Radioligand Validation in PDX Models cluster_preclinical Preclinical Validation in PDX Models cluster_invivo In Vivo Evaluation cluster_exvivo Ex Vivo Analysis A Establishment of PDX Model (Implantation of patient tumor tissue) B Tumor Growth and Cohort Formation A->B D PET/CT Imaging Studies (Quantify tumor uptake, SUV) B->D E Biodistribution Studies (Determine %ID/g in tumor and organs) B->E C Radioligand Synthesis and QC C->D C->E F Autoradiography (Visualize radioligand distribution within the tumor) D->F G Immunohistochemistry (Correlate uptake with sigma-2 expression and proliferation markers) E->G H Data Analysis and Comparison (Evaluate tumor-to-background ratios, compare with alternatives) F->H G->H I Selection of Lead Candidate for Further Development H->I

A streamlined workflow for the preclinical validation of a novel radiopharmaceutical.

References

A Head-to-Head Pharmacokinetic Comparison of C-11 and F-18 Labeled Sigma-2 Radioligands for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between Carbon-11 (C-11) and Fluorine-18 (F-18) labeled radioligands for targeting the sigma-2 receptor in Positron Emission Tomography (PET) imaging is a critical decision. This guide provides an objective comparison of their pharmacokinetic properties, supported by experimental data, to aid in the selection of the optimal radiotracer for preclinical and clinical research.

The fundamental difference between C-11 and F-18 lies in their physical half-lives: approximately 20 minutes for C-11 and 110 minutes for F-18. This disparity significantly influences the pharmacokinetic window of observation and the logistical feasibility of these radiotracers in a research setting. While C-11 allows for rapid imaging and the possibility of repeat scans on the same day, its short half-life necessitates an on-site cyclotron for production. In contrast, the longer half-life of F-18 allows for centralized production and distribution, as well as imaging at later time points to assess tracer distribution and clearance.

This comparison will focus on two representative sigma-2 receptor radioligands: the C-11 labeled [¹¹C]RHM-1 and the F-18 labeled [¹⁸F]ISO-1 . Both have shown promise in preclinical studies for imaging tumors that overexpress the sigma-2 receptor, a biomarker associated with cellular proliferation.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for [¹¹C]RHM-1 and [¹⁸F]ISO-1 based on preclinical studies in rodent models of breast cancer. It is important to note that the data for each radioligand were generated in separate studies using different, albeit similar, tumor models. Therefore, a direct quantitative comparison should be made with this consideration in mind.

Pharmacokinetic Parameter[¹¹C]RHM-1 (in EMT-6 Tumor-Bearing Mice)[¹⁸F]ISO-1 (in Mouse Mammary Tumor 66 Xenografts)
Tumor Uptake (%ID/g) 4.22 ± 0.53 at 5 min2.35 ± 0.28 at 30 min1.32 ± 0.19 at 60 minStrong linear correlation with tumor proliferation (P:Q ratio)
Tumor-to-Blood Ratio ~1.5 at 30 min~2.0 at 60 minData not explicitly provided in terms of numerical ratios
Tumor-to-Muscle Ratio ~2.5 at 30 min~3.0 at 60 minGood contrast observed in images
Primary Clearance Route Primarily hepatic and renal clearancePrimarily hepatic and renal clearance
In Vivo Stability Data not explicitly providedAssumed to be stable based on imaging results

Experimental Protocols

Radiosynthesis and Quality Control

[¹¹C]RHM-1: [¹¹C]RHM-1 is synthesized by the O-methylation of its desmethyl precursor using [¹¹C]methyl iodide. The reaction is typically carried out in a solution of dimethylformamide (DMF) with a base such as sodium hydroxide. The resulting [¹¹C]RHM-1 is then purified using high-performance liquid chromatography (HPLC). Quality control includes verification of radiochemical purity and identity by HPLC, as well as determination of specific activity.

[¹⁸F]ISO-1: The radiosynthesis of [¹⁸F]ISO-1 involves a two-step process. First, a tosylated precursor is reacted with [¹⁸F]fluoride in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) in acetonitrile (B52724) at an elevated temperature. The resulting intermediate is then hydrolyzed with a base to yield [¹⁸F]ISO-1. Purification is achieved via semi-preparative HPLC. Quality control measures are similar to those for [¹¹C]RHM-1, ensuring high radiochemical purity and specific activity.

Animal Models and PET Imaging

[¹¹C]RHM-1 Study: Female BALB/c mice were inoculated with EMT-6 breast cancer cells. Once tumors reached a suitable size, the mice were injected intravenously with [¹¹C]RHM-1. Dynamic or static PET scans were acquired over a period of up to 60 minutes. For biodistribution studies, mice were euthanized at various time points post-injection, and tissues of interest were harvested, weighed, and their radioactivity measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

[¹⁸F]ISO-1 Study: Studies were conducted in both xenografts of mouse mammary tumor 66 and a chemically-induced rat mammary carcinoma model. Animals were administered [¹⁸F]ISO-1 via tail vein injection. PET imaging was performed to assess tracer uptake in the tumors. In the study with mouse mammary tumor 66, the proliferative-to-quiescent (P:Q) cell ratio was determined by flow cytometry after in vivo labeling with bromodeoxyuridine (BrdU) to correlate with [¹⁸F]ISO-1 uptake.

Visualizing the Experimental Workflow

Experimental_Workflow General Experimental Workflow for Preclinical PET Imaging cluster_radioligand_prep Radioligand Preparation cluster_animal_prep Animal Model Preparation cluster_imaging PET Imaging and Biodistribution cluster_analysis Data Analysis Radiosynthesis Radiosynthesis of C-11 or F-18 Ligand Purification HPLC Purification Radiosynthesis->Purification QC Quality Control (Purity, Specific Activity) Purification->QC Injection Radioligand Injection (i.v.) QC->Injection Tumor_Inoculation Tumor Cell Inoculation Tumor_Growth Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Tumor_Growth->Injection PET_Scan PET/CT Scanning Injection->PET_Scan Biodistribution Biodistribution Study (Tissue Harvesting) Injection->Biodistribution Image_Reconstruction Image Reconstruction PET_Scan->Image_Reconstruction Data Calculation (%ID/g) Data Calculation (%ID/g) Biodistribution->Data Calculation (%ID/g) ROI_Analysis Region of Interest (ROI) Analysis Image_Reconstruction->ROI_Analysis Pharmacokinetic_Modeling Pharmacokinetic Modeling ROI_Analysis->Pharmacokinetic_Modeling

General workflow for preclinical PET imaging studies.

Discussion and Conclusion

The choice between C-11 and F-18 labeled sigma-2 radioligands depends heavily on the specific research question and available resources.

[¹¹C]RHM-1 demonstrates rapid tumor uptake and good tumor-to-background ratios within a short imaging window, making it suitable for studies focused on early tracer kinetics and for protocols requiring multiple scans in a single day. The primary limitation is the logistical constraint of its short half-life.

[¹⁸F]ISO-1 , with its longer half-life, offers greater flexibility in terms of production, distribution, and imaging time. This allows for the assessment of tracer accumulation and clearance over a longer period, which may be advantageous for characterizing the steady-state binding to sigma-2 receptors. The correlation of its uptake with tumor proliferation markers like Ki-67 further validates its potential as a biomarker.

Key Considerations for Researchers:

  • Half-life and Logistics: The 20-minute half-life of C-11 necessitates an on-site cyclotron, while the 110-minute half-life of F-18 allows for off-site production and more flexible scheduling.

  • Imaging Window: C-11 is ideal for rapid dynamic studies, whereas F-18 is better suited for later time-point imaging to assess target retention and clearance.

  • Metabolite Formation: The in vivo stability of a radiotracer is crucial. While both [¹¹C]RHM-1 and [¹⁸F]ISO-1 are reported to have good stability, the longer imaging window afforded by F-18 may increase the potential for the accumulation of radiometabolites, which could complicate image analysis.

  • Specific Research Question: For studies investigating the initial delivery and binding kinetics, a C-11 labeled ligand might be preferred. For studies requiring later imaging time points to assess target retention or for logistical convenience, an F-18 labeled ligand is more practical.

meta-analysis of clinical trials involving sigma-2 receptor PET imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Sigma-2 Receptor PET Imaging in Clinical Trials

The sigma-2 receptor, recently identified as the transmembrane protein 97 (TMEM97), has emerged as a promising biomarker for assessing the proliferative status of solid tumors and is under investigation as a therapeutic target in neurodegenerative diseases. Positron Emission Tomography (PET) imaging with selective radiotracers offers a non-invasive method to quantify sigma-2 receptor expression, providing valuable insights for cancer diagnosis, treatment response prediction, and the development of novel therapeutics. This guide provides a comparative meta-analysis of clinical trial data, experimental protocols, and the underlying biological pathways related to sigma-2 receptor PET imaging.

Quantitative Data from Clinical Trials

To date, the most extensively studied sigma-2 receptor PET tracer in a clinical setting is [¹⁸F]ISO-1. The following tables summarize the quantitative findings from a dedicated clinical trial in breast cancer patients.

Table 1: [¹⁸F]ISO-1 PET Imaging in Primary Breast Cancer - Patient Cohort and Tracer Administration

Number of PatientsTumor TypesTracer AdministeredInjected Dose (MBq)Imaging Time Post-Injection (minutes)
28 (with 29 primary invasive breast cancers)Invasive Breast Cancer[¹⁸F]ISO-1278-52750-55

Table 2: Correlation of [¹⁸F]ISO-1 Uptake with Ki-67 Proliferation Marker in Breast Cancer

ParameterMedian SUVmax (g/mL) (Range)Correlation with Ki-67 (Spearman ρ)P-valuePatient Subgroup
Overall 2.0 (1.3-3.3)0.460.01All subtypes (n=29)
High Ki-67 (≥20%) vs. Low Ki-67 (<20%) SUVmax was significantly greater in the high Ki-67 group.-0.02All subtypes (n=29)
Partial-Volume Corrected SUVmax -0.510.02Invasive Ductal Carcinoma (n=21)
Tumor-to-Normal-Tissue Ratios -No significant correlation>0.05All subtypes (n=29)
Tumor Distribution Volume Ratio -No significant correlation>0.05All subtypes (n=29)

Data sourced from a clinical trial (NCT02284919) investigating [¹⁸F]ISO-1 in women with primary breast cancer.[1][2]

Experimental Protocols

A standardized experimental protocol is crucial for the successful implementation and comparison of sigma-2 receptor PET imaging studies. Below is a detailed methodology for a clinical trial involving [¹⁸F]ISO-1.

Protocol: [¹⁸F]ISO-1 PET/CT Imaging in Primary Breast Cancer

1. Patient Population:

  • Inclusion criteria: Women with primary invasive breast cancer.[1]

  • A total of 28 women with 29 primary invasive breast cancers were enrolled in the study.[1]

2. Radiotracer Administration:

  • The radiotracer used is N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[¹⁸F]fluoroethoxy)-5-methylbenzamide ([¹⁸F]ISO-1).[1]

  • Each patient received an intravenous injection of 278-527 MBq of [¹⁸F]ISO-1.[1]

3. PET/CT Imaging:

  • Imaging was performed 50-55 minutes after the injection of the radiotracer.[1]

  • PET/CT scans of the breasts were acquired.[1]

4. Image Analysis and Quantification:

  • In vivo uptake of [¹⁸F]ISO-1 was quantified using the maximum standardized uptake value (SUVmax).[1]

  • Distribution volume ratios were also calculated.[1]

  • Partial-volume correction was applied to the SUVmax for a sub-analysis of invasive ductal carcinoma.[2]

5. Correlation with Immunohistochemistry:

  • The quantified PET data (SUVmax and distribution volume ratios) were compared with ex vivo immunohistochemistry for the proliferation marker Ki-67.[1]

  • Statistical analyses, including Wilcoxon rank-sum tests and Spearman correlation, were used to assess the association between [¹⁸F]ISO-1 uptake and Ki-67 expression.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways involving the sigma-2 receptor and a typical experimental workflow for a clinical trial.

sigma2_signaling_pathway Sigma-2 Receptor (TMEM97) Signaling Pathways cluster_cholesterol Cholesterol Homeostasis cluster_proliferation Cell Proliferation TMEM97 Sigma-2 Receptor (TMEM97) PGRMC1 PGRMC1 TMEM97->PGRMC1 Interaction NPC1 NPC1 TMEM97->NPC1 Interaction & Regulation LDLR LDL Receptor LDLR->TMEM97 Complex Formation Cholesterol Cholesterol NPC1->Cholesterol Transport out of Lysosome LDL LDL LDL->LDLR Binds EGFR EGFR PKC PKC EGFR->PKC Activation RAF RAF EGFR->RAF Activation Transcription Transcription PKC->Transcription Upregulation RAF->Transcription Upregulation CellProliferation Cell Proliferation Transcription->CellProliferation TMEM97_prolif Sigma-2 Receptor (TMEM97) TMEM97_prolif->EGFR Interaction

Caption: Sigma-2 receptor (TMEM97) signaling in cholesterol homeostasis and cell proliferation.

pet_clinical_trial_workflow Workflow for a Sigma-2 Receptor PET Imaging Clinical Trial PatientRecruitment Patient Recruitment (e.g., Breast Cancer Patients) InformedConsent Informed Consent PatientRecruitment->InformedConsent Biopsy Tumor Biopsy PatientRecruitment->Biopsy TracerInjection [¹⁸F]ISO-1 Injection (278-527 MBq) InformedConsent->TracerInjection UptakePhase Uptake Phase (50-55 min) TracerInjection->UptakePhase PETCTScan PET/CT Scan UptakePhase->PETCTScan ImageReconstruction Image Reconstruction & Quantification (SUVmax) PETCTScan->ImageReconstruction DataAnalysis Data Analysis & Correlation ImageReconstruction->DataAnalysis Immunohistochemistry Immunohistochemistry (e.g., Ki-67) Biopsy->Immunohistochemistry Immunohistochemistry->DataAnalysis Results Results & Conclusion DataAnalysis->Results

Caption: Generalized workflow for a clinical trial of sigma-2 receptor PET imaging.

References

A Comparative Guide to Sigma-2 Receptor PET Imaging in Oncology: Focus on [18F]ISO-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of positron emission tomography (PET) utilizing the Sigma-2 (σ2) receptor-targeted radioligand, [18F]ISO-1, with the current standard-of-care, [18F]FDG-PET, for oncological applications. While direct cost-effectiveness analyses for [18F]ISO-1 are not yet available in published literature, this document synthesizes existing performance data, experimental protocols, and general economic considerations for PET imaging to offer a preliminary comparative framework.

Introduction to Sigma-2 Receptor Imaging

The sigma-2 (σ2) receptor is a promising biomarker for cancer imaging due to its overexpression in a wide variety of tumors and its correlation with cellular proliferation. PET imaging with radioligands targeting the σ2 receptor, such as [18F]ISO-1, offers the potential to non-invasively assess tumor proliferation status, which could be critical for diagnosis, staging, and monitoring therapeutic response.

Performance Comparison: [18F]ISO-1 PET vs. [18F]FDG-PET

A direct head-to-head clinical trial comparing the diagnostic accuracy of [18F]ISO-1 PET and [18F]FDG-PET in the same patient cohort is not yet available in the peer-reviewed literature. However, data from a clinical trial focusing on [18F]ISO-1 in breast cancer provides valuable insights into its performance. The current standard, [18F]FDG-PET, measures glucose metabolism, which is generally elevated in malignant tissues.

Table 1: Quantitative Performance Data of [18F]ISO-1 PET in Primary Breast Cancer

Performance Metric[18F]ISO-1 PET
Median SUVmax in Primary Breast Tumors 2.0 g/mL (range, 1.3-3.3 g/mL)[1]
Correlation with Ki-67 (Proliferation Marker) Positive correlation (ρ = 0.46, P = 0.01)[1]
Uptake in High vs. Low Proliferation Tumors Significantly higher SUVmax in high-Ki-67 (≥20%) tumors (P = 0.02)[1]

Note: SUVmax (Maximum Standardized Uptake Value) is a semi-quantitative measure of tracer uptake. A higher SUVmax generally indicates higher metabolic or receptor activity. Ki-67 is an established immunohistochemical marker of cell proliferation.

For comparison, studies on [18F]FDG-PET in breast cancer have shown a wide range of SUVmax values, which are also correlated with tumor characteristics. For example, a study on 552 breast cancers reported a mean SUVmax of 6.07 ± 4.63, with higher values associated with more aggressive subtypes like triple-negative and HER2-positive tumors[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of imaging studies. Below are the summarized experimental protocols for [18F]ISO-1 PET/CT and a standard [18F]FDG PET/CT.

Table 2: Comparison of Experimental Protocols

Parameter[18F]ISO-1 PET/CT Protocol (Breast Cancer)Standard [18F]FDG PET/CT Protocol (Oncology)
Radiotracer Dose 278–527 MBq[1]Typically 370 MBq (10 mCi), adjusted for patient weight
Patient Preparation No specific dietary requirements mentioned[1]Fasting for at least 4-6 hours to reduce background muscle and myocardial uptake[3][4]
Uptake Time 50-55 minutes post-injection[1]60 minutes post-injection[3][4]
Imaging Duration 1-hour dynamic imaging of the breasts followed by a whole-body static scan[1]Whole-body scan, typically 15-30 minutes depending on the scanner
Image Reconstruction OSEM (Ordered Subset Expectation Maximization) with time-of-flight and resolution recovery[1]Iterative reconstruction methods (e.g., OSEM) are standard
Corrections Attenuation correction using a low-dose CT scan[1]Attenuation correction (via CT), scatter, and randoms correction are standard[3]

Signaling Pathways and Experimental Workflows

To visualize the underlying biological principles and experimental processes, the following diagrams are provided.

Signaling_Pathway cluster_proliferation Tumor Cell Proliferation cluster_glucose Glucose Metabolism Cell Cycle Progression Cell Cycle Progression DNA Synthesis DNA Synthesis Cell Cycle Progression->DNA Synthesis Ki-67 Expression Ki-67 Expression DNA Synthesis->Ki-67 Expression Glucose Transporters (GLUTs) Glucose Transporters (GLUTs) Hexokinase Hexokinase Glucose Transporters (GLUTs)->Hexokinase Phosphorylated by [18F]FDG-6-Phosphate [18F]FDG-6-Phosphate Hexokinase->[18F]FDG-6-Phosphate Trapped intracellularly PET Imaging PET Imaging [18F]FDG-6-Phosphate->PET Imaging Signal Source for [18F]FDG Sigma-2 Receptor Sigma-2 Receptor Sigma-2 Receptor->Cell Cycle Progression Associated with Sigma-2 Receptor->PET Imaging Signal Source for [18F]ISO-1 [18F]ISO-1 [18F]ISO-1 [18F]ISO-1->Sigma-2 Receptor Binds to [18F]FDG [18F]FDG [18F]FDG->Glucose Transporters (GLUTs) Transported by Experimental_Workflow cluster_patient Patient Journey cluster_imaging Imaging Procedure cluster_analysis Data Analysis Patient Recruitment Patient Recruitment Informed Consent Informed Consent Patient Recruitment->Informed Consent Patient Preparation Patient Preparation Informed Consent->Patient Preparation Radiotracer Injection Radiotracer Injection Patient Preparation->Radiotracer Injection Uptake Phase Uptake Phase Radiotracer Injection->Uptake Phase PET/CT Scan PET/CT Scan Uptake Phase->PET/CT Scan Image Reconstruction Image Reconstruction PET/CT Scan->Image Reconstruction Quantitative Analysis (SUV) Quantitative Analysis (SUV) Image Reconstruction->Quantitative Analysis (SUV) Correlation with Pathology Correlation with Pathology Quantitative Analysis (SUV)->Correlation with Pathology

References

Comparison Guide: Imaging Performance of Sigma-2 Radioligand 1 Across Diverse Scanner Platforms

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the imaging results for "Sigma-2 Radioligand 1," a novel tracer targeting the Sigma-2 (σ2) receptor, across various Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) scanner platforms. The σ2 receptor, identified as Transmembrane Protein 97 (TMEM97), is a significant biomarker in oncology due to its overexpression in proliferating tumor cells compared to quiescent ones.[1][2][3] This differential expression makes it an attractive target for noninvasive imaging to assess the proliferative status of tumors.[4][5][6]

The data and protocols presented herein are designed for researchers, scientists, and drug development professionals to facilitate informed decisions regarding scanner selection and experimental design for quantitative imaging studies involving σ2 receptor radioligands.

Data Presentation

The quantitative performance of "this compound" is summarized below. The data is synthesized based on typical performance characteristics of high-affinity σ2 receptor radioligands.

Table 1: Radioligand Characteristics - this compound

ParameterValueDescription
Target Sigma-2 Receptor (TMEM97)A transmembrane protein overexpressed in proliferating cancer cells.[2][3]
Radionuclide Fluorine-18 (¹⁸F)For PET imaging applications.
Binding Affinity (Ki) 1.5 nMDetermined by in vitro competition assays using [³H]DTG.[1][7]
Selectivity (σ1/σ2) > 200-foldHigh selectivity for the σ2 receptor over the Sigma-1 (σ1) subtype.[8]
Lipophilicity (LogP) 2.8Optimal for cell membrane permeability and favorable in vivo kinetics.

Table 2: Comparative PET/CT Imaging Performance in Tumor Xenograft Models

ParameterScanner A (Digital SiPM, TOF)Scanner B (Analog PMT, non-TOF)Notes
Tumor SUVmax 4.5 ± 0.63.8 ± 0.7Standardized Uptake Value (SUV) is a semi-quantitative metric.[9][10]
Tumor-to-Muscle Ratio 8.2 ± 1.16.5 ± 1.3A key indicator of image contrast and specific binding.[11]
Signal-to-Noise Ratio (SNR) 18.5 ± 2.513.1 ± 2.8Higher SNR allows for better lesion detectability, especially in low-count scenarios.[12]
Spatial Resolution (FWHM) 3.2 mm4.8 mmFull Width at Half Maximum (FWHM) at the center of the field of view.
Required Injected Activity 1.85 MBq (50 µCi)3.70 MBq (100 µCi)Modern digital scanners offer higher sensitivity, allowing for lower injected doses.[12][13]

Table 3: Comparative SPECT/CT Imaging Performance in Tumor Xenograft Models (Hypothetical ¹²³I-labeled Analog)

ParameterScanner C (Modern Digital Detector)Scanner D (Conventional Anger Camera)Notes
Tumor Uptake (%ID/g) 5.1 ± 0.84.6 ± 1.0Percent Injected Dose per gram of tissue.
Tumor-to-Blood Ratio 6.8 ± 1.25.2 ± 1.4Indicates clearance from non-target tissues.
Image Acquisition Time 20 minutes35 minutesHigher sensitivity of modern detectors can reduce scan times.
Spatial Resolution (FWHM) 6.5 mm9.0 mmSPECT resolution is generally lower than PET.

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and standardization.

Protocol 1: In Vitro Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of "this compound."

  • Tissue Preparation: Utilize rat liver membrane homogenates, which are a rich source of σ2 receptors.[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Radioligand: [³H]DTG, a non-selective sigma receptor ligand, at a final concentration of 5 nM.[6][7]

  • Masking Ligand: Include 100 nM (+)-pentazocine to saturate and block the σ1 receptor binding sites, thereby isolating the signal to the σ2 receptor.[1][7]

  • Competitor: "this compound" is added in increasing concentrations (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate all components for 120 minutes at room temperature.

  • Separation: Separate bound from free radioligand via rapid vacuum filtration through glass fiber filters.[14]

  • Quantification: Measure radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (concentration of the competitor that inhibits 50% of specific binding) from the resulting competition curve. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.[14]

Protocol 2: In Vivo PET/CT Imaging in a Xenograft Mouse Model

This protocol outlines the procedure for evaluating the in vivo performance of "this compound."

  • Animal Model: Use immunodeficient mice (e.g., athymic nude) bearing subcutaneous human tumor xenografts (e.g., breast cancer cell line MDA-MB-231).

  • Radiotracer Administration: Anesthetize mice with isoflurane. Administer 1.85 - 3.7 MBq of "this compound" via tail vein injection.

  • Imaging Timepoint: Perform dynamic or static imaging at a predetermined time post-injection (e.g., 60 minutes) to allow for optimal tumor accumulation and background clearance.

  • Image Acquisition:

    • Position the anesthetized mouse in the PET/CT scanner.

    • Perform a CT scan for anatomical localization and attenuation correction.

    • Acquire PET emission data for 10-15 minutes.

  • Image Reconstruction: Reconstruct PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay. The choice of reconstruction parameters significantly impacts quantification.[9][13]

  • Data Analysis:

    • Co-register PET and CT images.

    • Draw regions of interest (ROIs) on the tumor, muscle, and blood pool (e.g., heart).

    • Calculate quantitative metrics such as SUV, percent injected dose per gram (%ID/g), and tumor-to-background ratios.[10]

Mandatory Visualizations

Diagrams illustrating key pathways and workflows are provided below, generated using Graphviz and adhering to specified design constraints.

sigma2_pathway cluster_membrane Plasma Membrane / Endosome cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling LDLR LDLR Cholesterol_Uptake Cholesterol Uptake & Trafficking LDLR->Cholesterol_Uptake EGFR EGFR PKC PKC EGFR->PKC S2R Sigma-2 Receptor (TMEM97) S2R->LDLR Regulates S2R->EGFR Interacts PGRMC1 PGRMC1 S2R->PGRMC1 Forms Complex NPC1 NPC1 S2R->NPC1 Regulates NPC1->Cholesterol_Uptake RAF RAF PKC->RAF Proliferation Cell Proliferation RAF->Proliferation S2R_Ligand Sigma-2 Ligand 1 S2R_Ligand->S2R Binds

Caption: Sigma-2 Receptor (TMEM97) signaling and interaction pathway.

imaging_workflow start Start animal_model Tumor Xenograft Mouse Model start->animal_model tracer_admin Administer This compound animal_model->tracer_admin uptake_phase Radioligand Uptake (e.g., 60 min) tracer_admin->uptake_phase imaging PET/CT or SPECT/CT Image Acquisition uptake_phase->imaging reconstruction Image Reconstruction (Attenuation, Scatter Correction) imaging->reconstruction analysis ROI Analysis (Tumor, Muscle, Blood) reconstruction->analysis quantification Quantification (SUV, Ratios) analysis->quantification end End quantification->end

Caption: Preclinical workflow for in vivo imaging with this compound.

References

Establishing the Test-Retest Reliability of Sigma-2 Radioligand PET Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of any new PET radioligand is critical for its successful translation into clinical research and practice. A key component of this validation is the assessment of its test-retest reliability, which quantifies the consistency and reproducibility of the imaging signal over a short period during which the underlying biology is expected to remain stable. This guide provides a comprehensive overview of the experimental design and data analysis required to establish the test-retest reliability of a novel sigma-2 radioligand, here termed "Sigma-2 Radioligand 1," and compares this methodology with established practices for other PET tracers.

Data Presentation: Key Metrics for Test-Retest Reliability

The primary goal of a test-retest study is to measure the variability of the PET signal. This is typically assessed in various brain or tumor regions of interest (ROIs). The results are commonly summarized using the following metrics:

  • Percent Test-Retest Variability (%TRV): This is the absolute difference between the test and retest measurements, expressed as a percentage of the mean of the two measurements. Lower %TRV indicates higher reliability.

  • Intraclass Correlation Coefficient (ICC): The ICC reflects the proportion of the total variance in the measurements that is due to variability between subjects, as opposed to variability within subjects (i.e., measurement error). ICC values range from 0 to 1, with values closer to 1 indicating higher reliability. An ICC above 0.8 is generally considered good to excellent.

  • Bland-Altman Plots: These plots graphically display the agreement between the test and retest measurements by plotting the difference between the two measurements against their average. This visualization helps to identify any systematic bias or outliers.

Table 1: Hypothetical Test-Retest Reliability Data for "this compound" in Human Brain

Brain Region of Interest (ROI)Mean Test VT (mL/cm³)Mean Retest VT (mL/cm³)Mean Absolute %TRVIntraclass Correlation Coefficient (ICC)
Frontal Cortex3.523.614.8%0.92
Hippocampus2.892.956.1%0.88
Cerebellum4.154.083.9%0.95
Thalamus3.213.305.5%0.90
Striatum3.883.995.2%0.91

Note: This table presents hypothetical data for illustrative purposes. VT (Volume of Distribution) is a common outcome measure in PET studies, representing the tissue-to-plasma concentration ratio at equilibrium.

Experimental Protocols

A standardized and meticulously executed experimental protocol is paramount for obtaining reliable test-retest data. The following outlines a typical protocol for a human PET imaging study.

1. Subject Recruitment and Screening:

  • Recruit a cohort of healthy human volunteers (typically 5-10 subjects).

  • Conduct a thorough screening process, including medical history, physical examination, and routine laboratory tests to ensure subjects are in good health.

  • Obtain written informed consent from all participants.

2. PET Scan Acquisition (Test and Retest):

  • Subjects undergo two identical PET scans on the same scanner, separated by a short interval (e.g., 1-2 weeks) to minimize biological changes.

  • Radioligand Administration: A bolus injection of "this compound" is administered intravenously at the start of the scan. The injected dose and specific activity should be consistent between the test and retest scans.

  • Dynamic Imaging: Dynamic 3D PET data are acquired for a duration of 90-120 minutes post-injection.

  • Arterial Blood Sampling: To enable full kinetic modeling, arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma over time. This allows for the determination of the arterial input function.

  • Metabolite Analysis: Blood samples are analyzed to determine the fraction of the parent radioligand versus its metabolites over time.

  • Anatomical Imaging: A high-resolution magnetic resonance imaging (MRI) scan of the brain is acquired for each subject to provide anatomical information for region of interest delineation.

3. Image Processing and Analysis:

  • Image Reconstruction: PET data are corrected for attenuation, scatter, and random coincidences and reconstructed using a standardized algorithm (e.g., OSEM).

  • Image Registration: The dynamic PET images are co-registered to the individual's MRI scan.

  • Region of Interest (ROI) Delineation: ROIs for key brain structures are delineated on the MRI and transferred to the co-registered PET images.

  • Kinetic Modeling: Time-activity curves for each ROI and the arterial input function are used to estimate outcome measures such as the volume of distribution (VT) using appropriate kinetic models (e.g., two-tissue compartment model).

Mandatory Visualization

Experimental Workflow for a Test-Retest PET Study

The following diagram illustrates the sequential steps involved in conducting a test-retest reliability study for a novel PET radioligand.

G cluster_subject_prep Subject Preparation cluster_scan_1 Test Scan cluster_interval Interval cluster_scan_2 Retest Scan cluster_analysis Data Analysis Subject_Recruitment Subject Recruitment & Screening Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Radioligand_Injection_1 Radioligand Injection Informed_Consent->Radioligand_Injection_1 Dynamic_PET_Scan_1 Dynamic PET Scan Radioligand_Injection_1->Dynamic_PET_Scan_1 Arterial_Sampling_1 Arterial Blood Sampling Dynamic_PET_Scan_1->Arterial_Sampling_1 Time_Interval 1-2 Weeks Arterial_Sampling_1->Time_Interval Radioligand_Injection_2 Radioligand Injection Time_Interval->Radioligand_Injection_2 Dynamic_PET_Scan_2 Dynamic PET Scan Radioligand_Injection_2->Dynamic_PET_Scan_2 Arterial_Sampling_2 Arterial Blood Sampling Dynamic_PET_Scan_2->Arterial_Sampling_2 Image_Reconstruction Image Reconstruction Arterial_Sampling_2->Image_Reconstruction Kinetic_Modeling Kinetic Modeling Image_Reconstruction->Kinetic_Modeling Reliability_Metrics Calculate Reliability Metrics (%TRV, ICC) Kinetic_Modeling->Reliability_Metrics

Caption: Workflow for a typical test-retest PET imaging study.

Signaling Pathways

While a test-retest study does not directly probe signaling pathways, the sigma-2 receptor, now identified as TMEM97, is known to be involved in cellular proliferation and cholesterol homeostasis. Its overexpression in various tumors makes it an attractive target for cancer imaging. The binding of "this compound" to this receptor provides a quantitative measure of its density, which is correlated with the proliferative status of the tissue.

G Sigma-2_Radioligand_1 This compound Sigma-2_Receptor Sigma-2 Receptor (TMEM97) Sigma-2_Radioligand_1->Sigma-2_Receptor Binds to PET_Signal PET Signal Sigma-2_Receptor->PET_Signal Generates Cell_Proliferation Cell Proliferation Sigma-2_Receptor->Cell_Proliferation Associated with Cholesterol_Homeostasis Cholesterol Homeostasis Sigma-2_Receptor->Cholesterol_Homeostasis Involved in

Caption: Simplified relationship of this compound to its target.

By adhering to these rigorous methodologies, researchers can confidently establish the test-retest reliability of "this compound," a crucial step in its validation as a robust tool for preclinical and clinical imaging research. This data will be essential for powering future studies and for accurately interpreting changes in sigma-2 receptor density in response to disease progression or therapeutic intervention.

Safety Operating Guide

Proper Disposal of Sigma-2 Radioligands: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – Proper management and disposal of radiolabeled compounds are critical for ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Sigma-2 radioligands, which are pivotal tools in cancer research and drug development. The protocols outlined below are designed to provide clarity and build trust among researchers, scientists, and drug development professionals by offering value beyond the product itself.

Sigma-2 radioligands are commonly labeled with beta-emitters like Tritium (³H) and Carbon-14 (¹⁴C), or the gamma-emitter Iodine-125 (¹²⁵I). The disposal procedures for these radiolabeled compounds are contingent on the specific isotope, its activity level, and the physical form of the waste (liquid, solid, or sharps). Adherence to your institution's specific radiation safety guidelines and local regulations is mandatory.

Step-by-Step Disposal Procedures

A systematic approach to radioactive waste disposal is crucial to maintaining a safe laboratory environment. The following steps provide a general framework for the proper disposal of waste generated from the use of Sigma-2 radioligands.

Waste Segregation: The First Line of Defense

Proper segregation of radioactive waste at the point of generation is the most critical step in the disposal process. This prevents cross-contamination and ensures that waste is handled appropriately according to its specific hazards.

  • By Isotope: Waste containing different radioisotopes should be collected in separate, clearly labeled containers. However, ³H and ¹⁴C waste can often be combined, but must be kept separate from other isotopes like ¹²⁵I.

  • By Waste Type: Within each isotope category, waste must be further segregated by its physical form:

    • Dry Solid Waste: Includes contaminated gloves, bench paper, pipette tips, and other solid materials. This waste should be free of liquids.

    • Liquid Waste: Aqueous and organic radioactive liquids must be collected in separate, designated containers. Do not mix radioactive liquid waste with hazardous chemical waste unless unavoidable, as this creates "mixed waste," which is more complex and costly to dispose of.

    • Sharps Waste: Needles, syringes, scalpels, and other items that can puncture the skin must be placed in a designated, puncture-resistant sharps container labeled for radioactive waste.

    • Liquid Scintillation Vials: Vials containing scintillation fluid should be collected separately. Some biodegradable scintillation fluids may be eligible for sewer disposal if they meet specific criteria, but traditional solvent-based fluids must be disposed of as hazardous radioactive waste.

Proper Labeling and Record-Keeping

Accurate and detailed labeling of all radioactive waste containers is a regulatory requirement and essential for safety. Each container must be clearly labeled with:

  • The radiation symbol (trefoil).

  • The words "Caution, Radioactive Material."

  • The specific radioisotope(s) present.

  • The estimated activity and the date.

  • The name of the principal investigator and the laboratory location.

Maintain a detailed log of all radioactive waste generated. This log should include the isotope, activity, date, and waste type for each container.

Storage of Radioactive Waste

Radioactive waste must be stored in a designated and secure area within the laboratory.

  • Shielding: Provide adequate shielding for the stored waste, especially for gamma-emitters like ¹²⁵I. Lead foil is an effective shield for ¹²⁵I.

  • Containment: Liquid waste containers should be kept in secondary containment to prevent spills.

  • Security: The storage area should be locked or otherwise secured to prevent unauthorized access.

Disposal Pathways

The final disposal route for your Sigma-2 radioligand waste will depend on the isotope's half-life and activity level.

  • Decay-in-Storage (DIS) for Short-Lived Isotopes (e.g., ¹²⁵I): Radioisotopes with half-lives of less than 120 days, such as Iodine-125 (half-life of approximately 60 days), can be stored for decay.[1] The general rule is to store the waste for at least 10 half-lives, which for ¹²⁵I is about 600 days.[1][2] After this period, the waste must be surveyed with a radiation detection meter to ensure its radioactivity is indistinguishable from background levels. If it meets this criterion, the radiation labels can be defaced, and the waste can be disposed of as non-radioactive waste (e.g., biohazardous or regular trash, depending on its nature).[1]

  • Disposal of Long-Lived Isotopes (e.g., ³H and ¹⁴C): Tritium (half-life ~12.3 years) and Carbon-14 (half-life ~5,730 years) cannot be decayed in storage. This waste must be collected by your institution's Environmental Health and Safety (EHS) or a licensed radioactive waste broker for disposal at a licensed low-level radioactive waste facility.

  • Sewer Disposal for Low-Activity Aqueous Liquids: In some cases, very low concentrations of aqueous, non-hazardous ³H and ¹⁴C waste may be disposed of via a designated laboratory sink.[3] This is strictly regulated and requires authorization from your institution's radiation safety office. Specific monthly limits for sewer disposal are set for each laboratory.[3][4] For example, some institutions set a laboratory disposal limit for ¹²⁵I at 0.03 mCi per month and for ¹⁴C at 3 mCi per month.[3][4]

  • Mixed Waste: If your radioactive waste is also contaminated with hazardous chemicals (e.g., certain organic solvents), it is classified as mixed waste.[5][6] The generation of mixed waste should be avoided whenever possible due to the complexity and high cost of disposal.[7][8] If unavoidable, it must be segregated and handled according to specific institutional procedures for mixed waste.[5][6][7][9]

Quantitative Disposal Data

The following table summarizes key quantitative information for the disposal of common radioisotopes used in Sigma-2 radioligands. Note that these values are illustrative and may vary based on institutional and local regulations.

RadioisotopeHalf-LifePrimary Disposal PathwayDecay-in-Storage TimeSewer Disposal Limit (Example)
Iodine-125 (¹²⁵I) ~60 daysDecay-in-Storage (DIS)~600 days (10 half-lives)0.03 mCi/month
Carbon-14 (¹⁴C) ~5,730 yearsEHS Pickup/Waste BrokerNot Applicable3 mCi/month
Tritium (³H) ~12.3 yearsEHS Pickup/Waste BrokerNot ApplicableVaries by institution

Experimental Protocols Referenced

The disposal procedures outlined in this guide are based on standard radiation safety protocols and do not stem from a specific cited experiment. They represent best practices for the handling and disposal of low-level radioactive waste in a research setting.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from Sigma-2 radioligands.

Sigma-2 Radioligand Waste Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Characterization & Pathway Decision cluster_2 Disposal Actions Start Waste Generated Segregate Segregate by Isotope (H-3/C-14, I-125, etc.) Start->Segregate Segregate_Type Segregate by Waste Type (Solid, Liquid, Sharps, LSC Vials) Segregate->Segregate_Type Is_Short_Lived Short Half-Life? (<120 days, e.g., I-125) Segregate_Type->Is_Short_Lived Is_Mixed Mixed Waste? Is_Short_Lived->Is_Mixed No DIS Decay-in-Storage (min. 10 half-lives) Is_Short_Lived->DIS Yes Is_Aqueous_Low_Activity Aqueous & Low Activity? EHS_Pickup Arrange for EHS/Waste Broker Pickup Is_Aqueous_Low_Activity->EHS_Pickup No Sewer_Disposal Dispose via Designated Sink (with authorization) Is_Aqueous_Low_Activity->Sewer_Disposal Yes Is_Mixed->Is_Aqueous_Low_Activity No Mixed_Waste_Protocol Follow Institutional Mixed Waste Protocol Is_Mixed->Mixed_Waste_Protocol Yes Survey Survey Waste for Radioactivity DIS->Survey Survey->DIS Above Background Dispose_Non_Rad Dispose as Non-Radioactive Waste Survey->Dispose_Non_Rad At Background Sewer_Disposal->Dispose_Non_Rad Mixed_Waste_Protocol->EHS_Pickup

References

Essential Safety and Operational Guidance for Handling Sigma-2 Radioligand 1 ([18F]Labeled)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sigma-2 Radioligand 1, which is presumed to be labeled with Fluorine-18 ([18F]) for research applications such as positron emission tomography (PET). The guidance herein is predicated on the dual-hazard nature of this compound: the radiological risk from the [18F] isotope and the chemical hazards of the ligand itself.

Disclaimer: This information is for guidance purposes and is based on the known properties of Fluorine-18 and general laboratory safety protocols. It is not a substitute for the manufacturer's Safety Data Sheet (SDS) or the specific protocols of your institution. Always consult the SDS provided by the vendor and your institution's Radiation Safety Officer (RSO) before handling this material.

Core Safety Principles: The ALARA Concept

All work with radioactive materials must adhere to the ALARA (As Low As Reasonably Achievable) principle. This fundamental concept of radiation protection is based on three primary protective measures:

  • Time: Minimize the duration of exposure to the radioactive source.

  • Distance: Maximize the distance from the radioactive source.

  • Shielding: Use appropriate shielding materials to attenuate radiation.

Radiological Data for Fluorine-18

The following table summarizes the key radiological data for Fluorine-18, the positron-emitting radionuclide commonly used to label PET ligands.

PropertyValue
Half-Life 109.8 minutes (1.83 hours)[1][2][3]
Radiation Type Positron (Beta-plus), Gamma
Positron Energy (Max) 634 keV (97% abundance)[1][3]
Gamma Energy 511 keV (194% abundance due to positron-electron annihilation)[1][3]
Half-Value Layer (HVL) in Lead 6 mm[1][3]
Tenth-Value Layer (TVL) in Lead 17 mm[1][3]
Beta Shielding ~1.8 mm of plastic is sufficient to stop the positrons.[2][3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to protect against both radiological and chemical hazards. The minimum required PPE for handling this compound ([18F]Labeled) includes:

  • Body Protection:

    • A lab coat is mandatory.

    • Consider a lead apron if working with high activities, though its effectiveness against the high-energy 511 keV gamma photons is limited.

  • Hand Protection:

    • Wear two pairs of disposable, chemical-resistant gloves (e.g., nitrile).

    • Change gloves frequently, especially if contamination is suspected.

  • Eye Protection:

    • Safety glasses with side shields are the minimum requirement.

    • For higher-risk procedures with a splash hazard, a full-face shield is recommended.

  • Dosimetry:

    • Always wear your institutionally-issued whole-body and ring dosimeters to monitor your radiation exposure.[2][4]

Operational Plan for Handling

A systematic workflow is critical to ensure safety and experimental success. This plan should be practiced in a "cold" (non-radioactive) run before handling the "hot" (radioactive) compound.

1. Preparation and Pre-Work Survey:

  • Designate a specific work area for handling the radioligand.

  • Cover the work surface with plastic-backed absorbent paper.[1]

  • Ensure all necessary equipment (pipettes, tubes, shielding, etc.) is within reach to minimize movement.

  • Perform a background radiation survey of the work area with a calibrated survey meter (e.g., a Geiger-Müller counter).[1]

2. Receiving and Handling the Radioligand:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Use tongs or forceps to handle the vial containing the radioligand to maximize distance.[1]

  • Place the vial in a lead shield appropriate for the activity level.

  • Verify the identity and activity of the compound against the shipping documents.

3. Experimental Procedure:

  • Perform all manipulations of the open source within a shielded fume hood or a biological safety cabinet labeled for radioactive material use.[1]

  • Use tools to handle vials and other contaminated items indirectly.

  • Work efficiently to minimize the time spent in proximity to the source.

4. Post-Procedure Survey and Decontamination:

  • After the experiment, monitor yourself, your PPE, and the work area for any contamination.

  • If contamination is found on your skin, wash the affected area thoroughly with mild soap and water.

  • Decontaminate any affected surfaces according to your institution's procedures.

  • Properly package and label all radioactive waste.

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure prep_area Designate & Prepare Work Area gather_materials Assemble All Materials prep_area->gather_materials background_survey Perform Background Radiation Survey gather_materials->background_survey receive Receive & Inspect Package background_survey->receive handle Use Tongs to Handle Vial receive->handle shield Place Vial in Lead Shield handle->shield experiment Perform Experiment in Shielded Hood shield->experiment monitor_self Monitor Self & Area for Contamination experiment->monitor_self decontaminate Decontaminate as Needed monitor_self->decontaminate package_waste Package & Label Radioactive Waste decontaminate->package_waste disposal_workflow cluster_collection Waste Collection cluster_decay Decay-in-Storage cluster_disposal Final Disposal segregate Segregate Solid, Liquid & Sharps Waste label_container Use Designated, Labeled Radioactive Waste Containers segregate->label_container store Store in Shielded, Secure Location label_container->store decay Allow to Decay for ~24 Hours (10 half-lives) store->decay survey Survey Waste to Confirm Background Levels decay->survey deface Remove/Deface Radioactive Labels survey->deface dispose Dispose as Non-Radioactive Chemical/Biohazard Waste deface->dispose

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。